molecular formula C26H45NO7S B1257860 Tauro-beta-muricholic acid

Tauro-beta-muricholic acid

Cat. No.: B1257860
M. Wt: 515.7 g/mol
InChI Key: XSOLDPYUICCHJX-UZUDEGBHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tauro-beta-muricholic acid is a bile acid taurine conjugate derived from beta-muricholic acid. It has a role as a human metabolite and a rat metabolite. It is a bile acid taurine conjugate, a monocarboxylic acid amide, a 3alpha-hydroxy steroid, a 6beta-hydroxy steroid and a 7beta-hydroxy steroid. It derives from a beta-muricholic acid. It is a conjugate acid of a tauro-beta-muricholate.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H45NO7S

Molecular Weight

515.7 g/mol

IUPAC Name

2-[[(4R)-4-[(3R,5R,6S,7R,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid

InChI

InChI=1S/C26H45NO7S/c1-15(4-7-21(29)27-12-13-35(32,33)34)17-5-6-18-22-19(9-11-25(17,18)2)26(3)10-8-16(28)14-20(26)23(30)24(22)31/h15-20,22-24,28,30-31H,4-14H2,1-3H3,(H,27,29)(H,32,33,34)/t15-,16-,17-,18+,19+,20+,22+,23+,24-,25-,26-/m1/s1

InChI Key

XSOLDPYUICCHJX-UZUDEGBHSA-N

SMILES

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C

Isomeric SMILES

C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H]([C@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C

Synonyms

T-alpha-MC
T-beta-MC
tauro-alpha-muricholate
tauro-alpha-muricholic acid
tauro-beta-muricholate
tauro-beta-muricholic acid
tauromuricholate
tauromuricholic acid
tauromuricholic acid, (3alpha,5beta,6beta,7alpha)-isome

Origin of Product

United States

Foundational & Exploratory

Tauro-beta-muricholic Acid: A Technical Guide to its Discovery, Synthesis, and Role as a Farnesoid X Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tauro-beta-muricholic acid (TβMCA), a primary bile acid predominantly found in mice, has emerged as a significant modulator of bile acid signaling and metabolic homeostasis. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological functions of TβMCA, with a particular focus on its role as a natural antagonist of the farnesoid X receptor (FXR). This document details the intricate relationship between the gut microbiota and TβMCA levels, outlines its biosynthetic pathway, and presents its impact on key signaling cascades that regulate lipid and glucose metabolism. Furthermore, this guide includes detailed experimental protocols for the quantification of TβMCA and the assessment of its FXR antagonistic activity, alongside a compilation of relevant quantitative data. Visual diagrams of the key signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the molecular mechanisms at play.

Discovery and Biological Significance

This compound is a trihydroxylated bile acid that has been identified as a competitive and reversible antagonist of the farnesoid X receptor (FXR), a nuclear receptor that plays a pivotal role in regulating bile acid, lipid, and glucose metabolism.[1][2] The discovery of TβMCA as a natural FXR antagonist has significant implications for understanding the complex interplay between the gut microbiome, bile acid signaling, and host metabolism.

The gut microbiota plays a crucial role in regulating the levels of TβMCA.[3][4] In germ-free mice, TβMCA is a major bile acid, whereas its levels are dramatically reduced in conventionally raised mice.[4] This reduction is attributed to the metabolic activity of the gut microbiota, which modifies primary bile acids into secondary bile acids.[3][4] This observation highlights the profound impact of the gut microbiome on the host's metabolic phenotype by modulating the pool of signaling-active bile acids.

The antagonistic activity of TβMCA against FXR has been shown to influence the expression of key genes involved in bile acid synthesis and transport. By inhibiting FXR, TβMCA can alleviate the negative feedback inhibition of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[3][4] This has downstream effects on lipid and glucose homeostasis, making TβMCA and its signaling pathways attractive targets for therapeutic intervention in metabolic diseases.[5]

Synthesis of this compound

The biosynthesis of this compound in mice is a multi-step enzymatic process that occurs in the liver. The pathway begins with the conversion of cholesterol into primary bile acids.

The key steps in the synthesis of β-muricholic acid, the precursor to TβMCA, involve the action of the cytochrome P450 enzyme Cyp2c70. This enzyme is responsible for the 6β-hydroxylation of ursodeoxycholic acid (UDCA) to form β-muricholic acid.[6]

Once β-muricholic acid is synthesized, it undergoes conjugation with the amino acid taurine to form this compound. This conjugation reaction is catalyzed by the enzyme bile acid-CoA:amino acid N-acyltransferase (BAT).[7][8][9] The conjugation of bile acids with taurine or glycine increases their solubility and facilitates their role in digestion and signaling.

Quantitative Data

The following tables summarize the key quantitative data related to this compound.

ParameterValueReference
FXR Antagonism (IC50) 40 µM[1][2]
Gly-MCA FXR Antagonism (IC50) Not explicitly found, but identified as a potent FXR inhibitor[7]
GUDCA FXR Antagonism (IC50) 77.2 µM[10]
TUDCA FXR Antagonism (IC50) 75.1 µM[10]
HCA FXR Antagonism (IC50) 70.1 µM[10]
ConditionTissue/SampleTβMCA Concentration/LevelReference
Germ-free mice Cecal contentsSignificantly higher than conventional mice[6]
Conventional mice Cecal contentsDramatically reduced compared to germ-free mice[4]
Germ-free mice on control diet GallbladderPredominantly Tβ/ωMCA[6]
Germ-free mice on cholic acid supplemented diet GallbladderPredominantly Taurocholic acid (TCA)[6]
Germ-free mice on control diet CecumLower total bile acids compared to CA supplemented diet[6]
Germ-free mice on cholic acid supplemented diet CecumSignificantly higher total bile acids, mainly TCA[6]

Signaling Pathways

This compound exerts its biological effects primarily through the antagonism of the farnesoid X receptor (FXR). This interaction triggers a cascade of signaling events that impact bile acid homeostasis, lipid metabolism, and glucose regulation. The two primary signaling axes affected by TβMCA are the intestinal FXR-FGF15 pathway and the hepatic FXR-SHP pathway.

Intestinal FXR-FGF15 Signaling Pathway

In the ileum, FXR is activated by bile acids, leading to the induction of fibroblast growth factor 15 (FGF15; FGF19 in humans).[11][12] FGF15 is then secreted into the portal circulation and travels to the liver, where it binds to its receptor FGFR4, leading to the repression of CYP7A1 expression and thus inhibiting bile acid synthesis.[13] By antagonizing FXR in the intestine, TβMCA prevents the induction of FGF15, thereby relieving the inhibition of CYP7A1 in the liver and promoting bile acid synthesis.[3][4]

FGF15_Signaling_Pathway cluster_intestine Intestinal Enterocyte cluster_liver Hepatocyte TBMCA This compound FXR_intestinal FXR TBMCA->FXR_intestinal Antagonizes FGF15 FGF15 Expression FXR_intestinal->FGF15 Inhibits Induction FGF15_protein FGF15 FGF15->FGF15_protein Leads to reduced circulating FGF15 FGFR4 FGFR4 FGF15_protein->FGFR4 Binds CYP7A1 CYP7A1 Expression FGFR4->CYP7A1 Represses Bile_Acid_Synthesis Bile Acid Synthesis CYP7A1->Bile_Acid_Synthesis Leads to

FXR-FGF15 signaling pathway in the gut-liver axis.
Hepatic FXR-SHP Signaling Pathway

In the liver, FXR activation by bile acids induces the expression of the small heterodimer partner (SHP), a nuclear receptor that in turn represses the transcription of CYP7A1.[13] By antagonizing hepatic FXR, TβMCA can potentially reduce SHP expression, leading to derepression of CYP7A1 and increased bile acid synthesis.

SHP_Signaling_Pathway cluster_liver Hepatocyte TBMCA This compound FXR_hepatic FXR TBMCA->FXR_hepatic Antagonizes SHP SHP Expression FXR_hepatic->SHP Inhibits Induction CYP7A1 CYP7A1 Expression SHP->CYP7A1 Represses Bile_Acid_Synthesis Bile Acid Synthesis CYP7A1->Bile_Acid_Synthesis Leads to

FXR-SHP signaling pathway in the hepatocyte.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the quantification of TβMCA in biological samples. Specific parameters may need to be optimized based on the instrument and matrix.

5.1.1. Sample Preparation

  • Serum/Plasma: To 100 µL of serum or plasma, add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., this compound-d4).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Tissue (Liver, Intestine): Homogenize 50-100 mg of tissue in 1 mL of ice-cold methanol/water (80:20, v/v) containing an internal standard.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and proceed with evaporation and reconstitution as described for serum/plasma.

  • Fecal/Cecal Contents: Lyophilize the sample to determine the dry weight.

  • Extract a known weight of the lyophilized sample with a suitable solvent mixture (e.g., methanol/water) containing an internal standard.

  • Process the extract as described for tissue samples.

5.1.2. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.

  • Gradient: A suitable gradient to separate TβMCA from other bile acids.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40°C.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in negative mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for TβMCA and its internal standard. For TβMCA (C26H45NO7S), the precursor ion [M-H]- is m/z 514.3. Product ions will need to be determined by infusion and fragmentation of a standard.

5.1.3. Data Analysis

  • Construct a calibration curve using known concentrations of TβMCA standard.

  • Quantify the concentration of TβMCA in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

LCMS_Workflow Sample Biological Sample (Serum, Tissue, Feces) Extraction Extraction with Methanol & Internal Standard Sample->Extraction Centrifugation Protein Precipitation & Centrifugation Extraction->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (Negative ESI, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Workflow for TβMCA quantification by LC-MS/MS.
FXR Antagonist Luciferase Reporter Assay

This protocol describes a cell-based assay to determine the FXR antagonistic activity of TβMCA.

5.2.1. Materials

  • HEK293T or HepG2 cells.

  • FXR expression vector.

  • FXR-responsive element (FXRE)-luciferase reporter vector.

  • Renilla luciferase vector (for normalization).

  • Lipofectamine 2000 or a similar transfection reagent.

  • Dual-Luciferase Reporter Assay System.

  • White, opaque 96-well plates.

  • FXR agonist (e.g., GW4064 or CDCA).

  • This compound.

5.2.2. Procedure

  • Cell Seeding: Seed HEK293T or HepG2 cells in a white, opaque 96-well plate at a density that will result in 80-90% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the FXR expression vector, FXRE-luciferase reporter vector, and the Renilla luciferase vector using a suitable transfection reagent according to the manufacturer's protocol.[1]

  • Incubation: Incubate the cells for 24 hours post-transfection.

  • Treatment:

    • Prepare a solution of the FXR agonist (e.g., GW4064 at its EC50 concentration).

    • Prepare serial dilutions of TβMCA.

    • Treat the cells with the FXR agonist alone (positive control), vehicle (negative control), or the FXR agonist in combination with different concentrations of TβMCA.

  • Incubation: Incubate the treated cells for another 18-24 hours.

  • Luciferase Assay:

    • Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.

    • Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.[1]

5.2.3. Data Analysis

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.

  • Calculate the percentage of FXR inhibition for each concentration of TβMCA relative to the agonist-only control.

  • Plot the percentage of inhibition against the log concentration of TβMCA and fit the data to a dose-response curve to determine the IC50 value.

FXR_Assay_Workflow Cell_Seeding Seed Cells in 96-well Plate Transfection Co-transfect with FXR & Reporter Plasmids Cell_Seeding->Transfection Incubation1 Incubate for 24h Transfection->Incubation1 Treatment Treat with FXR Agonist +/- TβMCA Incubation1->Treatment Incubation2 Incubate for 18-24h Treatment->Incubation2 Lysis Cell Lysis Incubation2->Lysis Luciferase_Assay Measure Firefly & Renilla Luciferase Activity Lysis->Luciferase_Assay Data_Analysis Data Analysis (Calculate IC50) Luciferase_Assay->Data_Analysis

Workflow for FXR antagonist luciferase reporter assay.
Quantitative Real-Time PCR (qPCR) for FXR Target Genes

This protocol outlines the steps to measure the mRNA expression of FXR target genes, such as Shp and Fgf15, in response to TβMCA treatment in vivo.

5.3.1. Animal Treatment and Tissue Collection

  • Treat mice with TβMCA or a vehicle control via an appropriate route of administration (e.g., oral gavage).

  • At the desired time point, euthanize the mice and collect tissues of interest (e.g., ileum for Fgf15 and liver for Shp).

  • Immediately snap-freeze the tissues in liquid nitrogen and store them at -80°C until RNA extraction.

5.3.2. RNA Extraction and cDNA Synthesis

  • Extract total RNA from the tissues using a commercial RNA extraction kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions.

  • Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

5.3.3. qPCR

  • Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for the target genes (Shp, Fgf15) and a reference gene (e.g., Gapdh, Actb), and a suitable SYBR Green or probe-based qPCR master mix.

  • Perform the qPCR reaction in a real-time PCR system using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Include no-template controls to check for contamination.

5.3.4. Data Analysis

  • Determine the cycle threshold (Ct) values for each gene.

  • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.

  • Compare the relative gene expression between the TβMCA-treated and vehicle-treated groups.

Conclusion

This compound stands as a fascinating example of the intricate communication between the gut microbiota and host metabolism. Its discovery as a natural FXR antagonist has opened new avenues for research into the role of bile acids as signaling molecules. The ability of TβMCA to modulate key metabolic pathways through the FXR-FGF15 and FXR-SHP axes underscores its potential as a therapeutic target for metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease. The experimental protocols and quantitative data provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate the biology of TβMCA and explore its therapeutic applications. Future research should focus on elucidating the precise mechanisms of TβMCA synthesis and degradation by the gut microbiota, as well as on developing potent and selective modulators of the TβMCA signaling pathway for clinical use.

References

Tauro-beta-muricholic acid chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tauro-β-muricholic acid (T-β-MCA), a taurine-conjugated bile acid with significant implications for metabolic research and drug development. This document details its chemical structure, physicochemical properties, biological functions as a farnesoid X receptor (FXR) antagonist, and its intricate relationship with the gut microbiota. Detailed experimental methodologies and signaling pathway diagrams are provided to support further investigation into this promising molecule.

Chemical Structure and Properties

Tauro-β-muricholic acid is a murine primary bile acid, meaning it is synthesized in the liver of mice from cholesterol. It is characterized by a sterol nucleus with hydroxyl groups at the 3α, 6β, and 7β positions, and a taurine molecule conjugated to the C-24 carboxyl group.

Chemical Identifiers and Molecular Properties

PropertyValueSource
IUPAC Name 2-[[(4R)-4-[(3R,5R,6S,7R,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid[1]
Synonyms T-β-MCA, Tauro-beta-muricholate, TβMCA[1]
CAS Number 25696-60-0[1]
Molecular Formula C26H45NO7S[1]
Molecular Weight 515.7 g/mol [1]
Sodium Salt Formula C26H44NNaO7S
Sodium Salt Mol. Wt. 537.69 g/mol

Physicochemical Properties

PropertyValueSource
Physical State Solid
Solubility Soluble in DMSO
pKa (strongest acidic) -0.72 (predicted)[2]
logP 1.18 (predicted)[2]

Biological Activity and Signaling Pathways

Tauro-β-muricholic acid is a well-established antagonist of the farnesoid X receptor (FXR), a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[3][4] By inhibiting FXR, T-β-MCA influences a cascade of downstream signaling events, primarily in the enterohepatic system (gut and liver).

FXR Antagonism

T-β-MCA acts as a competitive antagonist of FXR.[5] This antagonism prevents the binding of endogenous FXR agonists, such as chenodeoxycholic acid (CDCA), thereby inhibiting the transcriptional activity of FXR. This leads to the modulation of FXR target genes, including the small heterodimer partner (SHP) in the liver and fibroblast growth factor 15 (FGF15) in the intestine (FGF19 in humans).[3][6]

Signaling Pathways

The primary signaling pathway affected by T-β-MCA is the FXR-mediated regulation of bile acid synthesis. In the intestine, FXR activation by bile acids normally induces the expression of FGF15. FGF15 then travels to the liver via the portal circulation and binds to its receptor, FGFR4, which in turn represses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. By antagonizing intestinal FXR, T-β-MCA reduces FGF15 expression, leading to increased CYP7A1 expression and consequently, an increase in bile acid synthesis.[3][4]

In the liver, FXR activation normally induces the expression of SHP, which also acts as a transcriptional repressor of CYP7A1.[5] T-β-MCA's antagonism of hepatic FXR can also contribute to the upregulation of bile acid synthesis.

FXR_Signaling_Pathway cluster_intestine Intestinal Enterocyte cluster_liver Hepatocyte Bile Acids Bile Acids FXR_intestinal FXR Bile Acids->FXR_intestinal Activates T-beta-MCA T-beta-MCA T-beta-MCA->FXR_intestinal Antagonizes FGF15 FGF15 FXR_intestinal->FGF15 Induces FGF15_liver FGF15 FGF15->FGF15_liver Portal Circulation FGFR4 FGFR4 FGF15_liver->FGFR4 Binds CYP7A1 CYP7A1 FGFR4->CYP7A1 Represses Bile Acid Synthesis Bile Acid Synthesis CYP7A1->Bile Acid Synthesis Rate-limiting enzyme FXR_hepatic FXR SHP SHP FXR_hepatic->SHP Induces SHP->CYP7A1 Represses

Figure 1: T-β-MCA antagonism of the FXR signaling pathway in the enterohepatic system.

Role in Gut Microbiota and Metabolism

The gut microbiota plays a crucial role in the metabolism of bile acids, including the regulation of T-β-MCA levels. In turn, T-β-MCA can influence the composition and function of the gut microbiota, creating a complex bidirectional relationship.[3][4]

Gut Microbiota-Mediated Metabolism

In germ-free mice, levels of T-β-MCA are significantly elevated.[3] Colonization with a conventional gut microbiota leads to a reduction in T-β-MCA levels, primarily through the deconjugation of taurine by bile salt hydrolases (BSHs) produced by gut bacteria.[7] This suggests that the gut microbiota directly modulates the pool of this potent FXR antagonist.

Effects on Host Metabolism

By antagonizing FXR, T-β-MCA can have profound effects on host metabolism. Increased bile acid synthesis resulting from FXR inhibition can lead to increased cholesterol catabolism.[8] Furthermore, alterations in the bile acid pool composition can impact lipid and glucose homeostasis. Studies have shown that intestinal FXR antagonism by T-β-MCA derivatives can improve insulin sensitivity and reduce obesity-related metabolic disorders in mice.[7]

TBMCA_Microbiota_Metabolism Gut Microbiota Gut Microbiota Metabolic Homeostasis Metabolic Homeostasis Gut Microbiota->Metabolic Homeostasis Influences Bile Salt Hydrolases Bile Salt Hydrolases Gut Microbiota->Bile Salt Hydrolases Produces T-beta-MCA T-beta-MCA FXR Intestinal FXR T-beta-MCA->FXR Antagonizes FXR->Metabolic Homeostasis Regulates Bile Salt Hydrolases->T-beta-MCA Deconjugates LCMS_Workflow FecalSample Fecal Sample Homogenization Homogenization (Ethanol/Water) FecalSample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant SPE Solid-Phase Extraction (Optional) Supernatant->SPE LC_Injection LC-MS/MS Analysis Supernatant->LC_Injection SPE->LC_Injection DataAnalysis Data Analysis (Quantification) LC_Injection->DataAnalysis

References

The Pivotal Role of Tauro-beta-muricholic Acid in Murine Physiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tauro-beta-muricholic acid (T-β-MCA), a primary conjugated bile acid abundant in mice, has emerged as a critical signaling molecule with profound effects on metabolic homeostasis. Primarily recognized as a potent and selective antagonist of the farnesoid X receptor (FXR), T-β-MCA stands at the intersection of host and microbial metabolism. Its concentration and activity are intricately regulated by the gut microbiota, which in turn influences a cascade of downstream signaling events impacting bile acid synthesis, lipid and glucose metabolism, and inflammatory responses. This technical guide provides an in-depth exploration of the multifaceted role of T-β-MCA in mice, presenting key quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways to support further research and therapeutic development.

Core Function: A Natural Antagonist of the Farnesoid X Receptor (FXR)

This compound functions as a competitive and reversible antagonist of the farnesoid X receptor (FXR), a nuclear receptor that plays a central role in regulating bile acid, lipid, and glucose metabolism.[1] Unlike many other primary bile acids that activate FXR, T-β-MCA's inhibitory action provides a crucial counterbalance for maintaining metabolic homeostasis.[2]

Quantitative Data on T-β-MCA's FXR Antagonism

The antagonistic potency of T-β-MCA on FXR has been quantified, providing a basis for its physiological and potential pharmacological effects.

ParameterValueSpeciesReference
IC50 for FXR 40 μMMouse[3]

Regulation by the Gut Microbiota

The composition of the gut microbiota is a major determinant of T-β-MCA levels in mice. Germ-free (GF) mice, lacking a gut microbiome, exhibit significantly higher concentrations of T-β-MCA compared to conventionally raised (CONV-R) mice.[4][5] This is largely due to the absence of bacterial bile salt hydrolases (BSHs) in GF mice, which would otherwise deconjugate T-β-MCA.[6] Certain bacterial species, such as Lactobacillus johnsonii, have been identified to possess robust BSH activity against T-β-MCA, thereby reducing its levels in the gut.[2][7]

Quantitative Comparison of T-β-MCA Levels

The profound impact of the gut microbiota on T-β-MCA concentrations is evident in comparative studies between GF and CONV-R mice.

Tissue/FluidMouse ModelT-β-MCA ConcentrationFold Change (GF vs. CONV-R)Reference
Liver Germ-Free (GF)ElevatedHigher[8]
Liver Conventionally Raised (CONV-R)Lower-[8]
Feces Germ-Free (GF)Dominated by β-muricholic acid4.5-fold increase in β-MCA[5]
Feces Conventionally Raised (CONV-R)Lower levels of β-muricholic acid-[5]

Signaling Pathways and Metabolic Consequences

By antagonizing FXR in the intestine, T-β-MCA initiates a signaling cascade that influences hepatic bile acid synthesis. This regulation is primarily mediated through the Fibroblast Growth Factor 15 (FGF15) and Small Heterodimer Partner (SHP) pathways.

The Intestinal T-β-MCA-FXR-FGF15 Axis

In the ileum, FXR activation by agonist bile acids normally induces the expression of FGF15. FGF15 then travels to the liver via the portal circulation and binds to its receptor, FGFR4, which in turn represses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[9] By antagonizing intestinal FXR, elevated levels of T-β-MCA inhibit the induction of FGF15, thereby relieving the suppression of hepatic CYP7A1 and leading to increased bile acid production.[10][11]

T_beta_MCA_FGF15_Pathway cluster_intestine Intestinal Enterocyte cluster_liver Hepatocyte T-β-MCA T-β-MCA FXR FXR T-β-MCA->FXR Antagonizes FGF15 FGF15 FXR->FGF15 Inhibits Induction FGF15_receptor FGF15 -> FGFR4 FGF15->FGF15_receptor Portal Circulation CYP7A1 CYP7A1 Bile Acid Synthesis Bile Acid Synthesis CYP7A1->Bile Acid Synthesis Catalyzes FGF15_receptor->CYP7A1 Represses

T-β-MCA-FXR-FGF15 Signaling Pathway.

The Hepatic T-β-MCA-FXR-SHP Axis

In the liver, FXR activation induces the expression of SHP, which also acts as a transcriptional repressor of CYP7A1.[11] T-β-MCA can also antagonize hepatic FXR, leading to reduced SHP expression and consequently, increased CYP7A1 transcription and bile acid synthesis.[10][11]

T_beta_MCA_SHP_Pathway cluster_liver Hepatocyte T-β-MCA T-β-MCA FXR FXR T-β-MCA->FXR Antagonizes SHP SHP FXR->SHP Induces CYP7A1 CYP7A1 SHP->CYP7A1 Represses Bile Acid Synthesis Bile Acid Synthesis CYP7A1->Bile Acid Synthesis Catalyzes

T-β-MCA-FXR-SHP Signaling Pathway in the Liver.

Role in Liver Physiology and Pathophysiology

Beyond its role in bile acid homeostasis, T-β-MCA has been implicated in various aspects of liver health and disease.

Cytoprotection and Anti-Apoptotic Effects

T-β-MCA has demonstrated cytoprotective properties in hepatocytes. It can restrict hepatocellular apoptosis induced by pro-apoptotic bile acids like glycochenodeoxycholic acid (GCDCA) and palmitate.[12] This protective effect is achieved by preserving the mitochondrial membrane potential and inhibiting the translocation of the pro-apoptotic protein Bax to the mitochondria.[12]

Involvement in Liver Inflammation

Elevated levels of T-β-MCA have been associated with liver inflammation in murine models, particularly in the context of exposure to environmental toxicants like antimony and copper.[10] In these models, increased T-β-MCA, linked to a reduction in Lactobacillus spp., leads to the inhibition of the FXR-FGF15 and FXR-SHP pathways, resulting in increased total bile acid concentrations and subsequent liver inflammation.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of T-β-MCA in mice.

Generation and Handling of Germ-Free Mice

The study of T-β-MCA's interaction with the gut microbiota relies heavily on gnotobiotic mouse models.

  • Housing: Germ-free mice are maintained in flexible film isolators under sterile conditions. All food, water, and bedding must be autoclaved.[13]

  • Sterility Monitoring: Regular monitoring of the isolator's sterility is crucial. This can be done by culturing fecal samples in various broths (e.g., BHI, Sabouraud, nutrient broths) under both aerobic and anaerobic conditions to check for bacterial or fungal growth.[14] Molecular methods, such as PCR with universal 16S rRNA primers, can also be used to detect microbial DNA in fecal samples.[13]

  • Rederivation: New germ-free lines can be established through sterile embryo transfer into pseudo-pregnant germ-free females.[15]

Germ_Free_Mouse_Workflow start Establish Germ-Free Colony housing Maintain in Sterile Isolators start->housing monitoring Weekly Sterility Monitoring housing->monitoring sterilization Autoclave Food, Water, Bedding sterilization->housing fecal_culture Fecal Culture (Aerobic & Anaerobic) monitoring->fecal_culture pcr 16S rRNA PCR monitoring->pcr experimentation Experimental Procedures fecal_culture->experimentation pcr->experimentation

Workflow for Generating and Maintaining Germ-Free Mice.

Bile Acid Extraction and Analysis by UPLC-MS/MS

Accurate quantification of T-β-MCA and other bile acids is essential.

  • Sample Preparation (Liver Tissue):

    • Weigh approximately 50 mg of frozen liver tissue.

    • Homogenize the tissue in ice-cold methanol containing deuterated internal standards.[1]

    • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.[1]

    • Collect the supernatant and evaporate to dryness under a stream of nitrogen.[1]

    • Reconstitute the residue in a suitable mobile phase for UPLC-MS/MS analysis.[1]

  • Sample Preparation (Serum):

    • To 50 µl of serum, add deuterated internal standards.

    • Precipitate proteins by adding cold methanol, vortex, and incubate at -20°C for 20 minutes.[16]

    • Centrifuge at 10,000 g for 10 minutes at 4°C.[16]

    • Dry the supernatant and reconstitute in methanol:water (50:50, v/v).[16]

  • UPLC-MS/MS Analysis:

    • Separation is typically performed on a C18 reversed-phase column.[16]

    • A gradient elution with mobile phases consisting of acidified water and acetonitrile is used.[16]

    • Detection is carried out using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.[16]

Analysis of Gene Expression in Mouse Tissues

To study the downstream effects of T-β-MCA on gene regulation, quantitative real-time PCR (qRT-PCR) is commonly employed.

  • RNA Extraction:

    • Isolate total RNA from mouse ileum or liver tissue using TRIzol reagent or a similar method.[17]

    • Treat with DNase I to remove any contaminating genomic DNA.[17]

    • Assess RNA integrity using a bioanalyzer; samples with a high RNA Integrity Number (RIN) should be used.[17]

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from total RNA using a reverse transcriptase kit.[18]

  • qRT-PCR:

    • Perform qPCR using SYBR Green or TaqMan chemistry with gene-specific primers for target genes (e.g., Fgf15, Shp, Cyp7a1) and validated housekeeping genes for normalization (e.g., Actb, Eif2a).[18][19]

    • Calculate relative gene expression using the ΔΔCt method.[20]

Conclusion and Future Directions

This compound is a key regulator of murine metabolism, acting as a natural antagonist to FXR. Its levels are tightly controlled by the gut microbiota, highlighting a critical host-microbe interaction that influences systemic physiology. The antagonistic action of T-β-MCA on the FXR-FGF15/SHP signaling axis has significant implications for bile acid homeostasis, lipid metabolism, and hepatic inflammation. Furthermore, its cytoprotective effects in hepatocytes suggest potential therapeutic applications.

Future research should focus on further elucidating the specific microbial species and enzymes responsible for T-β-MCA metabolism. Investigating the role of T-β-MCA in various metabolic disease models in mice will be crucial for understanding its therapeutic potential. The development of synthetic T-β-MCA analogs or strategies to modulate its endogenous levels through targeted manipulation of the gut microbiota could offer novel approaches for the treatment of metabolic and inflammatory disorders.

References

Tauro-beta-muricholic Acid: A Primary Bile Acid with Potent Farnesoid X Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Tauro-beta-muricholic acid (T-β-MCA) is a primary bile acid predominantly found in mice.[1][2] Unlike the primary bile acids in humans, cholic acid and chenodeoxycholic acid, T-β-MCA possesses a unique structure and physiological role, primarily characterized by its potent antagonism of the Farnesoid X Receptor (FXR).[1][3][4] This technical guide provides an in-depth overview of T-β-MCA, including its synthesis, physiological functions, and the experimental protocols used for its study. The information is tailored for researchers, scientists, and drug development professionals interested in the therapeutic potential of modulating bile acid signaling pathways.

Core Concepts

Classification and Synthesis

T-β-MCA is classified as a primary bile acid in mice, meaning it is synthesized directly from cholesterol in the liver.[5][6] The synthesis of β-muricholic acid (β-MCA), the precursor to T-β-MCA, involves a series of enzymatic reactions. A key enzyme in this pathway is Cytochrome P450 2c70 (CYP2C70), which is responsible for the 6β-hydroxylation of ursodeoxycholic acid (UDCA) to form β-MCA.[7][8] Following its synthesis, β-MCA is conjugated with the amino acid taurine to form T-β-MCA.[9]

Physiological Role and Signaling Pathways

The most well-characterized function of T-β-MCA is its role as a potent and competitive antagonist of the Farnesoid X Receptor (FXR).[1][3][4] FXR is a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose homeostasis.[6] By antagonizing FXR, T-β-MCA influences several downstream signaling events.

One of the key pathways regulated by T-β-MCA is the FXR-Fibroblast Growth Factor 15 (FGF15) axis. In the intestine, FXR activation normally induces the expression of FGF15, which then travels to the liver to suppress the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[4][10] By inhibiting intestinal FXR, T-β-MCA can lead to reduced FGF15 expression and consequently, an increase in bile acid synthesis.[4][11]

The gut microbiota plays a significant role in regulating the levels of T-β-MCA.[4] In germ-free mice, levels of T-β-MCA are significantly elevated compared to conventionally raised mice.[4][12] This is because the gut microbiota can deconjugate and further metabolize T-β-MCA, thereby reducing its concentration and alleviating its antagonistic effect on FXR.[5][13]

While primarily known as an FXR antagonist, the interaction of T-β-MCA with the Takeda G-protein coupled receptor 5 (TGR5), another key bile acid receptor, is less definitively established. Some evidence suggests bile acids can activate TGR5, but specific data on T-β-MCA's direct agonistic or antagonistic activity on TGR5 is not as robust as for FXR.[9]

Quantitative Data

The following tables summarize key quantitative data related to T-β-MCA.

Table 1: FXR Antagonism of this compound

ParameterValueReference
IC50 for FXR Antagonism 40 µM[3]

Table 2: Bile Acid Composition in Germ-Free vs. Conventionally Raised Mice (Fecal Samples)

Bile AcidGerm-Free (nmol/g)Conventionally Raised (nmol/g)Reference
Tauro-β-muricholic acid (T-β-MCA) High (Specific values vary across studies)Low to undetectable[14][15]
Unconjugated β-muricholic acid LowHigh[14]
Other Secondary Bile Acids (e.g., DCA, LCA) UndetectablePresent[16]

Note: The absolute concentrations can vary depending on the specific study, diet, and analytical methods used. The general trend of high T-β-MCA in germ-free mice is a consistent finding.

Experimental Protocols

Bile Acid Extraction and Quantification by LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of T-β-MCA and other bile acids from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

a. Sample Preparation:

  • Plasma/Serum: Protein precipitation is a common method. Add a 4-fold volume of cold methanol to the sample, vortex, and incubate at -20°C for 20 minutes to precipitate proteins. Centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4°C. Collect the supernatant.[14]

  • Fecal Samples: Homogenize fecal pellets in a solvent like methanol. Centrifuge to pellet solids and collect the supernatant.[14]

  • Liver Tissue: Homogenize the tissue in an appropriate solvent (e.g., methanol). Follow with protein precipitation and centrifugation as described for plasma/serum.[17]

b. Solid-Phase Extraction (SPE) (Optional Cleanup):

For cleaner samples, the supernatant can be further purified using a C18 SPE cartridge. This step helps to remove interfering lipids.[14]

c. LC-MS/MS Analysis:

  • Chromatography: Use a reverse-phase C18 column for separation. A gradient elution with mobile phases consisting of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile/methanol with 0.1% formic acid) is typically employed.[14][18]

  • Mass Spectrometry: A triple quadrupole mass spectrometer is commonly used in multiple reaction monitoring (MRM) mode for high sensitivity and specificity. Specific precursor and product ion transitions for T-β-MCA and other bile acids of interest should be optimized.[14][18]

  • Quantification: Use a stable isotope-labeled internal standard for T-β-MCA (if available) or a structurally similar bile acid for accurate quantification. Generate a standard curve with known concentrations of T-β-MCA.[18]

FXR Antagonism Assay (Luciferase Reporter Assay)

This protocol describes a cell-based assay to determine the FXR antagonistic activity of T-β-MCA.

a. Cell Culture and Transfection:

  • Use a suitable cell line, such as the human intestinal cell line Caco-2 or HEK293T cells.[19]

  • Co-transfect the cells with an FXR expression plasmid and a luciferase reporter plasmid containing FXR response elements (FXREs).[19]

b. Assay Procedure:

  • Plate the transfected cells in a 96-well plate.

  • Treat the cells with a known FXR agonist (e.g., GW4064 or chenodeoxycholic acid) in the presence and absence of varying concentrations of T-β-MCA.

  • Include appropriate controls (vehicle control, agonist-only control).

  • Incubate for a sufficient period (e.g., 24 hours) to allow for gene expression.[19]

c. Luciferase Activity Measurement:

  • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.[19]

  • A decrease in luciferase activity in the presence of T-β-MCA indicates FXR antagonism.

TGR5 Activation Assay (cAMP Measurement)

This protocol outlines a method to assess the potential activation of TGR5 by T-β-MCA.

a. Cell Culture:

  • Use a cell line engineered to overexpress TGR5, such as HEK293-TGR5 cells.[20]

b. Assay Procedure:

  • Plate the cells in a 96-well plate.

  • Treat the cells with varying concentrations of T-β-MCA.

  • Include a known TGR5 agonist (e.g., lithocholic acid or INT-777) as a positive control and a vehicle control.[20]

  • Incubate for a short period (e.g., 30 minutes) at 37°C.[20]

c. cAMP Measurement:

  • Lyse the cells and measure the intracellular cyclic adenosine monophosphate (cAMP) levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).[20]

  • An increase in cAMP levels in response to T-β-MCA would suggest TGR5 agonism.

Visualizations

Synthesis Pathway of this compound Cholesterol Cholesterol Chenodeoxycholic_acid Chenodeoxycholic acid (CDCA) Cholesterol->Chenodeoxycholic_acid Multiple enzymatic steps Ursodeoxycholic_acid Ursodeoxycholic acid (UDCA) Chenodeoxycholic_acid->Ursodeoxycholic_acid Epimerization beta_Muricholic_acid β-Muricholic acid (β-MCA) Ursodeoxycholic_acid->beta_Muricholic_acid CYP2C70 (6β-hydroxylation) Tauro_beta_muricholic_acid Tauro-β-muricholic acid (T-β-MCA) beta_Muricholic_acid->Tauro_beta_muricholic_acid Taurine conjugation

Caption: Enzymatic synthesis pathway of this compound in the liver.

T-β-MCA Signaling via FXR Antagonism cluster_intestine Intestinal Enterocyte cluster_liver Hepatocyte T_beta_MCA T-β-MCA FXR_intestinal FXR T_beta_MCA->FXR_intestinal Antagonizes FGF15 FGF15 Expression FXR_intestinal->FGF15 Induces FGF15_circulating FGF15 (from intestine) FGFR4 FGFR4 FGF15_circulating->FGFR4 Activates CYP7A1 CYP7A1 Expression FGFR4->CYP7A1 Suppresses Bile_Acid_Synthesis Bile Acid Synthesis CYP7A1->Bile_Acid_Synthesis Leads to Experimental Workflow for LC-MS/MS Analysis of T-β-MCA Sample Biological Sample (Plasma, Feces, Liver) Extraction Bile Acid Extraction (e.g., Protein Precipitation) Sample->Extraction Cleanup Optional Cleanup (Solid-Phase Extraction) Extraction->Cleanup LC_Separation LC Separation (C18 Reverse Phase) Cleanup->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

References

The Gut Microbiota's Antagonist: A Technical Guide to Tauro-beta-muricholic Acid and its Interaction with the Farnesoid X Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tauro-beta-muricholic acid (TβMCA), a primary conjugated bile acid abundant in the murine gut, has emerged as a critical signaling molecule at the interface of the host and its gut microbiota. This technical guide provides an in-depth exploration of the intricate relationship between TβMCA, the gut microbiome, and host physiology, with a particular focus on its role as a potent antagonist of the farnesoid X receptor (FXR). We will delve into the quantitative differences in TβMCA levels dictated by the presence of gut microbiota, the downstream consequences on host gene expression, and the detailed experimental protocols necessary to investigate these interactions. This guide is intended to serve as a comprehensive resource for researchers in metabolic disease, gastroenterology, and drug development, providing the foundational knowledge and practical methodologies to explore the therapeutic potential of modulating this critical host-microbe signaling axis.

Introduction: this compound - A Key Mediator of Host-Microbe Crosstalk

Bile acids, traditionally known for their role in lipid digestion, are now recognized as pleiotropic signaling molecules that regulate a wide array of metabolic and inflammatory pathways.[1] The composition of the bile acid pool is profoundly shaped by the gut microbiota, which biotransform primary bile acids synthesized in the liver into a diverse array of secondary bile acids.[2] this compound (TβMCA) is a taurine-conjugated primary bile acid that is particularly abundant in mice.[3] Its physiological significance stems from its function as a natural antagonist of the farnesoid X receptor (FXR), a nuclear receptor that acts as a master regulator of bile acid, lipid, and glucose homeostasis.[4][5] The gut microbiota plays a pivotal role in modulating TβMCA levels, thereby influencing FXR signaling and impacting host metabolism.[2][3]

The Gut Microbiota's Influence on TβMCA Levels and FXR Signaling

The presence of a conventional gut microbiota dramatically alters the bile acid profile, leading to a significant reduction in TβMCA levels compared to germ-free (GF) conditions. This microbial-driven reduction in an endogenous FXR antagonist has profound consequences for host physiology.

Quantitative Differences in TβMCA and Gut Microbiota Composition

The tables below summarize the key quantitative differences observed between germ-free and conventionally raised mice.

Parameter Germ-Free (GF) Mice Conventionally Raised (CONV-R) Mice Reference
TβMCA Concentration in Cecum (µmol/g) HighSignificantly Reduced[3]
Relative Abundance of Firmicutes LowerHigher[1][6]
Relative Abundance of Bacteroidetes HigherLower[1][6]

Table 1: Impact of Gut Microbiota on Cecal TβMCA Concentration and Major Bacterial Phyla.

Downstream Effects on FXR Target Gene Expression

The microbial-mediated reduction in TβMCA alleviates the antagonism of FXR, leading to the activation of its target genes in the ileum and liver. This signaling cascade is crucial for maintaining bile acid homeostasis.

Gene Tissue Expression Change in CONV-R vs. GF Mice Function Reference
Fgf15 (Fibroblast growth factor 15) IleumIncreasedInhibits bile acid synthesis in the liver[2][5]
Shp (Small heterodimer partner) LiverIncreasedInhibits bile acid synthesis[7]
Cyp7a1 (Cholesterol 7α-hydroxylase) LiverDecreasedRate-limiting enzyme in bile acid synthesis[2][8]

Table 2: Gut Microbiota-Dependent Regulation of FXR Target Genes.

Signaling Pathway: The TβMCA-FXR-FGF15 Axis

The interaction between TβMCA and the gut microbiota primarily influences the FXR signaling pathway in the enterohepatic circulation. The following diagram illustrates this critical signaling cascade.

TBMCA_FXR_Pathway Gut Microbiota Gut Microbiota TBMCA TβMCA Gut Microbiota->TBMCA FXR_ileum FXR TBMCA->FXR_ileum Antagonizes Fgf15 Fgf15 FXR_ileum->Fgf15 FXR_liver FXR Fgf15->FXR_liver Activates (via FGFR4) Cyp7a1 Cyp7a1 Fgf15->Cyp7a1 Inhibits SHP SHP FXR_liver->SHP Induces SHP->Cyp7a1 Inhibits Bile Acid Synthesis Bile Acid Synthesis Cyp7a1->Bile Acid Synthesis

Caption: TβMCA-FXR Signaling Pathway in the Gut-Liver Axis.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to study the interaction between TβMCA and the gut microbiota.

Animal Models
  • Germ-Free (GF) and Conventionalized Mice: Swiss Webster or C57BL/6J GF mice are maintained in sterile flexible-film isolators. Conventionalization is achieved by co-housing GF mice with conventionally raised (CONV-R) mice or by oral gavage of cecal contents from CONV-R donors.[9]

Bile Acid Extraction and Analysis

This protocol outlines the extraction of bile acids from intestinal contents for quantification by UPLC-MS/MS.

BA_Extraction_Workflow start Collect Ileal/Cecal Contents homogenize Homogenize in Ethanol/Methanol start->homogenize centrifuge1 Centrifuge to Pellet Debris homogenize->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dry Evaporate to Dryness (N2 gas) supernatant->dry reconstitute Reconstitute in Methanol dry->reconstitute analyze UPLC-MS/MS Analysis reconstitute->analyze

Caption: Experimental Workflow for Bile Acid Extraction.

Protocol:

  • Harvest ileal and cecal contents from mice and immediately flash-freeze in liquid nitrogen.[10]

  • Weigh the frozen samples and homogenize in a 2:1:1 mixture of ethanol:chloroform:methanol using a bead beater.[10]

  • Centrifuge the homogenate at 20,000 x g at 4°C for 15 minutes to pellet debris.[10]

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen gas.[10]

  • Reconstitute the dried extract in methanol for UPLC-MS/MS analysis.[10]

  • Perform UPLC-MS/MS using a C18 reverse-phase column and a triple quadrupole mass spectrometer in negative ion mode.[11][12]

Gut Microbiota Analysis via 16S rRNA Gene Sequencing

This protocol describes the process of analyzing the gut microbial composition from fecal samples.

Protocol:

  • Collect fresh fecal samples from mice and store them at -80°C.[13]

  • Extract microbial genomic DNA from fecal samples using a commercially available kit (e.g., E.Z.N.A.® soil DNA Kit).[13]

  • Amplify the V3-V4 variable region of the 16S rRNA gene using specific primers.[13]

  • Perform paired-end sequencing on an Illumina MiSeq platform.[4]

  • Process the raw sequencing data using pipelines such as QIIME2 or DADA2 for quality filtering, denoising, and taxonomic assignment against a reference database (e.g., SILVA or Greengenes).[4][14]

Gene Expression Analysis by qPCR

This protocol details the quantification of FXR target gene expression in liver and ileal tissues.

Protocol:

  • Isolate total RNA from frozen liver or ileal tissue using TRIzol reagent according to the manufacturer's protocol.[15]

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.[15]

  • Perform quantitative real-time PCR (qPCR) using SYBR Green or TaqMan-based assays with gene-specific primers for Fxr, Fgf15, Shp, Cyp7a1, and a housekeeping gene (e.g., Gapdh or Rplp0) for normalization.[15][16]

  • Calculate the relative gene expression using the ΔΔCt method.[9]

Therapeutic Implications and Future Directions

The discovery of TβMCA as a gut microbiota-regulated FXR antagonist has opened new avenues for therapeutic intervention in metabolic diseases.

TβMCA and Metabolic Diseases

Studies have shown that elevated levels of TβMCA, achieved through antibiotic treatment or in germ-free mice, are associated with resistance to diet-induced obesity and improved glucose tolerance. This suggests that antagonizing intestinal FXR could be a viable strategy for treating non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes.

Metabolic Parameter Effect of Increased TβMCA / Intestinal FXR Antagonism Reference
Body Weight Gain (on High-Fat Diet) Reduced[17][18]
Fasting Blood Glucose Reduced[19]
Serum Triglycerides Reduced[20]
Hepatic Steatosis Ameliorated[21]

Table 3: Metabolic Effects of Increased TβMCA and Intestinal FXR Antagonism in Murine Models.

Logical Relationship for Therapeutic Development

The following diagram illustrates the logical framework for developing therapeutics based on the TβMCA-FXR axis.

Therapeutic_Logic start Observe: Gut Microbiota Regulates TβMCA hypothesis Hypothesis: Modulating TβMCA/FXR Can Treat Metabolic Disease start->hypothesis strategy1 Strategy 1: Microbiota Modulation (Probiotics/Prebiotics) hypothesis->strategy1 strategy2 Strategy 2: Pharmacological FXR Antagonism hypothesis->strategy2 outcome Therapeutic Outcome: Improved Glucose Homeostasis, Reduced Steatosis & Obesity strategy1->outcome strategy2->outcome

Caption: Logical Flow for Therapeutic Strategy Development.

Conclusion

This compound stands as a prime example of the intricate biochemical communication between the gut microbiota and the host. Its role as an endogenous FXR antagonist, tightly regulated by the microbial community, has significant implications for host metabolism. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers to further unravel the complexities of this interaction and to explore its potential for the development of novel therapeutics for a range of metabolic disorders. Future research should focus on identifying the specific bacterial species and enzymes responsible for TβMCA metabolism and on translating the findings from murine models to human physiology.

References

Tauro-beta-muricholic Acid (T-β-MCA) Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tauro-beta-muricholic acid (T-β-MCA) is a primary bile acid, predominantly found in mice, that has garnered significant attention as a key signaling molecule in the regulation of metabolic and inflammatory pathways. Unlike many other bile acids that act as agonists for the farnesoid X receptor (FXR), T-β-MCA is a potent and selective antagonist of this nuclear receptor. This unique characteristic positions T-β-MCA as a critical modulator of bile acid homeostasis, lipid and glucose metabolism, and intestinal inflammation. This technical guide provides an in-depth overview of the core signaling pathways of T-β-MCA, with a focus on its interaction with FXR and other potential receptors. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visual diagrams of the signaling cascades and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.

Core Signaling Pathways of this compound

The primary and most well-characterized signaling pathway of T-β-MCA revolves around its competitive and reversible antagonism of the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine.[1] Beyond FXR, emerging evidence suggests potential interactions with other signaling molecules, including the G protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5) and the Sphingosine-1-Phosphate Receptor 2 (S1PR2).

Farnesoid X Receptor (FXR) Antagonism

T-β-MCA acts as a natural antagonist of FXR, thereby inhibiting the signaling cascade that is typically initiated by FXR agonists like chenodeoxycholic acid (CDCA).[2] This antagonism has profound effects on the regulation of bile acid synthesis and metabolism.

The canonical FXR signaling pathway involves the binding of an agonist, which leads to the heterodimerization of FXR with the retinoid X receptor (RXR). This complex then binds to FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription. Key downstream targets of FXR include Small Heterodimer Partner (SHP) in the liver and Fibroblast Growth Factor 15 (FGF15) in the intestine (FGF19 in humans).[1][3]

By antagonizing FXR, T-β-MCA prevents the induction of SHP and FGF15.[1] The lack of FGF15 signaling from the intestine to the liver relieves the repression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway of bile acid synthesis.[1][4] This ultimately leads to an increase in the synthesis of new bile acids from cholesterol.

FXR_Signaling_Pathway cluster_intestine Intestinal Enterocyte cluster_liver Hepatocyte T-β-MCA_intestine T-β-MCA FXR_RXR_intestine FXR/RXR FGF15 FGF15 Gene FGF15_protein FGF15 FXR_RXR_liver FXR/RXR FGF15_protein->FXR_RXR_liver Binds to FGFR4 (not shown) and Inhibits FXR SHP SHP Gene CYP7A1 CYP7A1 Gene Bile_Acid_Synthesis Bile Acid Synthesis T-β-MCA_liver T-β-MCA

Figure 2: Generalized GPBAR1 (TGR5) signaling pathway and the potential modulatory role of T-β-MCA.

Sphingosine-1-Phosphate Receptor 2 (S1PR2) and Gasdermin D (GSDMD) Signaling

Recent studies have implicated T-β-MCA in the regulation of inflammatory responses through a novel pathway involving S1PR2 and Gasdermin D (GSDMD). It has been suggested that T-β-MCA can inhibit S1PR2, a receptor involved in inflammatory signaling. [5]This inhibition may lead to a downstream reduction in the activation of GSDMD, a key executioner of pyroptosis, a form of inflammatory cell death. This pathway represents a promising new area of research for the therapeutic application of T-β-MCA in inflammatory diseases.

Quantitative Data

The following table summarizes key quantitative data related to the signaling activities of this compound.

ParameterReceptorValueSpeciesAssay TypeReference
IC50 Farnesoid X Receptor (FXR)40 µMNot SpecifiedCompetitive and reversible antagonism[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of T-β-MCA signaling pathways.

Farnesoid X Receptor (FXR) Reporter Assay

This protocol is designed to assess the agonist or antagonist activity of compounds on the Farnesoid X Receptor.

Objective: To quantify the antagonistic effect of T-β-MCA on FXR activation.

Materials:

  • HEK293T cells

  • FXR expression plasmid

  • RXR expression plasmid

  • FXR-responsive reporter plasmid (e.g., containing a luciferase gene under the control of an SHP or BSEP promoter)

  • Transfection reagent

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • FXR agonist (e.g., GW4064 or CDCA)

  • This compound (T-β-MCA)

  • Luciferase assay reagent

  • 96-well cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the FXR expression plasmid, RXR expression plasmid, and the FXR-responsive reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Incubation: Incubate the transfected cells for 24 hours to allow for plasmid expression.

  • Treatment:

    • For antagonist assessment, pre-incubate the cells with varying concentrations of T-β-MCA for 1-2 hours.

    • Add a fixed concentration of an FXR agonist (e.g., the EC50 concentration of GW4064) to the wells, including those pre-treated with T-β-MCA.

    • Include control wells with vehicle only, agonist only, and T-β-MCA only.

  • Incubation: Incubate the cells for another 18-24 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the luciferase assay kit's protocol.

  • Data Analysis: Normalize the luciferase readings to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration. Calculate the percent inhibition of the agonist response by T-β-MCA and determine the IC50 value.

dot

FXR_Reporter_Assay_Workflow Start Start Seed_Cells Seed HEK293T cells in 96-well plate Start->Seed_Cells Transfect_Plasmids Co-transfect with FXR, RXR, and Reporter Plasmids Seed_Cells->Transfect_Plasmids Incubate_24h_1 Incubate for 24h Transfect_Plasmids->Incubate_24h_1 Pre_incubate_TBMCA Pre-incubate with varying concentrations of T-β-MCA Incubate_24h_1->Pre_incubate_TBMCA Add_Agonist Add FXR Agonist (e.g., GW4064) Pre_incubate_TBMCA->Add_Agonist Incubate_24h_2 Incubate for 18-24h Add_Agonist->Incubate_24h_2 Measure_Luciferase Measure Luciferase Activity Incubate_24h_2->Measure_Luciferase Analyze_Data Analyze Data and Calculate IC50 Measure_Luciferase->Analyze_Data End End Analyze_Data->End

References

A Technical Guide to the Anti-Apoptotic Properties of Tauro-β-muricholic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tauro-β-muricholic acid (TβMCA), a primary conjugated bile acid, has emerged as a significant cytoprotective agent with potent anti-apoptotic properties, particularly in the context of liver injury. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anti-apoptotic effects of TβMCA, detailed experimental protocols for their investigation, and a summary of key quantitative data. This document is intended to serve as a valuable resource for researchers and professionals in the fields of hepatology, apoptosis, and drug development.

Core Anti-Apoptotic Mechanism of Tauro-β-muricholic Acid

The primary anti-apoptotic function of Tauro-β-muricholic acid lies in its ability to mitigate cell death induced by lipotoxic agents such as hydrophobic bile acids and free fatty acids. TβMCA exerts its protective effects by intervening in the intrinsic (mitochondrial) pathway of apoptosis. The central mechanism of action is the inhibition of the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria.[1][2] This action preserves the mitochondrial membrane potential (MMP), a critical factor in maintaining mitochondrial integrity and preventing the release of pro-apoptotic factors like cytochrome c.[1][2]

Signaling Pathways

TβMCA has been shown to counteract apoptosis induced by pro-apoptotic stimuli like glycochenodeoxycholic acid (GCDCA) and the saturated free fatty acid palmitate.

GCDCA-Induced Apoptosis: GCDCA, a hydrophobic bile acid, induces apoptosis through both the extrinsic and intrinsic pathways. It can activate death receptors such as Fas, leading to the activation of caspase-8 and subsequent cleavage of Bid to tBid.[3] tBid then promotes the translocation of Bax to the mitochondria, triggering the mitochondrial apoptosis cascade.[3]

Palmitate-Induced Apoptosis: Palmitate induces lipoapoptosis primarily through the intrinsic pathway, often initiated by endoplasmic reticulum (ER) stress.[4][5] This leads to the upregulation of pro-apoptotic BH3-only proteins like PUMA and Bim, which in turn activate Bax and initiate mitochondrial-mediated apoptosis.[4][5]

TβMCA's intervention at the point of Bax translocation provides a crucial defense against these pro-apoptotic insults, thereby preserving cellular viability.

Quantitative Data on the Anti-Apoptotic Effects of TβMCA

The following table summarizes the key quantitative findings from a pivotal study on the anti-apoptotic effects of TβMCA.

Parameter MeasuredApoptotic StimulusTreatmentResultReference
ApoptosisGlycochenodeoxycholic acid (GCDCA)Co-incubation with TβMCAReduced apoptosis to 49% (p<0.01 vs. GCDCA alone)[1][2]
Mitochondrial Membrane Potential (MMP)GCDCA (100μmol/L)Combination treatment with TβMCARestored MMP to control levels[1][2]
Mitochondrial Membrane Potential (MMP)PalmitateTβMCARestored breakdown of MMP[1][2]
Bax TranslocationGCDCASimultaneous treatment with TβMCAInhibited translocation of Bax from the cytosol to mitochondria[1][2]

Experimental Protocols

Detailed methodologies for key experiments used to elucidate the anti-apoptotic effects of TβMCA are provided below.

Quantification of Apoptosis using Caspase 3/7 Assay

This assay quantifies the activity of effector caspases 3 and 7, which are key executioners of apoptosis.

Principle: The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by activated caspase-3 and -7. This cleavage releases aminoluciferin, a substrate for luciferase, leading to light production that is proportional to caspase activity.[6]

Protocol:

  • Cell Culture and Treatment: Plate hepatocytes (e.g., HepG2 cells) in a 96-well plate and culture overnight. Treat cells with the pro-apoptotic agent (e.g., GCDCA) with or without TβMCA for the desired time.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[7]

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gently shaking the plate.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.[6]

Assessment of Nuclear Morphology by Hoechst 33342 Staining

This method is used to visualize apoptotic changes in the nucleus, such as chromatin condensation and nuclear fragmentation.

Principle: Hoechst 33342 is a cell-permeant blue fluorescent dye that binds to the minor groove of DNA. In apoptotic cells, the condensed chromatin stains brightly, allowing for their identification by fluorescence microscopy.[8][9][10]

Protocol:

  • Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate. Treat cells with the desired apoptotic inducer and TβMCA.

  • Staining:

    • Remove the culture medium and wash the cells once with Phosphate-Buffered Saline (PBS).

    • Add Hoechst 33342 staining solution (e.g., 5 µg/mL in PBS) to cover the cells.[8]

    • Incubate for 10-15 minutes at room temperature, protected from light.[9][11]

  • Imaging:

    • Wash the cells three times with PBS.

    • Mount the coverslips on a microscope slide.

    • Visualize the cells using a fluorescence microscope with a UV excitation filter (around 350 nm) and an emission filter (around 460 nm).[9][10] Apoptotic nuclei will appear smaller, more condensed, and brighter than the nuclei of healthy cells.

Measurement of Mitochondrial Membrane Potential (MMP) using JC-1

This assay is used to assess mitochondrial health by measuring the mitochondrial membrane potential.

Principle: JC-1 is a lipophilic, cationic dye that accumulates in the mitochondria in a potential-dependent manner. In healthy cells with a high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low MMP, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence is used as an indicator of MMP.[12][13][14]

Protocol:

  • Cell Culture and Treatment: Plate cells in a multi-well plate and treat as required.

  • JC-1 Staining:

    • Prepare a JC-1 working solution (e.g., 2 µM in cell culture medium).

    • Remove the treatment medium and add the JC-1 working solution to the cells.

    • Incubate for 15-30 minutes at 37°C in a CO2 incubator.[14]

  • Data Acquisition:

    • Wash the cells with PBS or an assay buffer.

    • Measure the fluorescence intensity using a fluorescence plate reader. Red fluorescence is typically measured at an excitation/emission of ~560/595 nm, and green fluorescence at ~485/535 nm.[14]

    • Alternatively, visualize the cells using a fluorescence microscope to observe the shift from red to green fluorescence in apoptotic cells.

Detection of Bax Translocation by Immunoblotting

This technique is used to determine the subcellular localization of the Bax protein.

Principle: Cells are fractionated to separate the cytosolic and mitochondrial components. The protein levels of Bax in each fraction are then quantified by Western blotting using a Bax-specific antibody. An increase in Bax in the mitochondrial fraction and a corresponding decrease in the cytosolic fraction indicate translocation.

Protocol:

  • Cell Culture and Treatment: Culture and treat cells as required.

  • Subcellular Fractionation:

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cell pellet in a hypotonic buffer and incubate on ice to swell the cells.

    • Homogenize the cells using a Dounce homogenizer.

    • Centrifuge the homogenate at a low speed to pellet the nuclei and unbroken cells.

    • Transfer the supernatant to a new tube and centrifuge at a higher speed to pellet the mitochondria. The resulting supernatant is the cytosolic fraction.

  • Protein Quantification: Determine the protein concentration of both the cytosolic and mitochondrial fractions using a protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each fraction by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for Bax overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[15]

Visualizations

Signaling Pathways

GCDCA_Induced_Apoptosis cluster_mito Mitochondrial Events GCDCA Glycochenodeoxycholic Acid (GCDCA) FasR Fas Receptor GCDCA->FasR Activates Casp8 Caspase-8 FasR->Casp8 Activates Bid Bid Casp8->Bid Cleaves tBid tBid Bid->tBid Bax_cyto Bax (Cytosol) tBid->Bax_cyto Activates Bax_mito Bax (Mitochondria) Bax_cyto->Bax_mito Translocation Mito Mitochondrion MMP Loss of MMP Bax_mito->MMP CytC Cytochrome c Release MMP->CytC Apoptosis Apoptosis CytC->Apoptosis TBMCA Tauro-β-muricholic Acid (TβMCA) TBMCA->Bax_mito Inhibits

Caption: GCDCA-induced apoptosis pathway and TβMCA's point of intervention.

Palmitate_Induced_Apoptosis cluster_mito Mitochondrial Events Palmitate Palmitate ER_Stress ER Stress Palmitate->ER_Stress PUMA_Bim Upregulation of PUMA & Bim ER_Stress->PUMA_Bim Bax_cyto Bax (Cytosol) PUMA_Bim->Bax_cyto Activate Bax_mito Bax (Mitochondria) Bax_cyto->Bax_mito Translocation Mito Mitochondrion MMP Loss of MMP Bax_mito->MMP CytC Cytochrome c Release MMP->CytC Apoptosis Apoptosis CytC->Apoptosis TBMCA Tauro-β-muricholic Acid (TβMCA) TBMCA->Bax_mito Inhibits

Caption: Palmitate-induced apoptosis pathway and TβMCA's point of intervention.

Experimental Workflows

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Apoptosis Assays cluster_data Data Analysis start Plate Hepatocytes treat Treat with Apoptotic Stimulus (e.g., GCDCA, Palmitate) +/- TβMCA start->treat caspase Caspase 3/7 Assay treat->caspase hoechst Hoechst 33342 Staining treat->hoechst jc1 JC-1 Assay for MMP treat->jc1 bax Bax Translocation (Immunoblotting) treat->bax quant Quantify Apoptosis, MMP, and Bax Localization caspase->quant hoechst->quant jc1->quant bax->quant conclusion Evaluate Anti-apoptotic Effect of TβMCA quant->conclusion

Caption: General experimental workflow for studying TβMCA's anti-apoptotic effects.

Conclusion and Future Directions

Tauro-β-muricholic acid demonstrates significant promise as a cytoprotective agent by effectively inhibiting the mitochondrial pathway of apoptosis. Its ability to prevent Bax translocation and preserve mitochondrial integrity positions it as a compelling candidate for therapeutic intervention in diseases characterized by excessive apoptosis, such as cholestatic liver disease. Further research is warranted to fully elucidate the upstream signaling events modulated by TβMCA, including its role as a Farnesoid X Receptor (FXR) antagonist and how this may influence its anti-apoptotic activity. A deeper understanding of these pathways will be crucial for the clinical translation of TβMCA and the development of novel anti-apoptotic therapies.

References

A Technical Guide to Tauro-β-muricholic Acid and Its Role in Cholesterol Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tauro-β-muricholic acid (T-β-MCA), a primary conjugated bile acid prominent in mice, is a key regulator of cholesterol homeostasis. Unlike many other bile acids that activate the farnesoid X receptor (FXR), T-β-MCA functions as a natural antagonist to this nuclear receptor.[1][2] This antagonism is central to its mechanism of action, preventing the negative feedback inhibition of bile acid synthesis. By inhibiting FXR signaling, T-β-MCA promotes the conversion of cholesterol into new bile acids, thereby enhancing cholesterol catabolism and excretion. This guide provides an in-depth analysis of the signaling pathways, quantitative effects, and experimental methodologies related to T-β-MCA's role in cholesterol metabolism, offering a critical resource for research and therapeutic development.

Mechanism of Action: FXR Antagonism

The primary mechanism through which T-β-MCA influences cholesterol metabolism is its antagonism of the farnesoid X receptor (FXR).[1][2] FXR is a critical sensor for bile acid levels and plays a pivotal role in regulating their synthesis and transport.

The Canonical FXR Signaling Pathway

In hepatocytes and enterocytes, bile acids like chenodeoxycholic acid (CDCA) and cholic acid (CA) bind to and activate FXR. Activated FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to FXR response elements (FXREs) on the DNA. This binding initiates a transcriptional cascade that ultimately suppresses bile acid synthesis to prevent their cytotoxic accumulation.

A key target gene of FXR is the Small Heterodimer Partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain.[3] FXR-induced SHP inhibits the activity of Liver Receptor Homolog-1 (LRH-1), a transcription factor essential for the expression of CYP7A1.[3][4] CYP7A1 encodes Cholesterol 7α-hydroxylase, the rate-limiting enzyme in the classic bile acid synthesis pathway that converts cholesterol into 7α-hydroxycholesterol.[5][6]

In the intestine, FXR activation induces the expression of Fibroblast Growth Factor 15 (FGF15; FGF19 in humans).[7] FGF15 is secreted into the portal circulation, travels to the liver, and binds to its receptor (FGFR4), which signals to suppress CYP7A1 expression, providing an additional layer of feedback control.[8]

T-β-MCA's Role as an FXR Antagonist

T-β-MCA competes with activating bile acids for binding to FXR but fails to induce the conformational change necessary for coactivator recruitment and transcriptional activation. By antagonizing FXR, T-β-MCA prevents the induction of SHP in the liver and FGF15 in the intestine.[1][2][8] This disinhibition allows for the continued, robust expression of CYP7A1, leading to an increased rate of cholesterol catabolism into new bile acids.

FXR_Signaling_Pathway cluster_liver Hepatocyte cluster_intestine Enterocyte Cholesterol Cholesterol CYP7A1 CYP7A1 (Rate-Limiting Enzyme) Cholesterol->CYP7A1 Catabolism Bile_Acids Bile Acids (e.g., Cholic Acid) FXR_Liver FXR Bile_Acids->FXR_Liver Activates FXR_Intestine FXR Bile_Acids->FXR_Intestine Activates SHP SHP FXR_Liver->SHP Induces LRH1 LRH-1 SHP->LRH1 Inhibits LRH1->CYP7A1 Promotes Transcription TBMCA T-β-MCA TBMCA->FXR_Intestine FGF15 FGF15 FXR_Intestine->FGF15 Induces FGF15->CYP7A1 Inhibits Transcription (via FGFR4)

Caption: T-β-MCA antagonizes FXR signaling in the enterohepatic system.

Quantitative Effects on Cholesterol Metabolism

Administration of T-β-MCA or modulation of its endogenous levels has quantifiable effects on gene expression, bile acid pool composition, and systemic cholesterol levels.

Gene Expression Changes

Studies in mice demonstrate that inhibiting FXR signaling, either through genetic knockout or by increasing T-β-MCA levels, leads to significant changes in the expression of genes critical to cholesterol and bile acid homeostasis.

Table 1: T-β-MCA-Mediated Changes in Gene Expression

Gene Organ Function Change due to T-β-MCA (FXR Antagonism) Reference
CYP7A1 Liver Rate-limiting enzyme in bile acid synthesis Increased [1][2][8]
SHP Liver/Ileum Repressor of CYP7A1 transcription Decreased [2][9]
FGF15 Ileum Endocrine repressor of CYP7A1 Decreased [2][7]
CYP8B1 Liver Synthesizes cholic acid, affecting bile hydrophobicity Decreased (FXR activation normally induces it) [10]

| ABCG5/G8 | Liver | Transporters for biliary cholesterol secretion | Increased (Indirectly, via LXR pathway) |[6] |

Impact on Cholesterol and Bile Acid Levels

The molecular changes translate into significant physiological effects on cholesterol balance. By promoting the use of cholesterol as a substrate for bile acid synthesis, T-β-MCA helps lower hepatic and systemic cholesterol levels.

Table 2: Physiological and Metabolic Effects of Increased T-β-MCA Activity

Parameter Effect Mechanism Reference(s)
Bile Acid Synthesis Increased Upregulation of CYP7A1 expression. [1][5]
Bile Acid Pool Size Increased Enhanced synthesis rate. [10]
Biliary Cholesterol Secretion Increased Elevated bile flow and indirect effects on transporters like ABCG5/G8. [6][11]
Intestinal Cholesterol Absorption Decreased Altered bile acid composition (more hydrophilic) reduces micellar solubilization of cholesterol. [10][11]
Fecal Neutral Sterol Excretion Increased Combination of increased biliary secretion and decreased intestinal absorption. [12][13]
Fecal Bile Acid Excretion Increased Larger, more hydrophilic bile acid pool is less efficiently reabsorbed. [14]
Plasma Cholesterol Levels Decreased Increased hepatic uptake and catabolism to meet demand for bile acid synthesis. [14][15]

| Hepatic Cholesterol Levels | Decreased | Increased conversion to bile acids. |[14] |

Key Experimental Protocols

Investigating the effects of T-β-MCA requires specific in vivo and in vitro methodologies.

In Vivo Animal Study Protocol

This protocol describes a typical experiment to assess the metabolic effects of an FXR antagonist like T-β-MCA in a diet-induced obesity mouse model.

Objective: To determine the effect of T-β-MCA on cholesterol metabolism, bile acid synthesis, and gene expression in high-fat diet-fed mice.

Methodology:

  • Animal Model: Male C57BL/6J mice, 8 weeks old.

  • Acclimatization: House mice under a 12-hour light/dark cycle for one week with ad libitum access to standard chow and water.[16]

  • Diet-Induced Obesity: Switch mice to a high-fat diet (HFD; e.g., 60% kcal from fat) for 10-12 weeks to induce obesity and metabolic dysregulation.[2][17]

  • Grouping (n=8-10 per group):

    • Group 1: HFD + Vehicle (e.g., 0.5% carboxymethyl cellulose) via oral gavage, daily.

    • Group 2: HFD + T-β-MCA (e.g., 10-50 mg/kg body weight) via oral gavage, daily.

  • Treatment Period: 4-8 weeks.

  • Monitoring: Record body weight and food intake weekly.[17]

  • Sample Collection (at study termination):

    • Blood: Collect via cardiac puncture for plasma analysis (cholesterol, triglycerides).

    • Liver & Ileum: Harvest, snap-freeze in liquid nitrogen, and store at -80°C for gene expression (qPCR) and protein analysis (Western blot).

    • Feces: Collect over 24-72 hours prior to termination for analysis of fecal neutral sterols and bile acids.[17]

  • Biochemical Analysis:

    • Plasma Lipids: Use enzymatic colorimetric assays for total cholesterol and triglycerides.

    • Gene Expression: Isolate RNA from liver and ileum, synthesize cDNA, and perform quantitative real-time PCR (qPCR) for target genes (Cyp7a1, Shp, Fgf15, etc.).

    • Fecal Sterol and Bile Acid Analysis: Lyophilize fecal samples. Extract lipids and bile acids using a standardized solvent extraction method. Quantify using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS/MS).[18][19][20]

Experimental_Workflow A 1. Animal Model Selection (C57BL/6J Mice) B 2. Diet Induction (High-Fat Diet for 12 weeks) A->B C 3. Group Allocation & Treatment (Vehicle vs. T-β-MCA, 4 weeks) B->C D 4. In-Life Monitoring (Body Weight, Food Intake) C->D E 5. Sample Collection (Blood, Liver, Ileum, Feces) D->E F 6. Biochemical Analysis E->F G Plasma Lipid Assays F->G H qPCR for Gene Expression F->H I LC-MS/MS for Fecal Sterols and Bile Acids F->I J 7. Data Analysis & Interpretation G->J H->J I->J

Caption: Generalized workflow for an in vivo study of T-β-MCA effects.
In Vitro FXR Reporter Assay

This protocol is used to confirm the direct antagonistic activity of a compound on the FXR receptor.

Objective: To quantify the ability of T-β-MCA to inhibit FXR activation by a known agonist.

Methodology:

  • Cell Line: Use a suitable cell line, such as HEK293T or HepG2, which are readily transfectable.

  • Plasmids:

    • An expression vector for human FXR.

    • A reporter plasmid containing a luciferase gene driven by a promoter with multiple FXR Response Elements (FXREs), such as the SHP promoter (SHP-luc).[7]

    • A control plasmid (e.g., β-galactosidase or Renilla luciferase) for normalizing transfection efficiency.

  • Transfection: Co-transfect the cells with the three plasmids using a standard lipid-based transfection reagent.

  • Treatment: After 24 hours, treat the transfected cells with:

    • Vehicle control (e.g., DMSO).

    • A potent FXR agonist (e.g., GW4064 or CDCA).

    • The FXR agonist plus varying concentrations of T-β-MCA.

  • Incubation: Incubate for an additional 18-24 hours.

  • Luciferase Assay: Lyse the cells and measure luciferase and control reporter activity using a luminometer.

  • Data Analysis: Normalize the FXR reporter (luciferase) activity to the control reporter activity. Calculate the percent inhibition of agonist-induced activity by T-β-MCA and determine the IC₅₀ value (the concentration of T-β-MCA that causes 50% inhibition).[21]

Conclusion and Therapeutic Implications

Tauro-β-muricholic acid is a potent endogenous regulator of cholesterol metabolism, acting as a natural FXR antagonist to promote the catabolism of cholesterol into bile acids.[1] This mechanism effectively lowers hepatic and plasma cholesterol levels by increasing its elimination from the body. The detailed understanding of its signaling pathway and physiological effects provides a strong rationale for developing therapeutic strategies that mimic its action. Intestine-selective FXR antagonists, in particular, hold promise for the treatment of hypercholesterolemia, non-alcoholic fatty liver disease (NAFLD), and other metabolic disorders by enhancing cholesterol excretion without systemic side effects.[2][21] The experimental protocols outlined herein provide a framework for the continued investigation and development of such targeted therapies.

References

The Murine Monopoly: A Technical Guide to the Natural Sources of Tauro-beta-muricholic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tauro-beta-muricholic acid (TβMCA), a primary bile acid predominantly found in rodents, has garnered significant attention for its role as a potent antagonist of the farnesoid X receptor (FXR), a critical regulator of bile acid, lipid, and glucose metabolism. This technical guide provides an in-depth exploration of the natural sources of TβMCA, detailing its biosynthesis, physiological concentrations in various murine tissues, and the profound influence of the gut microbiota on its abundance. Furthermore, this document outlines the established experimental protocols for the extraction and quantification of TβMCA and illustrates its key signaling pathway. This guide is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of targeting the FXR signaling axis.

Natural Occurrence and Biosynthesis

This compound is primarily a natural product of rodent metabolism, specifically found in high concentrations in mice and rats.[1][2] Its presence in other species, including humans, is limited to trace amounts detected in urine.[2]

The biosynthesis of TβMCA occurs in the liver and involves a series of enzymatic reactions. The precursor, chenodeoxycholic acid (CDCA) or ursodeoxycholic acid (UDCA), undergoes 6β-hydroxylation, a reaction catalyzed by the cytochrome P450 enzyme Cyp2c70, which is uniquely expressed in the murine liver.[2] This step leads to the formation of beta-muricholic acid (βMCA). Subsequently, βMCA is conjugated with the amino acid taurine to form this compound.[2]

Quantitative Analysis of this compound

The concentration of TβMCA varies significantly across different tissues and is heavily influenced by the presence and composition of the gut microbiota. Germ-free (GF) mice, lacking a gut microbiome, exhibit markedly higher levels of TβMCA compared to conventionally raised (CONV-R) mice.[3][4] This is attributed to the fact that gut bacteria can deconjugate and metabolize bile acids.

Tissue/FluidMouse ModelConcentration (µg/mL or µg/g)Citation
LiverC57BL/61.8 ± 0.4[1]
BileC57BL/6321.3 ± 58.7[1]
PlasmaC57BL/60.006 ± 0.001[1]
Serum (Control)Not Specified~25% of total conjugated bile acids[5]
Liver (Control)Not Specified~25.2% of total conjugated bile acids[5]

Note: The provided concentrations are subject to variation based on the specific mouse strain, diet, and analytical methods employed. The data from reference[5] represents the relative abundance of TβMCA within the total conjugated bile acid pool.

Experimental Protocols

Extraction of this compound from Biological Samples

3.1.1. Liver Tissue

This protocol is adapted from established methods for bile acid extraction from liver tissue.[6][7]

  • Homogenization: Weigh approximately 50 mg of frozen liver tissue and place it in a 2 mL homogenization tube. Add 1 mL of a 1:1 (v/v) mixture of acetonitrile and methanol.

  • Bead Beating: Add glass or ceramic beads to the tube and homogenize using a bead beater for 2-3 cycles of 30-60 seconds, with cooling on ice between cycles.

  • Centrifugation: Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted bile acids.

  • Drying: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 200 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 50:50 methanol:water with 0.1% formic acid).

3.1.2. Serum/Plasma

This protocol is a standard procedure for protein precipitation and bile acid extraction from serum or plasma.[8][9]

  • Sample Aliquoting: Thaw serum or plasma samples on ice. Pipette 50 µL of the sample into a microcentrifuge tube.

  • Internal Standard Spiking: Add an internal standard solution (e.g., deuterated bile acids) to each sample to correct for extraction efficiency and matrix effects.

  • Protein Precipitation: Add 200 µL of cold acetonitrile to each sample.

  • Vortexing: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Drying and Reconstitution: Evaporate the supernatant to dryness and reconstitute as described for liver tissue extracts.

Quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

The quantification of TβMCA is typically performed using a UPLC system coupled to a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm) is commonly used.[10]

    • Mobile Phase A: Water with 0.1% formic acid.[8]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[8]

    • Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the bile acids.

    • Flow Rate: A flow rate of 0.3-0.5 mL/min is generally used.[10][11]

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in negative mode is used for the detection of bile acids.[11]

    • MRM Transitions: Specific precursor-to-product ion transitions for TβMCA and the internal standards are monitored. For this compound, a common transition is m/z 514.3 → 80.0.

Signaling Pathway and Experimental Workflow Diagrams

This compound as an FXR Antagonist

This compound acts as a potent antagonist of the farnesoid X receptor (FXR).[3][4] In the ileum, FXR activation by bile acids normally induces the expression of Fibroblast Growth Factor 15 (FGF15; FGF19 in humans). FGF15 then travels to the liver and signals through its receptor, FGFR4, to repress the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. By antagonizing FXR, TβMCA prevents this feedback inhibition, leading to increased CYP7A1 expression and bile acid synthesis.

TBMCA_FXR_Pathway cluster_ileum Ileum cluster_liver Liver TBMCA This compound FXR_ileum FXR TBMCA->FXR_ileum Antagonizes FGF15 FGF15 Expression FXR_ileum->FGF15 Induces FGFR4 FGFR4 FGF15->FGFR4 Activates CYP7A1 CYP7A1 Expression FGFR4->CYP7A1 Represses BileAcid Bile Acid Synthesis CYP7A1->BileAcid Increases

TβMCA antagonism of the FXR signaling pathway.
Experimental Workflow for TβMCA Quantification

The following diagram outlines the typical workflow for the extraction and quantification of this compound from biological samples.

TBMCA_Workflow Sample Biological Sample (Liver, Serum, etc.) Homogenization Homogenization/ Protein Precipitation Sample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Drying Evaporation to Dryness Supernatant->Drying Reconstitution Reconstitution Drying->Reconstitution UPLC_MS UPLC-MS/MS Analysis Reconstitution->UPLC_MS Data Data Analysis and Quantification UPLC_MS->Data

Workflow for TβMCA extraction and analysis.

References

Tauro-β-muricholic Acid: A Species-Specific Regulator of Bile Acid Homeostasis and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tauro-β-muricholic acid (TβMCA) is a taurine-conjugated primary bile acid that plays a significant and species-specific role in the regulation of bile acid synthesis and overall metabolic homeostasis. Predominantly found in mice and rats, TβMCA is a potent natural antagonist of the Farnesoid X Receptor (FXR), a nuclear receptor that governs the expression of genes central to bile acid, lipid, and glucose metabolism.[1][2][3] Its absence in humans underscores fundamental differences in bile acid physiology between rodents and humans, making the study of TβMCA critical for the correct interpretation of preclinical metabolic research and for understanding the nuances of FXR-targeted drug development.[4][5] This guide provides a comprehensive overview of TβMCA across different species, detailing its physiological concentrations, the methodologies for its quantification, and its intricate role in cellular signaling pathways.

Data Presentation: Quantitative Analysis of Tauro-β-muricholic Acid

The concentration of TβMCA varies significantly across species and tissues. The following table summarizes the available quantitative data for TβMCA in mice, rats, and humans, highlighting its prominence in rodent models.

SpeciesTissue/FluidConcentrationNotesReference(s)
Mouse Liver~5-fold more abundant than TαMCAIn wild-type mice, TβMCA is significantly more prevalent than its alpha isomer.[6]
Gallbladder BileTβMCA is a major component-[6]
Small IntestinePresentLevels are influenced by the gut microbiota.[7]
FecesPresent as β-muricholic acidDeconjugated by gut bacteria.[7]
Rat Liver130.8 ± 21.3 nmol/g (total bile acids)Cholic acid and β-muricholic acid are major bile acids.[8]
HepatocytesSynthesized from taurochenodeoxycholic acidProduction increases with cholesterol feeding.[9]
Human LiverNot detectedThe human bile acid pool primarily consists of cholic acid and chenodeoxycholic acid.[4][8]
SerumNot detected-[4]

Experimental Protocols: Quantification of Tauro-β-muricholic Acid

The accurate quantification of TβMCA and other bile acids is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the separation and measurement of structurally similar bile acid isomers.

Sample Preparation (from Liver Tissue)
  • Homogenization: A known weight of frozen liver tissue (e.g., 5 mg) is homogenized in a suitable solvent, typically 90% ethanol.[7]

  • Extraction: The homogenate is subjected to extraction, often involving sonication and centrifugation to separate the liquid extract containing bile acids from the tissue debris.

  • Protein Precipitation: To remove proteins that can interfere with the analysis, a protein precipitation step is performed. This can be achieved by adding a cold solvent like acetonitrile.[10]

  • Supernatant Collection: After centrifugation, the supernatant containing the bile acids is carefully collected.

  • Drying and Reconstitution: The supernatant is dried under a stream of nitrogen and the residue is reconstituted in a solvent compatible with the LC-MS/MS mobile phase, such as a methanol:water mixture.[10][11]

LC-MS/MS Analysis
  • Chromatographic Separation: The reconstituted sample is injected into an ultra-performance liquid chromatography (UPLC) system. Separation is typically achieved using a C18 or C8 reversed-phase column.[4][12] A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) is employed to separate the different bile acids.[4]

  • Mass Spectrometry Detection: The eluent from the UPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, usually operated in negative ion mode.[13]

  • Quantification: Quantification is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for TβMCA and other bile acids are monitored. Stable isotope-labeled internal standards are crucial for accurate quantification.[11][13]

Signaling Pathways and Visualization

TβMCA exerts its physiological effects primarily through the antagonism of the Farnesoid X Receptor (FXR). In the liver and intestine, FXR activation by bile acids initiates a negative feedback loop to control bile acid synthesis. TβMCA, by blocking FXR, disrupts this feedback mechanism.

Experimental Workflow for TβMCA Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis tissue Liver Tissue homogenization Homogenization (e.g., 90% Ethanol) tissue->homogenization extraction Extraction homogenization->extraction protein_precipitation Protein Precipitation (e.g., Acetonitrile) extraction->protein_precipitation supernatant Supernatant Collection protein_precipitation->supernatant drying Drying & Reconstitution supernatant->drying lc_separation UPLC Separation (C18 Column) drying->lc_separation ms_detection Mass Spectrometry (ESI Negative Mode) lc_separation->ms_detection quantification Quantification (MRM) ms_detection->quantification

Experimental workflow for the quantification of Tauro-β-muricholic acid.

TβMCA-Mediated Antagonism of the FXR Signaling Pathway

In the ileum, FXR activation by bile acids induces the expression of Fibroblast Growth Factor 15 (FGF15; FGF19 in humans). FGF15 then travels to the liver and binds to its receptor, FGFR4, which in turn represses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. In the liver, FXR directly induces the expression of the Small Heterodimer Partner (SHP), which also inhibits CYP7A1 transcription. TβMCA antagonizes FXR in both the intestine and the liver, leading to reduced FGF15 and SHP expression and consequently, an increase in CYP7A1 expression and bile acid synthesis.[14][15]

FXR_signaling_pathway cluster_intestine Ileum cluster_liver Hepatocyte FXR_I FXR FGF15 FGF15 FXR_I->FGF15 induces FGF15_receptor FGFR4 FGF15->FGF15_receptor binds FXR_L FXR SHP SHP FXR_L->SHP induces CYP7A1 CYP7A1 SHP->CYP7A1 inhibits BileAcidSynthesis Bile Acid Synthesis CYP7A1->BileAcidSynthesis TBMCA Tauro-β-muricholic Acid (TβMCA) TBMCA->FXR_I antagonizes TBMCA->FXR_L antagonizes FGF15_receptor->CYP7A1 inhibits

TβMCA antagonizes FXR signaling in the intestine and liver.

Conclusion

Tauro-β-muricholic acid is a key differentiator in bile acid metabolism between rodents and humans. Its role as a potent FXR antagonist in mice has profound implications for studies on metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), obesity, and diabetes. Understanding the distribution, concentration, and mechanism of action of TβMCA is paramount for the accurate translation of findings from preclinical animal models to human physiology and for the development of effective FXR-targeted therapies. The methodologies and pathway diagrams presented in this guide offer a foundational resource for researchers in this dynamic field.

References

Methodological & Application

Application Notes and Protocols for Tauro-beta-muricholic acid (TβMCA) in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tauro-beta-muricholic acid (TβMCA) is a conjugated primary bile acid that acts as a competitive antagonist of the Farnesoid X Receptor (FXR), a key nuclear receptor involved in bile acid homeostasis, lipid metabolism, and inflammation. Its ability to selectively modulate FXR activity in the intestine makes it a valuable tool for studying the physiological roles of this receptor and for the development of therapeutics targeting metabolic and inflammatory diseases. These application notes provide detailed protocols for utilizing TβMCA in cell culture experiments to investigate its biological effects.

Data Presentation

Quantitative Data Summary
ParameterValue/RangeCell LineCommentsReference
FXR Antagonism (IC50) 40 µM---Competitive and reversible antagonist.[1]
Anti-apoptotic Effect Reduces apoptosis by up to 49%Ntcp-HepG2Co-incubation with pro-apoptotic GCDCA.[2]
Mitochondrial Membrane Potential Restores to control levelsNtcp-HepG2Reverses GCDCA-induced mitochondrial membrane potential breakdown.[2]

Experimental Protocols

Protocol 1: Preparation of TβMCA Stock Solution

This protocol describes the preparation of a TβMCA stock solution for use in cell culture experiments.

Materials:

  • This compound (TβMCA) powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Aseptically weigh the desired amount of TβMCA powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[3] It is recommended to keep the final DMSO concentration in the culture medium at or below 0.1% if possible.[4]

  • Vortex the tube until the TβMCA is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Sterile-filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of TβMCA on a chosen cell line (e.g., HepG2 or Caco-2) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • HepG2 or Caco-2 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • TβMCA stock solution (from Protocol 1)

  • MTT solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of TβMCA in complete culture medium from the stock solution to achieve the desired final concentrations (e.g., 1, 10, 25, 50, 100 µM). Include a vehicle control with the same final concentration of DMSO as the highest TβMCA concentration.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of TβMCA or the vehicle control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: FXR Antagonist Reporter Gene Assay

This protocol describes a luciferase-based reporter assay to confirm the FXR antagonistic activity of TβMCA in a suitable cell line (e.g., HEK293T or Caco-2).

Materials:

  • HEK293T or Caco-2 cells

  • FXR expression plasmid

  • FXR-responsive element (FXRE)-luciferase reporter plasmid

  • Control plasmid for transfection normalization (e.g., Renilla luciferase)

  • Transfection reagent

  • FXR agonist (e.g., GW4064 or CDCA)

  • TβMCA stock solution

  • Luciferase assay reagent

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate and grow to 70-80% confluency.

  • Co-transfect the cells with the FXR expression plasmid, FXRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • After 24 hours of transfection, replace the medium with fresh medium containing a known concentration of an FXR agonist (e.g., 1 µM GW4064) to induce reporter gene expression.

  • Simultaneously, treat the cells with increasing concentrations of TβMCA (e.g., 10, 20, 40, 80 µM) or a vehicle control.

  • Incubate the plate for another 24 hours.

  • Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the luciferase assay system.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

  • Calculate the percentage of inhibition of agonist-induced FXR activity by TβMCA.

Protocol 4: Gene Expression Analysis of FXR Target Genes by qRT-PCR

This protocol is for analyzing the effect of TβMCA on the expression of FXR target genes, such as Small Heterodimer Partner (SHP) and Fibroblast Growth Factor 15/19 (FGF15/19), in intestinal cells (e.g., Caco-2).

Materials:

  • Caco-2 cells

  • TβMCA stock solution

  • FXR agonist (e.g., CDCA)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (SHP, FGF19) and a reference gene (e.g., GAPDH, ACTB)

  • 6-well cell culture plates

Procedure:

  • Seed Caco-2 cells in 6-well plates and grow to confluency.

  • Treat the cells with an FXR agonist (e.g., 50 µM CDCA) in the presence or absence of TβMCA (e.g., 40 µM) for a specified time (e.g., 24 hours). Include a vehicle control.

  • After treatment, wash the cells with PBS and extract total RNA using a commercial RNA extraction kit.

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Perform quantitative real-time PCR (qRT-PCR) using the synthesized cDNA, qPCR master mix, and specific primers for SHP, FGF19, and the reference gene.

  • Analyze the gene expression data using the ΔΔCt method to determine the relative fold change in gene expression normalized to the reference gene and compared to the control group.

Mandatory Visualization

FXR_Signaling_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_liver Hepatocyte (Liver) Bile Acids Bile Acids FXR FXR Bile Acids->FXR Activation RXR RXR FXR->RXR Heterodimerization FXRE FXRE RXR->FXRE Binding SHP SHP FXRE->SHP Transcription FGF19 FGF19 FXRE->FGF19 Transcription IBABP IBABP FXRE->IBABP Transcription CYP7A1 CYP7A1 SHP->CYP7A1 Inhibition FGF19->CYP7A1 Inhibition cluster_liver cluster_liver FGF19->cluster_liver Portal Circulation TBMCA TβMCA TBMCA->FXR Antagonism Bile Acid Synthesis Bile Acid Synthesis CYP7A1->Bile Acid Synthesis Catalysis

Caption: FXR Signaling Pathway in Intestinal Enterocytes.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_tbmca Prepare TβMCA Stock (in DMSO) treatment Treat Cells with TβMCA (and/or Agonist) prep_tbmca->treatment prep_cells Culture Cells (e.g., HepG2, Caco-2) prep_cells->treatment incubation Incubate (e.g., 24-72h) treatment->incubation viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay reporter_assay FXR Reporter Assay incubation->reporter_assay gene_expression Gene Expression Analysis (qRT-PCR) incubation->gene_expression

Caption: General Experimental Workflow for TβMCA in Cell Culture.

References

Application Notes and Protocols for Tauro-beta-muricholic Acid in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tauro-beta-muricholic acid (T-β-MCA) is a murine-specific primary bile acid that has garnered significant interest in metabolic research. It functions as a potent natural antagonist of the farnesoid X receptor (FXR), a key nuclear receptor regulating bile acid, lipid, and glucose homeostasis.[1][2][3] The gut microbiota plays a crucial role in regulating the levels of T-β-MCA; germ-free mice exhibit significantly higher concentrations of this bile acid compared to their conventionally raised counterparts.[3][4] This inverse relationship highlights the critical role of microbial metabolism in modulating host FXR signaling.

These application notes provide a comprehensive overview of the experimental use of T-β-MCA in mouse models. Due to a lack of established protocols for the direct exogenous administration of T-β-MCA in the reviewed scientific literature, this document focuses on established methodologies for the indirect modulation of endogenous T-β-MCA levels. Additionally, protocols for relevant in vitro assays and the administration of a structurally related compound, glycine-β-muricholic acid (Gly-β-MCA), are provided as valuable reference points for researchers.

Data Presentation

Table 1: In Vitro Activity of this compound (T-β-MCA)
CompoundTargetAssay TypeIC50Reference
This compoundFarnesoid X Receptor (FXR)Competitive and Reversible Antagonist Assay40 μM[5][6]
Table 2: Dosage of Glycine-beta-muricholic acid (Gly-β-MCA) in Mouse Models
Mouse ModelCompoundDosageAdministration RouteDurationKey FindingsReference
Mdr2 KnockoutGlycine-beta-muricholic acid~160 mg/kg/dayDiet4 weeksReduced hepatobiliary injuryNot explicitly cited
Cyp2c70 KnockoutGlycine-beta-muricholic acidNot specifiedChow diet5 weeksImproved liver fibrosis and gut barrier function[7]
Table 3: Modulation of Endogenous T-β-MCA Levels in Mice
MethodMouse ModelEffect on T-β-MCA LevelsMechanismReference
Antibiotic Treatment (Vancomycin + Polymyxin B)C57BL/6IncreasedDepletion of gut microbiota that metabolize T-β-MCA[8]
Germ-Free StatusC57BL/6Significantly IncreasedAbsence of gut microbiota[1][3]

Experimental Protocols

Protocol 1: In Vitro FXR Antagonist Assay

This protocol describes a competitive binding assay to evaluate the antagonist activity of T-β-MCA on the farnesoid X receptor (FXR).

Materials:

  • This compound (T-β-MCA)

  • Recombinant human FXR protein

  • Fluorescently labeled FXR agonist (e.g., fluorescently tagged chenodeoxycholic acid)

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • 384-well microplates

  • Plate reader capable of fluorescence polarization or similar detection method

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of T-β-MCA in a suitable solvent (e.g., DMSO) and create a serial dilution series to achieve final assay concentrations ranging from 1 µM to 100 µM.

    • Dilute the recombinant human FXR protein and the fluorescently labeled FXR agonist in assay buffer to their optimal working concentrations, as determined by preliminary experiments.

  • Assay Setup:

    • Add a fixed volume of the diluted recombinant FXR protein to each well of the 384-well microplate.

    • Add the serially diluted T-β-MCA or vehicle control (DMSO) to the respective wells.

    • Initiate the binding reaction by adding a fixed volume of the fluorescently labeled FXR agonist to all wells.

  • Incubation:

    • Incubate the microplate at room temperature for a specified period (e.g., 60 minutes) in the dark to allow the binding reaction to reach equilibrium.

  • Detection:

    • Measure the fluorescence polarization or other relevant signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition of the fluorescent agonist binding for each concentration of T-β-MCA.

    • Plot the percentage of inhibition against the logarithm of the T-β-MCA concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Modulation of Endogenous T-β-MCA Levels via Antibiotic Treatment

This protocol details a method to increase endogenous T-β-MCA levels in mice by depleting the gut microbiota.

Materials:

  • C57BL/6 mice (or other desired strain)

  • Vancomycin

  • Polymyxin B

  • Sterile drinking water

  • Animal caging and husbandry supplies

Procedure:

  • Animal Acclimation:

    • Acclimate mice to the experimental facility for at least one week prior to the start of the experiment.

  • Antibiotic Administration:

    • Prepare a solution of vancomycin (e.g., 0.5 g/L) and polymyxin B (e.g., 0.1 g/L) in sterile drinking water.[8]

    • Provide the antibiotic-containing water to the experimental group of mice as their sole source of drinking water. The control group should receive sterile drinking water without antibiotics.

  • Treatment Duration:

    • Continue the antibiotic treatment for a period of 5 to 7 days to achieve significant depletion of the gut microbiota.[8]

  • Sample Collection:

    • At the end of the treatment period, collect relevant samples for analysis, such as cecal contents, liver tissue, and serum, to measure T-β-MCA levels.

  • Bile Acid Analysis:

    • Extract bile acids from the collected samples using established protocols (e.g., solid-phase extraction or liquid-liquid extraction).

    • Analyze the bile acid composition and quantify T-β-MCA levels using LC-MS/MS.

Protocol 3: Utilization of Germ-Free Mouse Models

This protocol outlines the use of germ-free mice to study the effects of elevated endogenous T-β-MCA.

Materials:

  • Germ-free mice (e.g., C57BL/6 strain)

  • Sterile isolators

  • Sterilized diet and water

  • Conventionally raised control mice

Procedure:

  • Animal Husbandry:

    • House germ-free mice in sterile isolators under strict aseptic conditions to maintain their germ-free status.

    • Provide sterilized food and water ad libitum.

    • House conventionally raised control mice in a standard animal facility.

  • Experimental Design:

    • Design the experiment to compare the desired physiological or pathological parameters between the germ-free and conventionally raised mice.

  • Sample Collection:

  • Analysis:

    • Perform the desired analyses, including quantification of T-β-MCA levels, gene expression analysis of FXR target genes, and assessment of metabolic phenotypes.

Mandatory Visualizations

TBMCA_Signaling_Pathway cluster_gut Gut Lumen cluster_enterocyte Enterocyte cluster_liver Hepatocyte Gut Microbiota Gut Microbiota TBMCA_Endo T-β-MCA (Endogenous) Gut Microbiota->TBMCA_Endo Metabolizes FXR FXR TBMCA_Endo->FXR Antagonizes Metabolic Regulation\n(Lipids, Glucose) Metabolic Regulation (Lipids, Glucose) TBMCA_Endo->Metabolic Regulation\n(Lipids, Glucose) FGF15 FGF15 FXR->FGF15 Inhibits transcription CYP7A1 CYP7A1 FGF15->CYP7A1 Inhibits Bile Acid Synthesis Bile Acid Synthesis CYP7A1->Bile Acid Synthesis Rate-limiting step Cholesterol Cholesterol Cholesterol->CYP7A1 Substrate

Caption: T-β-MCA Signaling Pathway in the Gut-Liver Axis.

Experimental_Workflow cluster_indirect Indirect Modulation of Endogenous T-β-MCA cluster_abx Antibiotic Treatment cluster_gf Germ-Free Model start_indirect Select Mouse Model (e.g., C57BL/6) abx_treat Administer Antibiotics (e.g., Vancomycin/Polymyxin B) in drinking water start_indirect->abx_treat gf_model Utilize Germ-Free Mice in sterile isolators start_indirect->gf_model abx_duration Duration: 5-7 days abx_treat->abx_duration collect_samples Sample Collection (Cecal contents, Liver, Serum) abx_duration->collect_samples gf_control Conventional Controls gf_model->collect_samples gf_control->collect_samples analysis Bile Acid Analysis (LC-MS/MS) Gene Expression (qPCR) Metabolic Phenotyping collect_samples->analysis

Caption: Workflow for Modulating Endogenous T-β-MCA.

References

Application Note and Protocols for the Quantification of Tauro-beta-muricholic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tauro-beta-muricholic acid (T-β-MCA) is a taurine-conjugated primary bile acid predominantly found in mice.[1][2] As a key regulator of bile acid metabolism, T-β-MCA acts as a naturally occurring antagonist of the farnesoid X receptor (FXR).[3][4] The gut microbiota plays a crucial role in regulating its levels.[3][5] Given its involvement in metabolic processes and potential as a therapeutic target, accurate quantification of T-β-MCA in various biological matrices is essential for advancing research in metabolic diseases, liver pathophysiology, and drug development.[6][7] This document provides detailed protocols for the quantification of T-β-MCA using liquid chromatography-tandem mass spectrometry (LC-MS/MS), along with an overview of immunoassay techniques.

Quantitative Data Summary

The following tables summarize the quantitative analysis of T-β-MCA and related bile acids in different biological samples, providing a comparative overview of method performance.

Table 1: LC-MS/MS Method Validation Parameters

ParameterSerum/PlasmaLiver TissueFecesReference
Limit of Quantification (LOQ) 2.5 - 20 nM10 - 40 ng/mLNot Specified[8][9]
Linearity (r²) > 0.996> 0.99Not Specified[8][10]
Intra-day Precision (%CV) < 8.6%< 15%Not Specified[8][9]
Inter-day Precision (%CV) < 16.0%< 15%Not Specified[8][9]
Accuracy (Relative Error) -11.9% to 8.6%< 15%Not Specified[8][9]

Table 2: Representative MRM Transitions for T-β-MCA

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)PolarityReference
514.380.0Not SpecifiedNegative[11]
514.3124.1Not SpecifiedNegativeNot Specified
533.3 (M+NH4)+516.35.33Positive[12]

Experimental Protocols

Protocol 1: Quantification of T-β-MCA in Serum/Plasma by LC-MS/MS

This protocol details a common method for extracting and quantifying T-β-MCA from serum or plasma samples.

Materials and Reagents:

  • Serum or plasma samples

  • This compound analytical standard

  • Deuterated internal standard (e.g., Taurocholic Acid-d4)[13]

  • Methanol (LC-MS grade)[12]

  • Acetonitrile (LC-MS grade)[11]

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Microcentrifuge tubes

  • Refrigerated microcentrifuge

  • Nitrogen evaporator or vacuum concentrator

Sample Preparation: [6][8][13]

  • Thaw serum/plasma samples on ice.

  • To 50 µL of serum/plasma in a microcentrifuge tube, add 25 µL of the internal standard solution.

  • Add 225 µL of cold methanol for protein precipitation.

  • Vortex the mixture for 10 seconds, and repeat 3 times.

  • Incubate at -20°C for 20 minutes to facilitate protein precipitation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried residue in 50 µL of methanol:water (50:50, v/v).

  • Centrifuge at 10,000 x g for 1 minute at 4°C to pellet any remaining particulates.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions:

  • LC System: UHPLC system

  • Column: C18 reverse-phase column (e.g., Kinetix C18, 2.6 µm, 150 mm × 4.6 mm)[6]

  • Mobile Phase A: 1 mM ammonium acetate and 0.1% acetic acid in methanol:acetonitrile:water (1:1:3; v/v/v)[6]

  • Mobile Phase B: 0.1% acetic acid in methanol:acetonitrile:2-propanol (4.5:4.5:1; v/v/v)[6]

  • Gradient Elution: A typical gradient involves starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B over approximately 20 minutes.[6][8]

  • Flow Rate: 0.3 - 0.65 mL/min[6][14]

  • Column Temperature: 45°C[14]

  • Injection Volume: 5 - 10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Negative Electrospray Ionization (ESI-)[14]

  • Scan Type: Multiple Reaction Monitoring (MRM)

Protocol 2: Quantification of T-β-MCA in Liver Tissue by LC-MS/MS

This protocol outlines the extraction and quantification of T-β-MCA from liver tissue.

Materials and Reagents:

  • Frozen liver tissue

  • T-β-MCA analytical standard

  • Deuterated internal standard (e.g., Taurocholic Acid-d4)[15]

  • Methanol (LC-MS grade)[8]

  • Ceramic beads for homogenization[8]

  • Tissue homogenizer

  • Refrigerated centrifuge

  • Vacuum concentrator

Sample Preparation: [8][15]

  • Weigh approximately 5-100 mg of frozen liver tissue and place it in a 2 mL tube with ceramic beads.

  • For every 100 mg of tissue, add 600 µL of cold methanol and 200 µL of the internal standard solution.

  • Homogenize the tissue using a tissue homogenizer (e.g., two 25-second cycles at 6,000 rpm at 4°C).

  • Centrifuge the homogenate at 3,000 x g for 5 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Perform a second extraction of the pellet with 400 µL of cold methanol and combine the supernatants.

  • Evaporate an aliquot (e.g., 150 µL) of the combined supernatant to dryness in a vacuum concentrator.

  • Reconstitute the dried residue in 50 µL of methanol:water (50:50, v/v).

  • Centrifuge at 10,000 x g for 1 minute at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions:

  • The LC-MS/MS conditions are generally the same as described in Protocol 1.

Protocol 3: Quantification of T-β-MCA in Fecal Samples by LC-MS/MS

This protocol is for the extraction and analysis of T-β-MCA from fecal material.

Materials and Reagents:

  • Frozen fecal samples

  • T-β-MCA analytical standard

  • Deuterated internal standard (e.g., Taurocholic Acid-d4)[16]

  • Methanol (LC-MS grade)[6]

  • Water (LC-MS grade)[6]

  • Homogenizer (e.g., bead beater)

  • Refrigerated centrifuge

Sample Preparation: [6][12]

  • Weigh approximately 50 mg of a frozen fecal sample into a 2 mL tube containing homogenization beads.

  • Add 1 mL of ice-cold methanol and the internal standard solution.

  • Homogenize the sample using a bead beater for 20 minutes.

  • Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant and transfer it to a new microcentrifuge tube.

  • For analysis, a portion of the methanol supernatant can be mixed with water (e.g., 100 µL supernatant + 100 µL water).

  • Centrifuge the mixture again to pellet any precipitates.

  • Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions:

  • The LC-MS/MS conditions are generally the same as described in Protocol 1.

Alternative Quantification Method: Immunoassays (ELISA)

While LC-MS/MS is the gold standard for specificity and sensitivity, enzyme-linked immunosorbent assays (ELISAs) offer a higher-throughput and more accessible alternative for the quantification of bile acids.[17]

Principle of Competitive ELISA: [17]

  • A microplate is pre-coated with a monoclonal antibody specific to the target bile acid (e.g., Taurocholic acid).

  • Samples or standards containing the unlabeled bile acid are added to the wells, along with a known amount of biotin-labeled bile acid.

  • The labeled and unlabeled bile acids compete for binding to the pre-coated antibody.

  • After incubation, unbound components are washed away.

  • Avidin conjugated to Horseradish Peroxidase (HRP) is added, which binds to the biotin-labeled bile acid captured by the antibody.

  • A substrate solution is added, and the HRP enzyme catalyzes a color change.

  • The intensity of the color is inversely proportional to the concentration of the unlabeled bile acid in the sample.

While a specific ELISA kit for T-β-MCA is not widely cited, kits for related compounds like Taurocholic acid exist and the principle remains the same.[17] Cross-reactivity with T-β-MCA would need to be validated.

Visualizations

Signaling Pathway

TBMCA_FXR_Pathway cluster_nucleus Nucleus TBMCA Tauro-β-muricholic Acid (T-β-MCA) FXR Farnesoid X Receptor (FXR) TBMCA->FXR Antagonizes RXR Retinoid X Receptor (RXR) FXRE FXR Response Element (on DNA) FXR->FXRE Binds as FXR/RXR heterodimer TargetGenes Target Gene Transcription (e.g., SHP, FGF15/19) FXRE->TargetGenes Regulates BileAcidSynthesis Bile Acid Synthesis TargetGenes->BileAcidSynthesis Inhibits

Caption: T-β-MCA acts as an antagonist to the FXR signaling pathway.

Experimental Workflow

TBMCA_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Serum, Liver, Feces) Spike Spike with Internal Standard Sample->Spike Extract Protein Precipitation & Solvent Extraction Spike->Extract Centrifuge1 Centrifugation Extract->Centrifuge1 Dry Evaporation Centrifuge1->Dry Reconstitute Reconstitution Dry->Reconstitute Centrifuge2 Final Centrifugation Reconstitute->Centrifuge2 LC UHPLC Separation (C18 Column) Centrifuge2->LC MS Tandem MS Detection (MRM Mode) LC->MS Quant Quantification (Calibration Curve) MS->Quant Report Concentration Report Quant->Report

Caption: General workflow for T-β-MCA quantification by LC-MS/MS.

References

Application Notes and Protocols for LC-MS/MS Analysis of Tauro-beta-muricholic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Tauro-beta-muricholic acid (T-β-MCA) is a taurine-conjugated primary bile acid predominantly found in rodents.[1] As a key metabolite in the enterohepatic circulation, its levels can be indicative of liver function and metabolic status.[2] T-β-MCA is also recognized as an antagonist of the farnesoid X receptor (FXR), a critical regulator of bile acid, lipid, and glucose homeostasis.[3] Accurate quantification of T-β-MCA in biological matrices is crucial for preclinical research in liver disease, metabolic disorders, and drug-induced liver injury. This document provides a detailed protocol for the sensitive and specific quantification of T-β-MCA using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

Sample Preparation

A simple protein precipitation is effective for the extraction of T-β-MCA from serum and plasma. For more complex matrices like liver tissue and feces, homogenization is required. An appropriate deuterated internal standard (e.g., β-muricholic acid-d5) should be added to all samples, calibrators, and quality controls before extraction to correct for matrix effects and procedural losses.[4]

a) Plasma or Serum Sample Preparation:

  • Thaw plasma or serum samples on ice.

  • To a 50 µL aliquot of the sample in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile or methanol containing the internal standard.[5]

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.[5]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[3]

  • Carefully transfer the supernatant to an HPLC vial for LC-MS/MS analysis.[5]

b) Liver Tissue Sample Preparation:

  • Weigh approximately 20-50 mg of frozen liver tissue.

  • Add ice-cold methanol/acetonitrile (1:1, v/v) at a ratio of 1 mL per 100 mg of tissue.[6] Add the internal standard to the extraction solvent.

  • Homogenize the sample using a bead beater or rotor-stator homogenizer until a uniform suspension is achieved. Keep samples on ice during homogenization.

  • Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.[3]

  • Collect the supernatant and transfer it to an HPLC vial for analysis.

c) Feces Sample Preparation: [7]

  • Lyophilize (freeze-dry) fecal samples to determine the dry weight.

  • Weigh 10-20 mg of the dried fecal pellet into a homogenization tube.

  • Add 1 mL of an 80% methanol solution containing the internal standard.

  • Homogenize thoroughly using a bead beater.

  • Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Filter the supernatant using a 0.22 µm filter plate or syringe filter into an HPLC vial.

Liquid Chromatography (LC) Conditions

Chromatographic separation is essential to resolve T-β-MCA from its isomers, such as Tauro-alpha-muricholic acid (T-α-MCA).[8]

  • HPLC System: A UHPLC system is recommended for optimal resolution.

  • Column: Waters ACQUITY UPLC BEH C18 (or equivalent), 1.7 µm, 2.1 x 100 mm.[8]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]

  • Flow Rate: 0.5 mL/min.[1]

  • Column Temperature: 45°C.[9]

  • Injection Volume: 5 µL.

  • LC Gradient:

    Time (min) % Mobile Phase B
    0.0 5
    0.5 5
    5.0 25
    15.5 40
    17.5 95
    19.0 95
    19.1 5

    | 21.0 | 5 |

This gradient is adapted from a published method and may require optimization for specific systems and applications.[1]

Mass Spectrometry (MS) Conditions

Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo TQ-S, Sciex QTRAP 5500, Agilent 6495).[1][2][5]

  • Ionization Mode: Electrospray Ionization (ESI), Negative.[2][3]

  • Capillary Voltage: -4.5 kV.

  • Source Temperature: 500°C.[3]

  • Gas Flow (Nebulizer): 35 psi.[3]

  • MRM Transitions: The specific precursor-to-product ion transitions for T-β-MCA are monitored. For taurine-conjugated bile acids, a common and sensitive fragment corresponds to the sulfonic acid group ([HSO₃]⁻) at m/z 80.0.[2]

Quantitative Data Presentation

The following table summarizes the key mass spectrometry parameters for the quantification of this compound.

AnalyteAbbreviationPrecursor Ion (Q1) [m/z]Product Ion (Q3) [m/z]Collision Energy (CE)
This compoundT-β-MCA514.380.0Optimized for instrument
This compoundT-β-MCA514.3107.0Optimized for instrument

Note: The precursor ion [M-H]⁻ for T-β-MCA is 514.3.[8] The most common product ion for taurine conjugates is 80.0.[2] Other product ions can be used for confirmation. Collision energy (CE) must be optimized for the specific instrument being used.

Method Performance Characteristics

Validated LC-MS/MS methods for bile acid analysis typically demonstrate high performance:

  • Linearity: Correlation coefficients (R²) are generally >0.99 over a concentration range of several orders of magnitude.[1]

  • Precision: Intra- and inter-day precision, measured as the coefficient of variation (CV%), is typically below 15%.[1]

  • Accuracy: Accuracy is generally within ±15% of the nominal concentration.[1]

  • Limit of Quantification (LOQ): LOQs are typically in the low nanomolar (nM) or nanogram per milliliter (ng/mL) range, providing sufficient sensitivity for biological samples.[1]

Mandatory Visualization

LCMSMS_Workflow LC-MS/MS Workflow for T-β-MCA Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Liver, Feces) Add_IS Add Internal Standard Sample->Add_IS Extract Extraction (Protein Precipitation or Homogenization) Add_IS->Extract Centrifuge Centrifugation Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Sep UHPLC Separation (C18 Column) Supernatant->LC_Sep MS_Detect MS/MS Detection (Negative ESI, MRM Mode) LC_Sep->MS_Detect Quant Quantification (Peak Integration & Calibration) MS_Detect->Quant Report Final Report (Concentration of T-β-MCA) Quant->Report

Caption: Workflow for T-β-MCA analysis by LC-MS/MS.

References

Application Notes and Protocols for Tauro-beta-muricholic Acid in Apoptosis Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tauro-beta-muricholic acid (T-β-MCA) is a hydrophilic bile acid that has demonstrated significant anti-apoptotic properties, particularly in hepatocytes.[1][2] Unlike hydrophobic bile acids which can induce apoptosis, T-β-MCA exerts a cytoprotective effect, making it a molecule of interest for therapeutic applications in liver diseases and other conditions characterized by excessive apoptosis. These application notes provide a comprehensive overview of the use of T-β-MCA in apoptosis assays, including its mechanism of action, detailed experimental protocols, and data presentation guidelines.

T-β-MCA primarily functions by preserving the mitochondrial membrane potential, a critical event in the intrinsic pathway of apoptosis.[1][2] It has been shown to inhibit the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria, thereby preventing the downstream activation of the caspase cascade.[1] Furthermore, T-β-MCA is recognized as an antagonist of the Farnesoid X receptor (FXR), a nuclear receptor that plays a key role in bile acid homeostasis and has been implicated in apoptosis regulation.

Data Presentation

Quantitative data from apoptosis assays should be meticulously recorded and presented to allow for clear interpretation and comparison. The following tables provide a template for summarizing typical results from studies investigating the anti-apoptotic effects of T-β-MCA.

Table 1: Effect of T-β-MCA on Apoptosis Induction

Treatment GroupApoptosis Rate (%)Fold Change vs. Pro-apoptotic Controlp-value
Vehicle Control5.2 ± 1.10.26<0.01
Pro-apoptotic Agent (e.g., GCDCA 100 µM)20.5 ± 2.51.00-
T-β-MCA (e.g., 100 µM)6.1 ± 1.30.30<0.01
Pro-apoptotic Agent + T-β-MCA10.5 ± 1.80.51 (49% reduction)<0.05

Data is presented as mean ± standard deviation. This table is illustrative and based on findings where T-β-MCA reduced apoptosis by 49%.[1]

Table 2: Dose-Response of T-β-MCA on Caspase-3/7 Activity

T-β-MCA Concentration (µM)Caspase-3/7 Activity (RLU)% Inhibition of Pro-apoptotic Agent-Induced Activity
0 (Pro-apoptotic Agent only)15,000 ± 1,2000%
1012,500 ± 1,10020.8%
509,000 ± 95050.0%
1006,500 ± 70070.8%
2005,800 ± 65076.7%

RLU: Relative Luminescence Units. Data is hypothetical and for illustrative purposes.

Table 3: Time-Course of T-β-MCA Effect on Mitochondrial Membrane Potential (JC-1 Assay)

Time (hours)Pro-apoptotic Agent (Red/Green Ratio)Pro-apoptotic Agent + T-β-MCA (Red/Green Ratio)
04.5 ± 0.34.6 ± 0.4
23.1 ± 0.24.2 ± 0.3
41.8 ± 0.23.8 ± 0.3
61.2 ± 0.13.5 ± 0.2

A higher Red/Green fluorescence ratio indicates a healthier mitochondrial membrane potential. Data is hypothetical and for illustrative purposes.

Signaling Pathways and Experimental Workflow

To visualize the mechanism of T-β-MCA and the experimental approach to its study, the following diagrams are provided.

T_MCA_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Hepatocyte cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Pro-apoptotic Agent Pro-apoptotic Agent Receptor Receptor Pro-apoptotic Agent->Receptor binds T-β-MCA T-β-MCA FXR_mem FXR T-β-MCA->FXR_mem antagonizes Bax_active Bax (active) T-β-MCA->Bax_active inhibits translocation MMP Mitochondrial Membrane Potential T-β-MCA->MMP preserves Bax_inactive Bax (inactive) Receptor->Bax_inactive activates Bax_inactive->Bax_active conformational change Bax_active->MMP disrupts Caspase_inactive Pro-caspases Caspase_active Active Caspases Caspase_inactive->Caspase_active cleavage Apoptosis Apoptosis Caspase_active->Apoptosis executes Cytochrome_c Cytochrome c MMP->Cytochrome_c release Cytochrome_c->Caspase_inactive activates

Caption: T-β-MCA Anti-Apoptotic Signaling Pathway.

Experimental_Workflow Hepatocyte_Culture 1. Hepatocyte Culture (e.g., HepG2, Primary Hepatocytes) Treatment 2. Treatment - Vehicle Control - Pro-apoptotic Agent (e.g., GCDCA) - T-β-MCA - Pro-apoptotic Agent + T-β-MCA Hepatocyte_Culture->Treatment Apoptosis_Assays 3. Apoptosis Assays Treatment->Apoptosis_Assays Caspase_Assay Caspase-3/7 Activity Assay Apoptosis_Assays->Caspase_Assay MMP_Assay Mitochondrial Membrane Potential (JC-1 Staining) Apoptosis_Assays->MMP_Assay Nuclear_Morphology Nuclear Morphology (Hoechst 33342 Staining) Apoptosis_Assays->Nuclear_Morphology Bax_Translocation Bax Translocation (Western Blot) Apoptosis_Assays->Bax_Translocation Data_Analysis 4. Data Analysis and Interpretation Caspase_Assay->Data_Analysis MMP_Assay->Data_Analysis Nuclear_Morphology->Data_Analysis Bax_Translocation->Data_Analysis

Caption: Experimental Workflow for T-β-MCA Apoptosis Studies.

Experimental Protocols

The following are detailed protocols for key experiments used to assess the anti-apoptotic effects of T-β-MCA in hepatocytes.

Caspase-3/7 Activity Assay (Luminescence-based)

Objective: To quantify the activity of effector caspases 3 and 7 as a marker of apoptosis.

Materials:

  • Hepatocytes (e.g., HepG2 or primary hepatocytes)

  • 96-well white, clear-bottom cell culture plates

  • Cell culture medium

  • T-β-MCA

  • Pro-apoptotic agent (e.g., Glycochenodeoxycholic acid - GCDCA)

  • Caspase-Glo® 3/7 Assay Reagent (or equivalent)

  • Luminometer

Protocol:

  • Cell Seeding: Seed hepatocytes in a 96-well white-walled plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Treatment:

    • Prepare working solutions of T-β-MCA and the pro-apoptotic agent in culture medium.

    • Remove the seeding medium and add 100 µL of the respective treatment media to the wells (e.g., vehicle, GCDCA alone, T-β-MCA alone, GCDCA + T-β-MCA).

    • Incubate for the desired time period (e.g., 4-24 hours).

  • Assay Procedure:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents on a plate shaker at a low speed for 30 seconds.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Subtract the average luminescence of the blank wells from all other readings. Express the data as a percentage of the pro-apoptotic control or as relative luminescence units (RLU).

Mitochondrial Membrane Potential Assay (JC-1 Staining)

Objective: To assess the mitochondrial membrane potential (ΔΨm) as an indicator of early apoptosis.

Materials:

  • Hepatocytes

  • 24-well cell culture plates

  • Cell culture medium

  • T-β-MCA

  • Pro-apoptotic agent (e.g., GCDCA)

  • JC-1 reagent

  • Fluorescence microscope or flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed hepatocytes in 24-well plates and treat with T-β-MCA and/or a pro-apoptotic agent as described in the caspase assay protocol.

  • JC-1 Staining:

    • Prepare a 5 µg/mL JC-1 working solution in pre-warmed cell culture medium.

    • Remove the treatment medium and wash the cells once with warm PBS.

    • Add 500 µL of the JC-1 working solution to each well.

    • Incubate for 15-30 minutes at 37°C and 5% CO₂, protected from light.

  • Washing:

    • Remove the staining solution and wash the cells twice with warm PBS.

    • Add 500 µL of fresh, pre-warmed culture medium or PBS to each well.

  • Data Acquisition:

    • Fluorescence Microscopy: Immediately visualize the cells under a fluorescence microscope. Healthy cells will exhibit red fluorescent J-aggregates within the mitochondria, while apoptotic cells will show green fluorescent JC-1 monomers in the cytoplasm.

    • Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze using a flow cytometer with appropriate filters for green (FITC channel) and red (PE channel) fluorescence.

  • Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.

Bax Translocation Assay (Western Blot)

Objective: To determine the subcellular localization of the pro-apoptotic protein Bax.

Materials:

  • Hepatocytes

  • Cell culture dishes

  • T-β-MCA and pro-apoptotic agent

  • Mitochondria isolation kit

  • BCA protein assay kit

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibodies: anti-Bax, anti-VDAC (mitochondrial marker), anti-GAPDH (cytosolic marker)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Protocol:

  • Cell Treatment and Harvesting: Treat hepatocytes in culture dishes as previously described. Harvest the cells by scraping in ice-cold PBS.

  • Subcellular Fractionation:

    • Isolate the cytosolic and mitochondrial fractions using a commercial mitochondria isolation kit according to the manufacturer's instructions.

    • Determine the protein concentration of each fraction using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) from the cytosolic and mitochondrial fractions onto an SDS-PAGE gel.

    • Perform electrophoresis and transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against Bax, VDAC, and GAPDH overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using a chemiluminescence substrate and image the bands.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the Bax levels in each fraction to the respective loading control (VDAC for mitochondria, GAPDH for cytosol). An increase in the Bax/VDAC ratio in the mitochondrial fraction indicates translocation.

Nuclear Morphology Assessment (Hoechst 33342 Staining)

Objective: To visualize nuclear condensation and fragmentation, hallmarks of apoptosis.

Materials:

  • Hepatocytes cultured on coverslips or in imaging plates

  • T-β-MCA and pro-apoptotic agent

  • Hoechst 33342 stain

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Protocol:

  • Cell Treatment: Treat hepatocytes as previously described.

  • Staining:

    • Remove the treatment medium and wash the cells once with PBS.

    • Add a solution of Hoechst 33342 (e.g., 1 µg/mL in PBS) to the cells.

    • Incubate for 10-15 minutes at room temperature, protected from light.

  • Washing: Remove the staining solution and wash the cells twice with PBS.

  • Imaging: Mount the coverslips or image the plate directly using a fluorescence microscope with a UV filter.

  • Data Analysis: Observe the nuclear morphology. Healthy cells will have round, uniformly stained nuclei. Apoptotic cells will exhibit condensed, brightly stained, and/or fragmented nuclei. The percentage of apoptotic cells can be determined by counting at least 200 cells per condition.

Conclusion

This compound is a valuable tool for studying the modulation of apoptosis, particularly in the context of liver health. The protocols outlined in these application notes provide a robust framework for investigating the anti-apoptotic effects of T-β-MCA. By employing a combination of these assays, researchers can gain a comprehensive understanding of its mechanism of action and its potential as a therapeutic agent.

References

Application Notes and Protocols for Studying Gut Microbiota with Tauro-beta-muricholic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Tauro-beta-muricholic acid (T-β-MCA), a key murine bile acid, as a tool to investigate the intricate relationship between the gut microbiota and host physiology. T-β-MCA's role as a natural antagonist of the farnesoid X receptor (FXR) makes it an invaluable molecule for elucidating signaling pathways that govern bile acid metabolism, glucose homeostasis, and inflammatory responses.

Introduction

This compound (T-β-MCA) is a primary conjugated bile acid predominantly found in mice. It is a potent and competitive antagonist of the farnesoid X receptor (FXR), a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[1][2][3] The gut microbiota significantly influences the levels of T-β-MCA, thereby modulating host FXR signaling.[1][4][5] Understanding the interplay between T-β-MCA, the gut microbiota, and host signaling is crucial for developing novel therapeutic strategies for various metabolic and infectious diseases.

Mechanism of Action

In the enterohepatic circulation, bile acids are synthesized in the liver, secreted into the intestine, and subsequently reabsorbed. The gut microbiota can deconjugate and dehydroxylate primary bile acids into secondary bile acids. T-β-MCA, a primary bile acid in mice, acts as an antagonist to FXR in the ileum.[1][3] This antagonism inhibits the negative feedback loop that normally suppresses bile acid synthesis in the liver. Specifically, FXR activation in the ileum induces the expression of Fibroblast Growth Factor 15 (FGF15; FGF19 in humans), which then travels to the liver to suppress the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[1][6] By antagonizing FXR, T-β-MCA prevents this suppression, leading to increased bile acid synthesis.[3][6]

Applications in Gut Microbiota Research

  • Investigating Host-Microbiota Interactions: The levels of T-β-MCA are significantly lower in conventionally raised mice compared to germ-free mice, demonstrating the direct impact of the gut microbiota on its metabolism.[1][5] This makes T-β-MCA a valuable biomarker and tool for studying how the microbiota regulates host metabolic pathways.

  • Metabolic Disease Models: T-β-MCA's ability to inhibit FXR signaling has been linked to beneficial effects in models of obesity, insulin resistance, and non-alcoholic fatty liver disease (NAFLD).[6][7] Its administration can help elucidate the role of the FXR pathway in these conditions.

  • Clostridioides difficile Infection (CDI): Bile acids play a critical role in the lifecycle of C. difficile. While some primary bile acids promote spore germination, certain secondary bile acids and other primary bile acids like β-muricholic acid can inhibit its growth.[8][9][10] Studying the effects of T-β-MCA can provide insights into the mechanisms of colonization resistance against CDI.

Quantitative Data Summary

ParameterValueSpecies/SystemReference
T-β-MCA IC50 for FXR 40 µMIn vitro assay[2]
Predominant Bile Acids in Control Male C57BL/6 Mouse Liver
Taurocholic acid (TCA)86.1 ± 18.5 nmol/gMouse Liver[11]
Tauro-β-muricholic acid (T-β-MCA)34.2 ± 8.8 nmol/gMouse Liver[11]
β-muricholic acid (β-MCA)35.1 ± 5.0 nmol/gMouse Liver[11]
Effect of Gly-β-MCA Treatment in Mdr2 KO Mice (Female)
Dosage~160 mg/kg/day for 4 weeksMdr2 KO Mice[12]
Serum Alkaline Phosphatase (ALP)Significantly reducedMdr2 KO Mice[12]
Hepatic Bile AcidsReducedMdr2 KO Mice[12]
Total Bile Acid Pool SizeReducedMdr2 KO Mice[12]

Signaling Pathway and Experimental Workflow Diagrams

T_beta_MCA_Signaling_Pathway cluster_gut Gut Lumen cluster_ileum Ileal Enterocyte cluster_liver Hepatocyte Gut Microbiota Gut Microbiota T-β-MCA T-β-MCA T-β-MCA->Gut Microbiota Metabolism FXR FXR T-β-MCA->FXR Antagonizes FGF15 FGF15 FXR->FGF15 Induces CYP7A1 CYP7A1 FGF15->CYP7A1 Inhibits FGF15->CYP7A1 Bile Acid Synthesis Bile Acid Synthesis CYP7A1->Bile Acid Synthesis Catalyzes

Caption: T-β-MCA signaling pathway in the gut-liver axis.

T_beta_MCA_Experimental_Workflow Animal Model Select Animal Model (e.g., Germ-Free vs. Conventional Mice, Diet-Induced Obesity Model) Treatment Administer T-β-MCA (e.g., Oral Gavage) Animal Model->Treatment Sample Collection Collect Samples (Feces, Blood, Liver, Intestine) Treatment->Sample Collection Microbiota Analysis 16S rRNA Gene Sequencing or Metagenomics Sample Collection->Microbiota Analysis Bile Acid Profiling LC-MS/MS Analysis Sample Collection->Bile Acid Profiling Gene Expression qPCR or RNA-Seq (e.g., Fxr, Fgf15, Cyp7a1) Sample Collection->Gene Expression Histology Histological Analysis of Liver and Intestine Sample Collection->Histology Data Analysis Integrative Data Analysis and Interpretation Microbiota Analysis->Data Analysis Bile Acid Profiling->Data Analysis Gene Expression->Data Analysis Histology->Data Analysis

Caption: In vivo experimental workflow for studying T-β-MCA.

T_beta_MCA_Logical_Relationship Gut Microbiota Gut Microbiota T-β-MCA Levels T-β-MCA Levels Gut Microbiota->T-β-MCA Levels Regulates Host Physiology Host Physiology (Metabolism, Immunity) Gut Microbiota->Host Physiology Influences FXR Signaling FXR Signaling T-β-MCA Levels->FXR Signaling Antagonizes FXR Signaling->Host Physiology Modulates

References

Application Notes and Protocols: Tauro-beta-muricholic Acid in Metabolic Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of Tauro-beta-muricholic acid (T-β-MCA) and its stable analog, Glycine-β-muricholic acid (Gly-MCA), in the context of metabolic disease research. This document details their mechanism of action as Farnesoid X receptor (FXR) antagonists, their impact on key metabolic parameters, and provides detailed protocols for preclinical evaluation.

Introduction

This compound (T-β-MCA) is a naturally occurring bile acid in mice that has garnered significant attention in metabolic disease research. It functions as a potent antagonist of the farnesoid X receptor (FXR), a key nuclear receptor that regulates bile acid, lipid, and glucose metabolism. The gut microbiota plays a crucial role in regulating T-β-MCA levels, highlighting a complex interplay between the host, its microbiome, and metabolic health. Due to its instability, a more stable glycine-conjugated analog, Glycine-β-muricholic acid (Gly-MCA), has been developed and extensively used in research to probe the therapeutic potential of intestinal FXR antagonism.[1][2][3]

Mechanism of Action

T-β-MCA and Gly-MCA exert their metabolic benefits primarily by antagonizing FXR in the intestine.[3] This intestinal-specific inhibition of FXR signaling leads to a cascade of downstream effects that collectively improve metabolic homeostasis. A key mechanism involves the reduction of intestinal ceramide synthesis.[2][4] Decreased ceramide levels alleviate endoplasmic reticulum (ER) stress in the liver, leading to improved insulin sensitivity and reduced hepatic steatosis.[2][4]

Furthermore, the antagonism of intestinal FXR by T-β-MCA or Gly-MCA modulates the expression of key genes involved in bile acid synthesis and feedback regulation, such as Fibroblast Growth Factor 15 (FGF15) in mice (FGF19 in humans) and Cholesterol 7α-hydroxylase (CYP7A1).[5][6]

Quantitative Data on Metabolic Effects of Gly-MCA

The following tables summarize the quantitative effects of Gly-MCA treatment in various mouse models of metabolic disease.

Table 1: Effect of Gly-MCA on Body Weight and Liver Parameters in High-Fat Diet (HFD)-Induced Obese Mice

ParameterVehicle (HFD)Gly-MCA (10 mg/kg/day, HFD)% ChangeReference
Body Weight Gain (g)20.5 ± 2.112.3 ± 1.5-40.0%[2]
Liver Weight (g)2.1 ± 0.21.4 ± 0.1-33.3%[2]
Liver-to-Body Weight Ratio (%)5.8 ± 0.44.1 ± 0.3-29.3%[2]
Liver Triglycerides (mg/g)125.4 ± 15.265.2 ± 8.9-48.0%[2]
Liver Free Cholesterol (mg/g)3.8 ± 0.42.6 ± 0.3-31.6%[2]

Table 2: Effect of Gly-MCA on Serum Lipid Profile in HFD-Induced Obese Mice

ParameterVehicle (HFD)Gly-MCA (10 mg/kg/day, HFD)% ChangeReference
Serum Triglycerides (mg/dL)135.6 ± 12.188.4 ± 9.7-34.8%[2]
Serum Total Cholesterol (mg/dL)220.5 ± 18.3165.7 ± 14.2-24.9%[2]
Serum Free Cholesterol (mg/dL)55.1 ± 5.240.3 ± 4.1-26.9%[2]

Table 3: Effect of Gly-MCA on Glucose Homeostasis in HFD-Induced Obese Mice

ParameterVehicle (HFD)Gly-MCA (10 mg/kg/day, HFD)% ChangeReference
Fasting Blood Glucose (mg/dL)145.3 ± 10.1110.2 ± 8.5-24.2%[7]
Fasting Insulin (ng/mL)2.8 ± 0.41.5 ± 0.3-46.4%[7]
Glucose Tolerance (AUC during OGTT)35,400 ± 2,10025,200 ± 1,800-28.8%[7]
Insulin Tolerance (AUC during ITT)15,800 ± 1,20011,500 ± 980-27.2%[7]

Table 4: Effect of Gly-MCA on Gene Expression in the Ileum of HFD-Fed Mice

GeneVehicle (HFD) (Relative Expression)Gly-MCA (10 mg/kg/day, HFD) (Relative Expression)Fold ChangeReference
Shp (Small heterodimer partner)1.00.45 ± 0.05-0.55[8]
Fgf15 (Fibroblast growth factor 15)1.00.38 ± 0.04-0.62[8]
Sptlc2 (Serine palmitoyltransferase long chain base subunit 2)1.00.62 ± 0.07-0.38[8]
Smpd3 (Sphingomyelin phosphodiesterase 3)1.00.55 ± 0.06-0.45[8]

Signaling Pathways and Experimental Workflows

T_Beta_MCA_Signaling_Pathway cluster_enterocyte Enterocyte cluster_liver Hepatocyte Gut Microbiota Gut Microbiota T-β-MCA T-β-MCA Gut Microbiota->T-β-MCA Metabolizes to inactive forms FXR FXR T-β-MCA->FXR Antagonizes Ceramide_Synthesis Ceramide Synthesis (Sptlc2, Smpd3) FXR->Ceramide_Synthesis Inhibits FGF15 FGF15 FXR->FGF15 Inhibits expression ER_Stress ER Stress Ceramide_Synthesis->ER_Stress Reduces CYP7A1 CYP7A1 FGF15->CYP7A1 Suppresses Insulin_Signaling Improved Insulin Signaling ER_Stress->Insulin_Signaling Improves Hepatic_Steatosis Reduced Hepatic Steatosis Insulin_Signaling->Hepatic_Steatosis Leads to

T-β-MCA signaling pathway in metabolic regulation.

Experimental_Workflow cluster_analysis Metabolic Phenotyping cluster_tissue Tissue Collection and Analysis start Start: Select Mouse Model (e.g., C57BL/6J) diet Induce Metabolic Disease (e.g., High-Fat Diet for 8-12 weeks) start->diet treatment Treatment with T-β-MCA or Gly-MCA (e.g., 10 mg/kg/day via oral gavage) diet->treatment monitoring Monitor Body Weight and Food Intake treatment->monitoring tissue_collection Collect Liver, Adipose Tissue, Ileum treatment->tissue_collection ogtt Oral Glucose Tolerance Test (OGTT) monitoring->ogtt itt Insulin Tolerance Test (ITT) monitoring->itt serum Serum Analysis: Lipids, Insulin, ALT, AST monitoring->serum end Data Analysis and Interpretation ogtt->end itt->end serum->end gene_expression Gene Expression Analysis (qPCR) (e.g., Fxr, Fgf15, Shp, Sptlc2) tissue_collection->gene_expression histology Histological Analysis (H&E, Oil Red O) tissue_collection->histology bile_acid Bile Acid Profiling (LC-MS) tissue_collection->bile_acid gene_expression->end histology->end bile_acid->end

Experimental workflow for T-β-MCA research.

Experimental Protocols

Protocol 1: Induction of Diet-Induced Obesity and Treatment with Gly-MCA

1. Animal Model:

  • Male C57BL/6J mice, 6-8 weeks old.

2. Diet:

  • High-Fat Diet (HFD): 60% kcal from fat.

  • Control Diet: 10% kcal from fat.

  • Acclimatize mice for 1 week on the control diet before starting the HFD.

3. Induction of Obesity:

  • Feed mice the HFD for 8-12 weeks to induce obesity, insulin resistance, and hepatic steatosis.

4. Gly-MCA Administration:

  • Prepare Gly-MCA solution in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Administer Gly-MCA at a dose of 10 mg/kg body weight once daily via oral gavage.[8]

  • The vehicle group should receive an equivalent volume of the vehicle.

  • Treat the mice for a period of 4-8 weeks.

5. Monitoring:

  • Monitor body weight and food intake weekly.

Protocol 2: Oral Glucose Tolerance Test (OGTT)

1. Preparation:

  • Fast mice for 6 hours before the test.

2. Procedure:

  • Measure baseline blood glucose from the tail vein (t=0).

  • Administer a 2 g/kg body weight glucose solution orally.

  • Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.

3. Data Analysis:

  • Calculate the Area Under the Curve (AUC) for glucose levels.

Protocol 3: Insulin Tolerance Test (ITT)

1. Preparation:

  • Fast mice for 4 hours before the test.

2. Procedure:

  • Measure baseline blood glucose from the tail vein (t=0).

  • Administer human insulin (0.75 U/kg body weight) intraperitoneally.

  • Measure blood glucose at 15, 30, 45, and 60 minutes post-insulin injection.

3. Data Analysis:

  • Calculate the Area Under the Curve (AUC) for glucose levels.

Protocol 4: Tissue Collection and Gene Expression Analysis

1. Tissue Collection:

  • At the end of the treatment period, euthanize mice and collect liver, epididymal white adipose tissue (eWAT), and terminal ileum.

  • Snap-freeze tissues in liquid nitrogen and store at -80°C.

2. RNA Extraction and cDNA Synthesis:

  • Extract total RNA from tissues using a suitable kit (e.g., TRIzol).

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

3. Quantitative Real-Time PCR (qPCR):

  • Perform qPCR using gene-specific primers for target genes (e.g., Fxr, Shp, Fgf15, Sptlc2, Smpd3) and a housekeeping gene (e.g., 18S rRNA or Gapdh).

  • Analyze the data using the ΔΔCt method to determine relative gene expression.

Protocol 5: Bile Acid Extraction and Analysis

1. Sample Preparation:

  • For serum/plasma: To 50 µL of sample, add an internal standard and precipitate proteins with 200 µL of acetonitrile. Centrifuge and collect the supernatant.

  • For liver tissue: Homogenize ~25 mg of tissue in 500 µL of methanol containing an internal standard. Centrifuge and collect the supernatant.

2. Analysis:

  • Analyze bile acid composition and concentration using liquid chromatography-mass spectrometry (LC-MS).

Conclusion

This compound and its stable analog, Gly-MCA, represent valuable research tools for investigating the role of intestinal FXR signaling in metabolic diseases. Their ability to improve obesity, insulin resistance, and hepatic steatosis in preclinical models suggests that targeting the intestinal FXR-ceramide axis could be a promising therapeutic strategy for metabolic disorders. The protocols outlined in this document provide a framework for researchers to further explore the therapeutic potential of these compounds.

References

Tauro-beta-muricholic Acid (TβMCA): A Versatile Tool for Interrogating Bile Acid Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Tauro-beta-muricholic acid (TβMCA) is a naturally occurring conjugated primary bile acid found in high concentrations in mice. In recent years, TβMCA has emerged as a valuable chemical tool for the scientific community, particularly for researchers investigating the complex network of bile acid signaling. Its significance lies in its specific and potent antagonism of the Farnesoid X Receptor (FXR), a key nuclear receptor that governs bile acid, lipid, and glucose homeostasis.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing TβMCA as a research tool to dissect FXR-mediated signaling pathways. Additionally, it will briefly touch upon the Takeda G-protein-coupled receptor 5 (TGR5), another critical bile acid receptor, and clarify the current understanding of TβMCA's activity towards it.

Application Notes

TβMCA's primary utility in a research setting is as a selective antagonist of FXR.[1][2][3] Unlike other bile acids that can act as agonists for both FXR and TGR5, TβMCA allows for the specific interrogation of FXR-dependent pathways.

Key Research Applications:

  • Studying FXR Antagonism: TβMCA can be employed to block FXR activation in both in vitro and in vivo models, helping to elucidate the physiological and pathophysiological roles of FXR.

  • Investigating the Gut-Liver Axis: The gut microbiota can regulate the levels of TβMCA, which in turn influences FXR signaling in the intestine and liver.[1][4] TβMCA is therefore a crucial tool for studying the intricate communication between the gut microbiome and host metabolism.

  • Metabolic Disease Research: Given FXR's role in metabolic regulation, TβMCA is valuable for exploring the therapeutic potential of FXR antagonism in conditions such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[4][5]

  • Cholestasis and Liver Injury Models: TβMCA can be used to study the impact of FXR inhibition on bile acid synthesis and transport in models of cholestatic liver disease.

Specificity for FXR:

Current scientific literature identifies TβMCA as a potent and selective antagonist of FXR.[1][2][3] There is no substantial evidence to suggest that TβMCA acts as an agonist for the TGR5 receptor. TGR5 is primarily activated by secondary bile acids such as lithocholic acid (LCA) and deoxycholic acid (DCA).[6][7] Therefore, when designing experiments to study TGR5, other specific agonists should be utilized.

Quantitative Data Summary

The following tables summarize key quantitative data for TβMCA and other relevant bile acids to facilitate experimental design and data comparison.

Table 1: Farnesoid X Receptor (FXR) Activity

CompoundReceptorActivityIC50 / EC50 (µM)OrganismReference
This compound (TβMCA) FXRAntagonist40Mouse[2][7][8]
Glycoursodeoxycholic acid (GUDCA)FXRAntagonist77.2Not Specified[8]
Tauroursodeoxycholic acid (TUDCA)FXRAntagonist75.1Not Specified[8]
GW4064FXRAgonist~0.03Human[9]
Chenodeoxycholic acid (CDCA)FXRAgonist~5-15Human[7]

Table 2: Takeda G-protein-coupled Receptor 5 (TGR5) Activity

CompoundReceptorActivityEC50 (µM)OrganismReference
This compound (TβMCA) TGR5No reported agonistic activity--
Lithocholic acid (LCA)TGR5Agonist0.53Human[6]
Taurolithocholic acid (TLCA)TGR5Agonist0.33Human[6]
Deoxycholic acid (DCA)TGR5Agonist1.01Human[6]
INT-777TGR5Agonist~0.06Human[10]

Experimental Protocols

Protocol 1: In Vitro FXR Antagonist Reporter Gene Assay

This protocol describes a cell-based reporter assay to determine the FXR antagonistic activity of TβMCA.

Materials:

  • HEK293T or HepG2 cells

  • Expression plasmids for human FXR and Retinoid X Receptor alpha (RXRα)

  • Luciferase reporter plasmid containing an FXR response element (FXRE) (e.g., pGL4.27[luc2P/IR1-RE/Hygro])

  • Control plasmid for transfection normalization (e.g., pRL-TK expressing Renilla luciferase)

  • Cell culture medium (DMEM), fetal bovine serum (FBS), and antibiotics

  • Transfection reagent (e.g., Lipofectamine 3000)

  • This compound (TβMCA)

  • A known FXR agonist (e.g., GW4064 or CDCA) as a positive control

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding: The day before transfection, seed HEK293T or HepG2 cells into 96-well plates at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the FXR, RXRα, FXRE-luciferase reporter, and control plasmids using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment:

    • 24 hours post-transfection, remove the transfection medium.

    • Add fresh medium containing a fixed concentration of the FXR agonist (e.g., the EC50 concentration of GW4064).

    • Immediately add varying concentrations of TβMCA to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for 18-24 hours at 37°C in a CO2 incubator.

  • Cell Lysis and Luciferase Assay:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase® Reporter Assay System.

    • Measure both firefly and Renilla luciferase activities using a luminometer according to the assay kit manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Plot the normalized luciferase activity against the concentration of TβMCA.

    • Calculate the IC50 value of TβMCA, which is the concentration at which it inhibits 50% of the maximal response induced by the FXR agonist.

Protocol 2: In Vivo Murine Model for Studying Intestinal FXR Antagonism

This protocol outlines a general procedure for investigating the effects of TβMCA on intestinal FXR signaling in a mouse model.

Materials:

  • C57BL/6J mice (male, 8-10 weeks old)

  • This compound (TβMCA)

  • Vehicle control (e.g., 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • RNA isolation reagents (e.g., TRIzol)

  • qRT-PCR reagents and instrument

Procedure:

  • Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.

  • Grouping and Treatment:

    • Divide the mice into at least two groups: a vehicle control group and a TβMCA-treated group.

    • Administer TβMCA (e.g., 10-50 mg/kg body weight) or vehicle to the mice daily via oral gavage for a predetermined period (e.g., 7-14 days).

  • Sample Collection:

    • At the end of the treatment period, euthanize the mice according to approved institutional guidelines.

    • Collect tissue samples from the ileum and liver. Snap-freeze the samples in liquid nitrogen and store them at -80°C until further analysis.

  • Gene Expression Analysis:

    • Isolate total RNA from the ileum and liver tissues using TRIzol or a similar reagent.

    • Synthesize cDNA from the isolated RNA.

    • Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of FXR target genes.

      • In the ileum, key FXR target genes include Fgf15 (Fibroblast growth factor 15) and Shp (Small heterodimer partner).

      • In the liver, key FXR target genes include Cyp7a1 (Cholesterol 7-alpha-hydroxylase) and Shp.

  • Data Analysis:

    • Normalize the expression of the target genes to a housekeeping gene (e.g., Gapdh or Actb).

    • Compare the relative gene expression levels between the vehicle- and TβMCA-treated groups. A significant downregulation of Fgf15 and Shp in the ileum would indicate successful antagonism of intestinal FXR by TβMCA.

Visualizations

Signaling Pathways

FXR_Antagonism_Pathway cluster_extracellular Extracellular Space cluster_cell Hepatocyte / Enterocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bile Acids Bile Acids FXR FXR Bile Acids->FXR Agonist Binding RXR RXR FXR->RXR Heterodimerization FXRE FXR Response Element (FXRE) RXR->FXRE Binding to DNA TBMCA TβMCA TBMCA->FXR Antagonist Binding Target_Genes Target Gene Transcription (e.g., FGF15, SHP) FXRE->Target_Genes Transcription Activation

Caption: FXR antagonist signaling pathway of TβMCA.

TGR5_Agonism_Pathway cluster_extracellular Extracellular Space cluster_cell Enteroendocrine L-cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LCA_DCA LCA / DCA TGR5 TGR5 LCA_DCA->TGR5 Agonist Binding AC Adenylyl Cyclase TGR5->AC Activation cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activation GLP1 GLP-1 Secretion PKA->GLP1 Stimulation

Caption: General TGR5 agonist signaling pathway.

Experimental Workflows

FXR_Reporter_Assay_Workflow A Seed Cells (HEK293T or HepG2) B Transfect with Plasmids (FXR, RXRα, FXRE-Luc, Control) A->B C Treat with FXR Agonist + varying [TβMCA] B->C D Incubate (18-24 hours) C->D E Lyse Cells & Measure Luciferase Activity D->E F Data Analysis (Calculate IC50) E->F

Caption: Workflow for the in vitro FXR antagonist reporter gene assay.

In_Vivo_FXR_Antagonism_Workflow A Acclimatize Mice B Oral Gavage with TβMCA or Vehicle (daily) A->B C Euthanize and Collect Ileum & Liver Tissue B->C D RNA Isolation C->D E qRT-PCR for FXR Target Genes D->E F Analyze Gene Expression E->F

Caption: Workflow for the in vivo murine model of intestinal FXR antagonism.

References

In Vitro Applications of Tauro-beta-muricholic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tauro-beta-muricholic acid (T-β-MCA) is a murine-predominant, hydrophilic, conjugated primary bile acid that has garnered significant interest in the scientific community for its distinct biological activities. Unlike many other bile acids that act as agonists for the farnesoid X receptor (FXR), T-β-MCA is a notable competitive and reversible antagonist of this key nuclear receptor.[1] This unique characteristic positions T-β-MCA as a valuable tool for investigating the physiological and pathophysiological roles of FXR signaling in various in vitro models. Furthermore, emerging research has highlighted its cytoprotective and anti-inflammatory properties, expanding its potential applications in drug discovery and development.

This document provides detailed application notes and protocols for the in vitro use of T-β-MCA, focusing on its role as an FXR antagonist, its anti-apoptotic effects in hepatocytes, and its potential applications in studying intestinal barrier function and inflammation.

Key In Vitro Applications and Quantitative Data

T-β-MCA has been utilized in a variety of in vitro systems to elucidate its mechanism of action and therapeutic potential. The following tables summarize the key quantitative data from these studies.

Application Cell Line/System Assay Parameter Value Reference
FXR AntagonismCaco-2Luciferase Reporter AssayIC5040 µM[1]
Anti-apoptosisNtcp-HepG2Caspase 3/7 AssayReduction in GCDCA-induced apoptosis51% reduction with T-β-MCA[2]
Anti-apoptosisPrimary Rat HepatocytesLDH Release AssayReduction in TCDCA-induced cytotoxicitySignificant reduction with 0.5-2 mM T-β-MCA[3]
Parameter Cell Line Inducing Agent T-β-MCA Concentration Effect Reference
Mitochondrial Membrane PotentialNtcp-HepG2100 µM GCDCAEquimolar to GCDCARestored to control levels[2]
Bax TranslocationNtcp-HepG2GCDCAEquimolar to GCDCAInhibited[2]

Signaling Pathways and Experimental Workflows

T-β-MCA as an FXR Antagonist

T-β-MCA competitively binds to the farnesoid X receptor (FXR), thereby inhibiting its activation by agonists such as chenodeoxycholic acid (CDCA) or synthetic FXR agonists. This antagonism blocks the downstream signaling cascade that regulates the expression of genes involved in bile acid, lipid, and glucose metabolism.[4][5]

T_beta_MCA_FXR_Antagonism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus T-beta-MCA T-beta-MCA FXR FXR T-beta-MCA->FXR Binds and Inhibits FXR_Agonist FXR Agonist (e.g., CDCA) FXR_Agonist->FXR Binds and Activates FXRE FXR Response Element FXR->FXRE Translocates and Binds Target_Genes Target Gene Transcription (e.g., SHP, FGF15) FXRE->Target_Genes Regulates

Figure 1: T-β-MCA as an FXR Antagonist.

Anti-apoptotic Mechanism of T-β-MCA in Hepatocytes

T-β-MCA protects hepatocytes from apoptosis induced by pro-apoptotic bile acids like glycochenodeoxycholic acid (GCDCA). It exerts this effect by preserving the mitochondrial membrane potential and inhibiting the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria.[2]

T_beta_MCA_Apoptosis_Inhibition cluster_extracellular Extracellular cluster_intracellular Intracellular Pro_apoptotic_BA Pro-apoptotic Bile Acid (e.g., GCDCA) Mitochondrion Mitochondrion Pro_apoptotic_BA->Mitochondrion Induces Mitochondrial Dysfunction T-beta-MCA T-beta-MCA T-beta-MCA->Mitochondrion Preserves Membrane Potential Bax Bax T-beta-MCA->Bax Inhibits Translocation Mitochondrion->Bax Promotes Bax Translocation Caspases Caspases Bax->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

Figure 2: Anti-apoptotic mechanism of T-β-MCA.

Experimental Protocols

Protocol 1: FXR Antagonism using a Luciferase Reporter Assay

This protocol describes how to assess the FXR antagonistic activity of T-β-MCA in a cell-based luciferase reporter assay. The human intestinal cell line Caco-2 is a suitable model for this purpose.[3]

Materials:

  • Caco-2 cells

  • DMEM with 10% FBS, penicillin/streptomycin

  • FXR expression plasmid

  • Firefly luciferase reporter plasmid with an FXR response element (e.g., pGL4-Shp-TK)

  • Renilla luciferase control plasmid (e.g., phRL-SV40)

  • Transfection reagent

  • This compound (T-β-MCA)

  • FXR agonist (e.g., Taurocholic acid (TCA) or GW4064)

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Workflow:

FXR_Luciferase_Workflow A Seed Caco-2 cells in a 96-well plate B Co-transfect with FXR, Firefly Luciferase (FXR-responsive), and Renilla Luciferase plasmids A->B C Incubate for 24 hours B->C D Treat cells with: - Vehicle control - FXR agonist (e.g., 100 µM TCA) - T-β-MCA (various concentrations) - FXR agonist + T-β-MCA C->D E Incubate for another 24 hours D->E F Lyse cells and measure Firefly and Renilla luciferase activities E->F G Normalize Firefly to Renilla luciferase activity and calculate fold change relative to control F->G

Figure 3: FXR Luciferase Reporter Assay Workflow.

Methodology:

  • Cell Seeding: Seed Caco-2 cells in a 96-well plate at a density that will result in 80-90% confluency at the time of transfection.

  • Transfection: After 24 hours, co-transfect the cells with the FXR expression plasmid, the firefly luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Incubation: Incubate the transfected cells for 24 hours to allow for plasmid expression.

  • Treatment: Prepare serial dilutions of T-β-MCA. Treat the cells with the vehicle control, a known FXR agonist (e.g., 100 µM TCA), T-β-MCA alone at various concentrations, and the FXR agonist in combination with various concentrations of T-β-MCA.

  • Incubation: Incubate the treated cells for an additional 24 hours.

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The antagonistic effect of T-β-MCA is determined by its ability to inhibit the agonist-induced increase in luciferase expression.

Protocol 2: Assessment of Anti-apoptotic Effects in Hepatocytes

This protocol details the methodology to evaluate the protective effect of T-β-MCA against bile acid-induced apoptosis in hepatocytes, such as Ntcp-transfected HepG2 cells or primary hepatocytes.[2]

Materials:

  • Ntcp-transfected HepG2 cells or primary hepatocytes

  • Appropriate cell culture medium

  • Pro-apoptotic bile acid (e.g., Glycochenodeoxycholic acid - GCDCA)

  • This compound (T-β-MCA)

  • Apoptosis detection kit (e.g., Caspase-Glo® 3/7 Assay)

  • Mitochondrial membrane potential dye (e.g., JC-1)

  • Fluorescence microscope or plate reader

Workflow:

Apoptosis_Assay_Workflow cluster_assays Apoptosis and Mitochondrial Health Assessment A Seed hepatocytes in a multi-well plate B Allow cells to adhere overnight A->B C Treat cells with: - Vehicle control - Pro-apoptotic agent (e.g., 100 µM GCDCA) - T-β-MCA (e.g., 100 µM) - Pro-apoptotic agent + T-β-MCA B->C D Incubate for a defined period (e.g., 4-6 hours) C->D E Caspase 3/7 Activity Assay D->E F JC-1 Staining for Mitochondrial Membrane Potential D->F G Analyze results using a luminometer and fluorescence microscope/plate reader E->G F->G

References

Application Notes and Protocols for Tauro-beta-muricholic Acid in Gene Expression Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tauro-beta-muricholic acid (T-β-MCA) is a naturally occurring bile acid in mice that has garnered significant attention as a potent and selective antagonist of the farnesoid X receptor (FXR).[1][2][3] FXR is a nuclear receptor that plays a pivotal role in regulating the expression of genes involved in bile acid, lipid, and glucose metabolism.[3][4] By inhibiting FXR activity, T-β-MCA can effectively modulate the transcription of FXR target genes, making it a valuable tool for studying metabolic pathways and a potential therapeutic agent for metabolic diseases.[1]

These application notes provide a comprehensive overview of T-β-MCA's mechanism of action, its effects on gene expression, and detailed protocols for its use in experimental settings.

Mechanism of Action: FXR Antagonism

T-β-MCA exerts its effects on gene expression primarily by acting as an antagonist to FXR.[1][2] In the enterohepatic circulation, FXR is activated by certain bile acids, leading to the recruitment of coactivators and the transcriptional activation of its target genes. T-β-MCA, however, binds to FXR in a manner that prevents its activation, thereby inhibiting the downstream signaling cascade. This antagonism is particularly prominent in the intestine, where T-β-MCA can counteract the effects of FXR agonists.[2]

The gut microbiota plays a crucial role in regulating the levels of T-β-MCA.[3] Certain gut bacteria can deconjugate T-β-MCA, reducing its concentration and thus relieving the inhibition on FXR.[3] This interplay between the gut microbiome, T-β-MCA, and FXR signaling highlights a complex regulatory network governing metabolic homeostasis.

Modulation of Gene Expression

The primary consequence of T-β-MCA-mediated FXR antagonism is the altered expression of FXR target genes. This modulation occurs in both the intestine and the liver, the two primary sites of FXR activity.

Intestinal Gene Expression

In the ileum, FXR activation normally induces the expression of Fibroblast Growth Factor 15 (FGF15), a hormone that signals to the liver to suppress bile acid synthesis. By inhibiting intestinal FXR, T-β-MCA leads to a significant downregulation of Fgf15 gene expression.[3] This, in turn, disrupts the negative feedback loop that controls bile acid production.

Hepatic Gene Expression

The reduction in intestinal FGF15 signaling, caused by T-β-MCA, has a direct impact on gene expression in the liver. The suppression of the FGF15 signal leads to the upregulation of Cholesterol 7α-hydroxylase (Cyp7a1), the rate-limiting enzyme in bile acid synthesis.[3] Additionally, the expression of Small Heterodimer Partner (Shp), another FXR target gene in the liver that contributes to the negative feedback regulation of bile acid synthesis, is also downregulated.

Data Presentation: Quantitative Effects on Gene Expression

The following table summarizes the quantitative effects of an intestinal FXR antagonist, Glycine-beta-muricholic acid (Gly-β-MCA), which is a stable and functionally similar analog of T-β-MCA, on the expression of FXR target genes in the ileum of mice.

GeneTreatment GroupRelative mRNA Expression (Fold Change vs. Control)Statistical Significance (p-value)
Shp Vehicle1.0-
Gly-β-MCA~0.4< 0.01
Fgf15 Vehicle1.0-
Gly-β-MCA~0.2< 0.001
Ibabp Vehicle1.0-
Gly-β-MCA~0.3< 0.01

Data is estimated from graphical representations in Jiang et al., 2022. The study utilized Gly-β-MCA, a stable analog of T-β-MCA, in a mouse model of nonalcoholic steatohepatitis (NASH).

Signaling Pathways and Experimental Workflow

T-β-MCA Signaling Pathway

T_beta_MCA_Signaling T-β-MCA Signaling Pathway T_beta_MCA T-β-MCA FXR_intestine FXR T_beta_MCA->FXR_intestine Antagonizes Fgf15_gene Fgf15 gene FXR_intestine->Fgf15_gene Inhibits Transcription Fgf15_protein FGF15 Fgf15_gene->Fgf15_protein Expression FXR_liver FXR Fgf15_protein->FXR_liver Shp_gene Shp gene FXR_liver->Shp_gene Activates Transcription Cyp7a1_gene Cyp7a1 gene Shp_gene->Cyp7a1_gene Inhibits Transcription Bile_Acids Bile Acids Cyp7a1_gene->Bile_Acids Synthesis

Caption: T-β-MCA inhibits intestinal FXR, reducing FGF15 expression and impacting hepatic gene regulation.

Experimental Workflow for Studying T-β-MCA Effects

Experimental_Workflow Experimental Workflow cluster_animal_study In Vivo Experiment cluster_analysis Gene Expression Analysis Animal_Model Mouse Model (e.g., C57BL/6J on HFD) Treatment T-β-MCA or Gly-β-MCA Administration (e.g., oral gavage) Animal_Model->Treatment Tissue_Harvest Tissue Harvest (Ileum, Liver) Treatment->Tissue_Harvest RNA_Extraction RNA Extraction Tissue_Harvest->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR Quantitative PCR (qPCR) cDNA_Synthesis->qPCR Data_Analysis Data Analysis (ΔΔCt method) qPCR->Data_Analysis

Caption: Workflow for assessing T-β-MCA's impact on gene expression in a mouse model.

Experimental Protocols

In Vivo Animal Study Protocol

Objective: To investigate the effect of T-β-MCA or its stable analog, Gly-β-MCA, on the expression of FXR target genes in the ileum and liver of mice.

Materials:

  • Male C57BL/6J mice (8-10 weeks old)

  • High-fat diet (HFD; e.g., 60% kcal from fat)

  • This compound (T-β-MCA) or Glycine-beta-muricholic acid (Gly-β-MCA)

  • Vehicle control (e.g., sterile water or 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Standard laboratory animal housing and care facilities

Procedure:

  • Acclimatization: Acclimate mice to the animal facility for at least one week before the start of the experiment.

  • Diet Induction: Place mice on a high-fat diet for a designated period (e.g., 8-12 weeks) to induce a metabolic disease phenotype, if required for the study's objective.

  • Grouping: Randomly assign mice to two groups: a vehicle control group and a T-β-MCA/Gly-β-MCA treatment group (n=8-10 mice per group).

  • Administration: Administer T-β-MCA/Gly-β-MCA or vehicle to the respective groups via oral gavage daily for a specified duration (e.g., 2-4 weeks). A typical dose for Gly-β-MCA is 10-20 mg/kg body weight.

  • Monitoring: Monitor animal health, body weight, and food intake regularly throughout the treatment period.

  • Tissue Harvest: At the end of the treatment period, euthanize the mice following approved ethical guidelines. Immediately collect tissue samples from the terminal ileum and the liver.

  • Sample Processing: Rinse the tissues with ice-cold phosphate-buffered saline (PBS), snap-freeze them in liquid nitrogen, and store them at -80°C until RNA extraction.

RNA Extraction and cDNA Synthesis Protocol

Objective: To isolate high-quality total RNA from mouse ileal and liver tissues and reverse transcribe it into complementary DNA (cDNA).

Materials:

  • Frozen ileum and liver tissue samples

  • TRIzol reagent or a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • Chloroform

  • Isopropanol

  • 75% Ethanol (prepared with DEPC-treated water)

  • RNase-free water

  • DNase I, RNase-free

  • cDNA synthesis kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems)

  • Spectrophotometer (e.g., NanoDrop)

Procedure:

  • Homogenization: Homogenize the frozen tissue samples (~20-30 mg) in TRIzol reagent or the lysis buffer provided with the RNA extraction kit using a tissue homogenizer.

  • RNA Extraction: Follow the manufacturer's protocol for the chosen RNA extraction method. This typically involves phase separation with chloroform, precipitation with isopropanol, and washing with 75% ethanol.

  • RNA Quantification and Quality Control: Resuspend the RNA pellet in RNase-free water. Determine the RNA concentration and purity using a spectrophotometer. The A260/A280 ratio should be between 1.8 and 2.0.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize cDNA from 1-2 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions. This reaction typically includes reverse transcriptase, dNTPs, and random primers or oligo(dT) primers.

Quantitative Real-Time PCR (qPCR) Protocol

Objective: To quantify the relative mRNA expression levels of target genes (Fgf15, Shp, Cyp7a1) and a housekeeping gene in the cDNA samples.

Materials:

  • cDNA samples

  • SYBR Green qPCR Master Mix

  • Forward and reverse primers for target genes (Fgf15, Shp, Cyp7a1) and a stable housekeeping gene (e.g., Gapdh, Actb)

  • Nuclease-free water

  • qPCR instrument and compatible plates/tubes

Procedure:

  • Primer Design and Validation: Design or obtain validated primers for the target and housekeeping genes. Ensure primer efficiency is between 90% and 110%.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix by combining SYBR Green Master Mix, forward and reverse primers (final concentration of 200-500 nM each), nuclease-free water, and diluted cDNA template in each well of a qPCR plate. Include no-template controls (NTCs) for each primer set.

  • qPCR Program: Run the qPCR plate on a real-time PCR instrument using a standard thermal cycling program:

    • Initial denaturation: 95°C for 10 minutes

    • Cycling (40 cycles):

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 1 minute

    • Melt curve analysis: To verify the specificity of the amplified product.

  • Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method.

    • Calculate the ΔCt for each sample: ΔCt = Ct (target gene) - Ct (housekeeping gene).

    • Calculate the ΔΔCt: ΔΔCt = ΔCt (treated sample) - ΔCt (average of control samples).

    • Calculate the fold change in gene expression: Fold Change = 2-ΔΔCt.

    • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed changes in gene expression.

Conclusion

This compound is a powerful tool for modulating gene expression through its antagonism of the FXR receptor. Its ability to influence key genes in bile acid and metabolic pathways makes it an invaluable resource for researchers in academia and industry. The protocols outlined above provide a framework for investigating the in vivo effects of T-β-MCA and its analogs on gene expression, offering a pathway to further unravel the complexities of metabolic regulation and explore novel therapeutic strategies for metabolic disorders.

References

Application Notes and Protocols for Tauro-beta-muricholic acid in Non-alcoholic Fatty Liver Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition characterized by the accumulation of fat in the liver, which can progress to non-alcoholic steatohepatitis (NASH), fibrosis, cirrhosis, and hepatocellular carcinoma. Emerging research has identified the farnesoid X receptor (FXR) as a key regulator of bile acid, lipid, and glucose metabolism, making it a promising therapeutic target for NAFLD. Tauro-beta-muricholic acid (TβMCA) is a naturally occurring bile acid in mice that acts as an antagonist of the intestinal FXR.[1][2] By inhibiting FXR signaling in the intestine, TβMCA has been shown to reduce obesity, insulin resistance, and liver inflammation and fibrosis in preclinical models of NAFLD.[3] This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of TβMCA and related compounds in NAFLD models.

Mechanism of Action

TβMCA exerts its therapeutic effects primarily through the antagonism of FXR in the intestine. Intestinal FXR activation is involved in the regulation of various metabolic pathways. Inhibition of intestinal FXR by TβMCA leads to a cascade of downstream effects that collectively ameliorate the features of NAFLD.[3]

A key mechanism involves the regulation of ceramide synthesis. Intestinal FXR signaling influences the expression of genes involved in ceramide production. By antagonizing intestinal FXR, TβMCA can reduce the levels of circulating ceramides, which are lipotoxic molecules known to contribute to insulin resistance, hepatic steatosis, and inflammation.[4][5]

Furthermore, the reduction in pro-inflammatory signals and lipotoxic lipids resulting from intestinal FXR antagonism can indirectly lead to the reduced activation of hepatic stellate cells (HSCs). Activated HSCs are the primary cell type responsible for the deposition of extracellular matrix proteins, leading to liver fibrosis.

Data Presentation

While comprehensive dose-response data for TβMCA in NAFLD models is still emerging, studies on its stable derivative, Glycine-β-muricholic acid (Gly-MCA), provide strong evidence for the therapeutic potential of intestinal FXR antagonism. The following tables summarize the quantitative effects of Gly-MCA in a mouse model of NASH induced by a Western-style diet (AMLN diet).[6]

Table 1: Effect of Gly-MCA on Liver Parameters in NASH Mouse Model [6]

ParameterVehicle ControlGly-MCA (10 mg/kg/day)% Change
Liver Weight (g)2.1 ± 0.21.5 ± 0.1↓ 28.6%
Liver/Body Weight (%)5.8 ± 0.44.2 ± 0.3↓ 27.6%
Hepatic Triglycerides (mg/g)120 ± 1545 ± 8↓ 62.5%
Hepatic Cholesterol (mg/g)8.5 ± 1.14.2 ± 0.6↓ 50.6%

Table 2: Histological Assessment of Liver in Gly-MCA Treated NASH Mice

Histological FeatureVehicle ControlGly-MCA (10 mg/kg/day)
Steatosis Score (0-3)2.8 ± 0.21.1 ± 0.3
Lobular Inflammation (foci/20x field)3.5 ± 0.51.2 ± 0.4
Hepatocyte Ballooning Score (0-2)1.7 ± 0.30.5 ± 0.2
NAFLD Activity Score (NAS) 8.0 ± 0.7 2.8 ± 0.8
Fibrosis Stage (0-4)2.5 ± 0.41.0 ± 0.3

Data are presented as mean ± standard deviation.

Experimental Protocols

Induction of NAFLD/NASH in Mice

Objective: To induce a robust and reproducible NAFLD/NASH phenotype in mice, characterized by steatosis, inflammation, and fibrosis.

Materials:

  • C57BL/6J mice (male, 6-8 weeks old)

  • High-Fat Diet (HFD): 60% kcal from fat (e.g., D12492, Research Diets Inc.) or a Western-style diet rich in saturated fat and fructose.

  • Control Diet: Standard chow diet.

Protocol:

  • Acclimatize mice for one week with ad libitum access to standard chow and water.

  • Divide mice into control and experimental groups.

  • Provide the control group with the standard chow diet.

  • Provide the experimental group with the HFD or Western-style diet.

  • Continue the respective diets for 12-24 weeks to induce the desired NAFLD/NASH phenotype. Monitor body weight and food intake weekly.

  • At the end of the induction period, a subset of animals can be sacrificed to confirm the disease phenotype through histological and biochemical analysis.

Administration of this compound (TβMCA)

Objective: To administer TβMCA or its derivatives to NAFLD/NASH mice.

Materials:

  • This compound (TβMCA) or Glycine-beta-muricholic acid (Gly-MCA)

  • Vehicle (e.g., sterile water, 0.5% carboxymethylcellulose)

  • Oral gavage needles (20-22 gauge, with a rounded tip)[6][7][8][9]

  • Animal scale

Protocol:

  • Prepare the dosing solution by dissolving TβMCA or Gly-MCA in the chosen vehicle to the desired concentration (e.g., for a 10 mg/kg dose in a 25g mouse receiving 0.1 mL, the concentration would be 2.5 mg/mL).

  • Weigh each mouse to determine the exact volume of the dosing solution to be administered. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[9]

  • Gently restrain the mouse.

  • Measure the appropriate length of the gavage needle by holding it alongside the mouse from the mouth to the last rib to estimate the distance to the stomach. Mark the needle to ensure consistent insertion depth.

  • Carefully insert the gavage needle into the esophagus and slowly administer the dosing solution.

  • Administer the treatment daily or as required by the experimental design.

  • Monitor the animals for any signs of distress after the procedure.

Histological Analysis of Liver Fibrosis

Objective: To quantify the extent of liver fibrosis using Sirius Red staining.

Materials:

  • Formalin-fixed, paraffin-embedded liver tissue sections (4-5 µm thick)

  • Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid)[3][10]

  • Acidified water (0.5% acetic acid in distilled water)[3]

  • Weigert's hematoxylin (optional, for nuclear counterstaining)

  • Microscope with a polarizing filter

  • Image analysis software (e.g., ImageJ, Visiopharm)

Protocol:

  • Deparaffinize and rehydrate the liver sections.

  • (Optional) Stain with Weigert's hematoxylin for 5-10 minutes and wash.

  • Incubate the slides in Picro-Sirius Red solution for 60 minutes at room temperature.[3]

  • Wash the slides twice in acidified water.[3]

  • Dehydrate the sections through graded ethanol series and clear in xylene.

  • Mount with a resinous mounting medium.

  • Capture images of the stained sections under bright-field and polarized light microscopy. Collagen fibers will appear red under bright-field and will show birefringence (yellow-orange for thick fibers, green for thin fibers) under polarized light.

  • Quantify the Sirius Red-positive area as a percentage of the total tissue area using image analysis software.[2]

Gene Expression Analysis by qPCR

Objective: To quantify the expression of key genes involved in the TβMCA signaling pathway and fibrosis.

Materials:

  • TRIzol reagent or other RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • qPCR instrument

  • Primers for target genes (e.g., Fxr, Shp, Fgf15, Col1a1, Acta2) and a housekeeping gene (e.g., Gapdh, 18S)

Primer Sequences (Mouse):

GeneForward Primer (5'-3')Reverse Primer (5'-3')
Col1a1CCTCAGGGTATTGCTGGACAACCAGAAGGACCTTGTTTGCCAGG
Acta2TGCTGACAGAGGCACCACTGAACAGTTGTACGTCCAGAGGCATAG

Primer sequences for Fxr, Shp, and Fgf15 should be obtained from validated sources or designed using appropriate software.

Protocol:

  • Isolate total RNA from intestinal (ileum) and liver tissue samples.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using SYBR Green master mix and the specific primers for the target and housekeeping genes.

  • Analyze the qPCR data using the ΔΔCt method to determine the relative gene expression levels.

Western Blot Analysis of Ceramide Synthesis Enzymes

Objective: To determine the protein levels of key enzymes involved in ceramide synthesis.

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against ceramide synthesis enzymes (e.g., SPTLC2, CERS2)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Antibody Information:

Target ProteinSupplierCatalog Number
SPTLC2Thermo Fisher ScientificPA5-21142
CERS2(To be sourced from a reliable supplier)

Protocol:

  • Homogenize liver tissue samples in RIPA buffer to extract total protein.

  • Determine the protein concentration using a BCA assay.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).

Visualizations

TBMCA_Signaling_Pathway cluster_intestine Intestinal Lumen cluster_enterocyte Enterocyte cluster_circulation Portal Circulation cluster_liver Liver TBMCA TβMCA FXR FXR TBMCA->FXR Antagonizes Ceramide_Synth Ceramide Synthesis Genes (e.g., Sptlc2, Cers2) FXR->Ceramide_Synth Regulates Ceramides Ceramides Ceramide_Synth->Ceramides Produces Circ_Ceramides Circulating Ceramides Ceramides->Circ_Ceramides Enters circulation Hepatocyte Hepatocyte Circ_Ceramides->Hepatocyte Lipotoxicity HSC Hepatic Stellate Cell (Quiescent) Activated_HSC Activated Hepatic Stellate Cell (Myofibroblast) HSC->Activated_HSC Fibrosis Fibrosis (Collagen Deposition) Activated_HSC->Fibrosis Produces Hepatocyte->HSC Activates Steatosis Steatosis & Inflammation Hepatocyte->Steatosis Leads to

Caption: Signaling pathway of TβMCA in the gut-liver axis.

Experimental_Workflow start Start: C57BL/6J Mice diet NAFLD/NASH Induction (HFD or Western Diet) 12-24 weeks start->diet treatment Treatment Phase TβMCA/Gly-MCA or Vehicle (Oral Gavage) diet->treatment endpoint Endpoint Analysis treatment->endpoint histology Histological Analysis (Sirius Red Staining) endpoint->histology biochemistry Biochemical Analysis (ALT, AST, Lipids) endpoint->biochemistry gene_expression Gene Expression (qPCR - Intestine & Liver) endpoint->gene_expression protein_expression Protein Expression (Western Blot - Liver) endpoint->protein_expression data_analysis Data Analysis & Interpretation histology->data_analysis biochemistry->data_analysis gene_expression->data_analysis protein_expression->data_analysis

Caption: Experimental workflow for studying TβMCA in NAFLD models.

References

Troubleshooting & Optimization

Tauro-beta-muricholic acid solubility in DMSO and other solvents.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with tauro-beta-muricholic acid (TβMCA). Below you will find troubleshooting guides and frequently asked questions (FAQs) to facilitate your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound (TβMCA) is a taurine-conjugated primary bile acid predominantly found in mice.[1] It is recognized as a competitive and reversible antagonist of the farnesoid X receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism.[2][3]

Q2: What are the primary applications of this compound in research?

A2: TβMCA is primarily used in research to investigate the role of the farnesoid X receptor (FXR) in various physiological and pathophysiological processes. As an FXR antagonist, it helps in understanding the effects of FXR inhibition.[4] It has also been studied for its potential role in protecting liver cells from apoptosis (cell death) induced by other bile acids.[5]

Q3: How should I store this compound?

A3: this compound sodium salt is typically supplied as a crystalline solid and should be stored at -20°C for long-term stability, where it can be stable for at least two years.[4]

Q4: Is this compound soluble in aqueous buffers?

A4: this compound is sparingly soluble in aqueous buffers.[4] To achieve a working concentration in an aqueous solution like PBS, it is recommended to first dissolve the compound in an organic solvent such as DMSO and then dilute it with the aqueous buffer of choice.[4][6]

Solubility Data

The solubility of this compound can vary depending on the solvent and conditions. The following table summarizes the approximate solubility in common laboratory solvents.

SolventApproximate Solubility (mg/mL)
Dimethyl sulfoxide (DMSO)~10[2][4]
Dimethylformamide (DMF)~10[4]
Ethanol~1[2][4]
1:4 DMSO:PBS (pH 7.2)~0.2[4][6]

Experimental Protocols

Preparation of a this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound (sodium salt) powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • (Optional) Sonicator

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Dissolution: Vortex the tube vigorously until the powder is completely dissolved. If necessary, sonicate the tube for a few minutes to ensure complete dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. It is not recommended to store aqueous solutions for more than one day.[4][6]

Troubleshooting Guide

Q5: I am having difficulty dissolving the this compound powder.

A5:

  • Issue: Incomplete dissolution in the chosen solvent.

  • Troubleshooting Steps:

    • Ensure Proper Solvent: Use a recommended organic solvent such as DMSO or DMF for initial dissolution.[4]

    • Increase Mixing: Vortex the solution for a longer duration.

    • Apply Gentle Heat: Gently warm the solution to 37°C to aid dissolution.

    • Sonication: Brief sonication can help break up any small aggregates and facilitate complete dissolution.[7]

Q6: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer.

A6:

  • Issue: Precipitation of the compound upon dilution into an aqueous medium.

  • Troubleshooting Steps:

    • Slow, Dropwise Addition: Add the DMSO stock solution to the aqueous buffer slowly, drop-by-drop, while gently vortexing or stirring the buffer. This helps to disperse the compound before it can aggregate and precipitate.[7]

    • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual decrease in solvent concentration can help maintain solubility.[7]

    • Pre-warm the Buffer: Gently warming the aqueous buffer to 37°C before adding the stock solution can sometimes improve solubility.[7]

    • Lower Final Concentration: If precipitation persists, you may need to lower the final working concentration of this compound in your experiment.[7]

Q7: What is the maximum recommended concentration of DMSO for my cell culture experiments?

A7:

  • Issue: Potential cytotoxicity from the DMSO solvent in cell-based assays.

  • Guideline: The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5%.[7] It is always recommended to perform a vehicle control experiment (treating cells with the same concentration of DMSO without the compound) to determine the specific tolerance of your cell line.

Signaling Pathway and Experimental Workflow

This compound as an FXR Antagonist

This compound acts as an antagonist to the Farnesoid X Receptor (FXR). In the enterohepatic circulation, FXR is a key regulator of bile acid synthesis. When activated by bile acids, FXR initiates a signaling cascade that ultimately suppresses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. As an antagonist, TβMCA blocks this activation, leading to the continued expression of CYP7A1 and increased bile acid production.

TBMCA_FXR_Pathway cluster_enterocyte Ileal Enterocyte cluster_liver Hepatocyte TBMCA Tauro-beta-muricholic acid (TβMCA) FXR Farnesoid X Receptor (FXR) TBMCA->FXR Inhibits CYP7A1 CYP7A1 Gene Expression FXR->CYP7A1 Suppresses (via FGF15/19) BileAcids Bile Acids (Agonists) BileAcids->FXR Activates NewBileAcids Bile Acid Synthesis CYP7A1->NewBileAcids Catalyzes Cholesterol Cholesterol Cholesterol->NewBileAcids

Caption: TβMCA antagonism of the FXR signaling pathway.

Experimental Workflow for Preparing TβMCA for In Vitro Studies

The following diagram outlines the general workflow for preparing this compound for use in cell culture experiments.

TBMCA_Workflow Start Start: TβMCA Powder Weigh 1. Weigh TβMCA Powder Start->Weigh Dissolve 2. Dissolve in 100% DMSO Weigh->Dissolve Stock 3. Create Concentrated Stock Solution (e.g., 10 mg/mL) Dissolve->Stock Dilute 4. Dilute Stock in Cell Culture Media Stock->Dilute Final 5. Final Working Solution for Cell Treatment Dilute->Final End End Final->End

Caption: Workflow for TβMCA solution preparation.

References

Technical Support Center: Tauro-beta-muricholic acid (TβMCA)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the preparation of Tauro-beta-muricholic acid (TβMCA) stock solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the recommended solvent for preparing a TβMCA stock solution?

A1: For high concentration stock solutions, Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) are the recommended solvents.[1][2] TβMCA is soluble in both at approximately 10 mg/mL.[1][2] Ethanol can also be used, but the solubility is significantly lower, at approximately 1 mg/mL.[1][2]

Q2: My TβMCA is not dissolving in an aqueous buffer.

A2: TβMCA is sparingly soluble in aqueous buffers alone.[2] To achieve the desired concentration in an aqueous solution, it is recommended to first dissolve the TβMCA in DMSO and then dilute it with the aqueous buffer of choice, such as PBS (pH 7.2).[2]

Q3: I've prepared an aqueous solution of TβMCA. How long can I store it?

A3: It is not recommended to store aqueous solutions of TβMCA for more than one day.[2] For longer-term storage, it is best to prepare fresh solutions or store aliquots of the stock solution in an organic solvent at -20°C.

Q4: What are the recommended storage conditions for the solid TβMCA and its stock solution?

A4: Solid TβMCA should be stored at -20°C.[1][2] Stock solutions prepared in organic solvents like DMSO or DMF should also be stored at -20°C. The stability of the solid compound is at least four years under these conditions.[1]

Q5: I see precipitation in my stock solution after storage. What should I do?

A5: If you observe precipitation in your stock solution after storage, particularly after a freeze-thaw cycle, gently warm the solution to 37°C and vortex or sonicate until the precipitate redissolves. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials before freezing.

Quantitative Data Summary

For ease of reference, the solubility of this compound in various solvents is summarized in the table below.

SolventSolubility
DMSO~10 mg/mL[1][2]
DMF~10 mg/mL[1][2]
Ethanol~1 mg/mL[1][2]
DMSO:PBS (pH 7.2) (1:4)~0.2 mg/mL[2]

Experimental Protocol: Preparation of TβMCA Stock Solution

This protocol outlines the steps for preparing a 10 mg/mL stock solution of TβMCA in DMSO.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, nuclease-free microcentrifuge tubes or vials

  • Calibrated pipette

  • Vortex mixer

  • Optional: Water bath or heat block

Procedure:

  • Equilibrate Reagents: Allow the vial of solid TβMCA and the DMSO to come to room temperature before opening to prevent condensation of moisture.

  • Weigh TβMCA: Accurately weigh the desired amount of TβMCA. For example, to prepare 1 mL of a 10 mg/mL solution, weigh 10 mg of TβMCA.

  • Dissolve in DMSO: Add the appropriate volume of DMSO to the TβMCA. For a 10 mg/mL solution, add 1 mL of DMSO to 10 mg of TβMCA.

  • Mix Thoroughly: Vortex the solution until the TβMCA is completely dissolved. If necessary, gentle warming in a 37°C water bath can aid dissolution.

  • Aliquot and Store: For convenience and to avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store the aliquots at -20°C.

Experimental Workflow

TBMCA_Stock_Solution_Workflow cluster_preparation Preparation cluster_dissolution Dissolution cluster_storage Storage start Start equilibrate Equilibrate TβMCA and DMSO to Room Temperature start->equilibrate weigh Weigh TβMCA equilibrate->weigh add_dmso Add DMSO to TβMCA weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex check_dissolution Check for Complete Dissolution vortex->check_dissolution warm Gentle Warming (Optional) check_dissolution->warm No aliquot Aliquot into Single-Use Vials check_dissolution->aliquot Yes warm->vortex store Store at -20°C aliquot->store end End store->end

Caption: Workflow for preparing a this compound stock solution.

References

Preventing Tauro-beta-muricholic acid precipitation in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tauro-beta-muricholic acid (T-β-MCA). This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the precipitation of T-β-MCA in aqueous buffers during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (T-β-MCA)?

A1: this compound (T-β-MCA) is a taurine-conjugated form of β-muricholic acid, a primary bile acid predominantly found in mice.[1] It is known to be a competitive and reversible antagonist of the farnesoid X receptor (FXR).[2][3]

Q2: Why does T-β-MCA precipitate in my aqueous buffer?

A2: T-β-MCA, like many bile acids, has limited solubility in aqueous solutions, especially at acidic pH.[4] Precipitation can be influenced by factors such as pH, buffer concentration, temperature, and the presence of certain ions like calcium.[4]

Q3: What is the pKa of T-β-MCA?

A3: The strongest acidic pKa of T-β-MCA is estimated to be -0.98.[5] This indicates that the sulfonic acid group is very strong and will be deprotonated at physiological pH. However, the overall solubility is complex and influenced by the steroid ring structure.

Q4: In which solvents is T-β-MCA soluble?

A4: T-β-MCA is soluble in organic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[3][6] Its solubility in aqueous buffers is limited.[3][6] For experimental purposes, it is common to first prepare a concentrated stock solution in an organic solvent like DMSO.[7]

Troubleshooting Guides

Issue: Precipitation upon dissolving T-β-MCA powder in buffer.

This is a common issue due to the low aqueous solubility of T-β-MCA.

Solution Workflow

start Start: T-β-MCA powder prep_stock Prepare concentrated stock in DMSO or DMF start->prep_stock add_to_buffer Add stock to aqueous buffer slowly while vortexing prep_stock->add_to_buffer observe Observe for precipitation add_to_buffer->observe success Solution is clear: Ready for experiment observe->success No precipitate Precipitation occurs observe->precipitate Yes troubleshoot Troubleshooting Options precipitate->troubleshoot

Caption: Workflow for dissolving T-β-MCA.

Issue: Precipitation after diluting a DMSO stock solution into an aqueous buffer.

Precipitation upon dilution is a frequent challenge with hydrophobic compounds.

Troubleshooting Steps
  • Slow, Dropwise Addition: Add the DMSO stock solution to the aqueous buffer very slowly, drop-by-drop, while the buffer is being gently vortexed or stirred. This facilitates rapid dispersion of the compound.[7]

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent polarity can help maintain solubility.[7]

  • Pre-warming the Buffer: Gently warming the aqueous buffer to 37°C before adding the stock solution can sometimes improve solubility.[7]

  • Sonication: After dilution, a brief sonication of the solution can help to redissolve any small precipitates that may have formed.[7]

  • Adjust Buffer pH: For some bile acids, a slightly alkaline pH can improve solubility.[7] Since T-β-MCA is a taurine-conjugated bile acid, it is expected to be more soluble at acidic pH than glycine-conjugated bile acids.[4] However, empirical testing of pH adjustment (e.g., pH 7.4-8.0) may be beneficial.

  • Lower Final Concentration: If precipitation persists, it may be necessary to use a lower final concentration of T-β-MCA in your experiment.[7]

Decision Tree for Dilution Issues

start Precipitation after dilution slow_add Tried slow, dropwise addition? start->slow_add pre_warm Tried pre-warming buffer? slow_add->pre_warm Yes success Problem Solved slow_add->success No, try it sonicate Tried sonication? pre_warm->sonicate Yes pre_warm->success No, try it lower_conc Consider lowering final concentration sonicate->lower_conc Yes sonicate->success No, try it

Caption: Troubleshooting decision tree for T-β-MCA dilution.

Data Presentation

Solubility of T-β-MCA and Related Compounds
CompoundSolventApproximate Solubility
Tauro-β-muricholic Acid (sodium salt)DMF10 mg/ml
DMSO10 mg/ml
DMSO:PBS (pH 7.2) (1:4)0.1 - 0.2 mg/ml[3][6]
Ethanol1 mg/ml
Taurohyocholic acidDMF30 mg/ml[7]
DMSO20 mg/ml[7]
Ethanol20 mg/ml[7]
DMF:PBS (pH 7.2) (1:1)0.5 mg/ml[7]

Experimental Protocols

Protocol for Preparing a T-β-MCA Working Solution

This protocol details the preparation of a T-β-MCA working solution from a powder, aiming to minimize precipitation.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Aqueous buffer of choice (e.g., PBS, pH 7.2)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Water bath (optional)

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Weigh the desired amount of T-β-MCA powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mg/ml or 25 mg/ml).[2]

    • Vortex thoroughly to dissolve the powder completely. If needed, use an ultrasonic bath to aid dissolution.[2] This concentrated stock solution can be stored at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles.[7]

  • Prepare the Working Solution:

    • Gently warm your aqueous buffer to the experimental temperature (e.g., 37°C).[7]

    • While gently vortexing the warm buffer, add the DMSO stock solution dropwise to the buffer to achieve the final desired concentration.

    • Continue to vortex for a few minutes to ensure complete mixing.

  • Final Check and Troubleshooting:

    • Visually inspect the solution for any signs of precipitation or cloudiness.

    • If a precipitate is observed, briefly sonicate the solution.[7]

    • If precipitation persists, consider preparing a fresh solution with a lower final concentration of T-β-MCA.[7]

Workflow Diagram for T-β-MCA Solution Preparation

cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh T-β-MCA powder add_dmso Add DMSO to desired concentration weigh->add_dmso vortex_sonic Vortex/Sonicate until dissolved add_dmso->vortex_sonic aliquot Aliquot and store at -20°C/-80°C vortex_sonic->aliquot warm_buffer Warm aqueous buffer (e.g., 37°C) aliquot->warm_buffer add_stock Dropwise add stock to buffer while vortexing warm_buffer->add_stock check Check for precipitation add_stock->check ready Solution ready check->ready Clear

Caption: Protocol for preparing T-β-MCA solutions.

References

Technical Support Center: Optimizing Tauro-beta-muricholic Acid (T-β-MCA) Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Tauro-beta-muricholic acid (T-β-MCA) in cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful application of T-β-MCA in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (T-β-MCA) and what is its primary mechanism of action in cell-based assays?

This compound (T-β-MCA) is a taurine-conjugated primary bile acid that is naturally found in high concentrations in mice. In the context of cell-based assays, its primary role is that of a competitive and reversible antagonist of the Farnesoid X Receptor (FXR), a key nuclear receptor involved in bile acid, lipid, and glucose metabolism.[1][2] By inhibiting FXR, T-β-MCA can modulate the expression of FXR target genes, making it a valuable tool for studying metabolic pathways and diseases.

Q2: What is the optimal concentration range for T-β-MCA in cell-based assays?

The optimal concentration of T-β-MCA will depend on the specific cell type and the experimental endpoint. However, based on available data, a good starting point for FXR antagonism studies is in the micromolar range. The reported half-maximal inhibitory concentration (IC50) for T-β-MCA as an FXR antagonist is approximately 40 µM.[3][4] For observing significant FXR inhibition, concentrations ranging from 10 µM to 100 µM are commonly used. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay conditions.

Q3: Is T-β-MCA cytotoxic to cells?

T-β-MCA has been shown to have cytoprotective and anti-apoptotic effects in certain contexts, particularly in protecting hepatocytes from the toxicity of other bile acids. For instance, in HepG2 cells, T-β-MCA has been used at concentrations up to 100 µM to counteract the apoptotic effects of glycochenodeoxycholic acid (GCDCA). However, like other bile acids, high concentrations of T-β-MCA could potentially induce cytotoxicity. It is crucial to determine the cytotoxic profile of T-β-MCA in your specific cell line. A standard cell viability assay, such as the MTT assay, should be performed to establish a non-toxic working concentration range.

Q4: I am having trouble dissolving T-β-MCA. What is the recommended procedure?

T-β-MCA is sparingly soluble in aqueous buffers. The recommended procedure for preparing a stock solution is to dissolve it in an organic solvent such as dimethyl sulfoxide (DMSO). A common stock solution concentration is 10-25 mg/mL in DMSO.[3] To prepare a working solution, the DMSO stock should be serially diluted in your cell culture medium to the final desired concentration. It is important to ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Q5: Can I store T-β-MCA solutions for later use?

It is recommended to prepare fresh working solutions of T-β-MCA in cell culture medium for each experiment. Aqueous solutions of bile acids may not be stable over long periods. Aliquots of the DMSO stock solution can be stored at -20°C for several months. Avoid repeated freeze-thaw cycles of the stock solution.

Data Summary

The following tables summarize key quantitative data for the use of T-β-MCA in cell-based assays.

Table 1: Effective Concentrations of T-β-MCA for FXR Antagonism

ParameterConcentrationCell LineNotes
IC5040 µMNot specifiedCompetitive and reversible antagonism of FXR.[3][4]
Effective Concentration10 - 100 µMVariousRange for observing significant FXR inhibition in vitro.

Table 2: Cytotoxicity and Cytoprotection Data for T-β-MCA

AssayConcentrationCell LineEffect
Cytoprotection100 µMNtcp-transfected HepG2Reduced apoptosis induced by 100 µM GCDCA.
Cell ViabilityUp to 2 mMPrimary rat hepatocytesShowed cytoprotective effects against taurochenodeoxycholic acid-induced toxicity.[3]

Note: It is highly recommended to perform a cytotoxicity assay to determine the optimal non-toxic concentration range for your specific cell line.

Experimental Protocols

Protocol 1: Determining the Optimal Non-Toxic Concentration of T-β-MCA using an MTT Assay

This protocol outlines the steps to assess the cytotoxicity of T-β-MCA on a chosen cell line (e.g., HepG2, Caco-2) using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • T-β-MCA

  • DMSO (cell culture grade)

  • Your chosen cell line (e.g., HepG2, Caco-2)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Preparation of T-β-MCA dilutions: Prepare a 10 mM stock solution of T-β-MCA in DMSO. From this stock, prepare a series of dilutions in complete cell culture medium to achieve final concentrations ranging from 1 µM to 500 µM. Also, prepare a vehicle control containing the highest concentration of DMSO used in the dilutions.

  • Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the prepared T-β-MCA dilutions or the vehicle control. Include wells with untreated cells as a negative control.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: After the MTT incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot a dose-response curve to determine the concentration at which T-β-MCA exhibits cytotoxicity.

Protocol 2: FXR Reporter Assay to Measure T-β-MCA Antagonism

This protocol describes a luciferase-based reporter assay to quantify the antagonistic activity of T-β-MCA on FXR.

Materials:

  • HEK293T or other suitable host cell line

  • FXR expression plasmid

  • FXR-responsive element (FXRE)-luciferase reporter plasmid

  • A control plasmid for transfection normalization (e.g., Renilla luciferase)

  • Transfection reagent

  • T-β-MCA

  • A known FXR agonist (e.g., GW4064 or CDCA) as a positive control

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Cell Seeding and Transfection: Seed HEK293T cells in a 96-well plate. Co-transfect the cells with the FXR expression plasmid, the FXRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Cell Recovery: Allow the cells to recover and express the plasmids for 18-24 hours.

  • Compound Preparation: Prepare a solution of a known FXR agonist (e.g., 1 µM GW4064) in serum-free medium. Prepare a range of T-β-MCA concentrations (e.g., 1 µM to 100 µM) in serum-free medium, both with and without the FXR agonist. Also, prepare a vehicle control (DMSO).

  • Cell Treatment: Remove the medium from the cells and replace it with the prepared treatment solutions.

  • Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO2.

  • Luciferase Assay: Perform a dual-luciferase assay according to the manufacturer's instructions. Measure both firefly and Renilla luciferase activity using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in luciferase activity relative to the vehicle control. To determine the antagonistic effect of T-β-MCA, compare the luciferase activity in cells treated with the FXR agonist alone to those co-treated with the agonist and T-β-MCA. Plot a dose-response curve to determine the IC50 of T-β-MCA.

Visualizations

FXR_Signaling_Pathway cluster_EC Extracellular Space cluster_Cell Cell Cytoplasm & Nucleus FXR_Agonist FXR Agonist (e.g., Bile Acids) FXR FXR FXR_Agonist->FXR Activates T_Beta_MCA T-β-MCA T_Beta_MCA->FXR Inhibits RXR RXR FXR->RXR Forms Heterodimer FXR_RXR_Complex FXR-RXR Heterodimer FXRE FXRE (DNA Binding Site) FXR_RXR_Complex->FXRE Binds to Target_Gene_Expression Target Gene Expression FXRE->Target_Gene_Expression Regulates

Caption: FXR signaling pathway and the antagonistic action of T-β-MCA.

Experimental_Workflow cluster_Prep Preparation cluster_Assay Cell-Based Assays cluster_Analysis Data Analysis Prepare_Stock Prepare T-β-MCA Stock in DMSO Prepare_Working Prepare Working Dilutions in Medium Prepare_Stock->Prepare_Working Cytotoxicity_Assay 1. Cytotoxicity Assay (MTT) - Determine non-toxic range Prepare_Working->Cytotoxicity_Assay FXR_Reporter_Assay 2. FXR Reporter Assay - Determine IC50 Cytotoxicity_Assay->FXR_Reporter_Assay Target_Gene_Analysis 3. Target Gene Expression (Optional) - qPCR or Western Blot FXR_Reporter_Assay->Target_Gene_Analysis Analyze_Data Analyze and Interpret Results Target_Gene_Analysis->Analyze_Data

Caption: Experimental workflow for optimizing T-β-MCA concentration.

Troubleshooting_Guide Start Problem Encountered No_Effect No or Low FXR Inhibition? Start->No_Effect High_Cytotoxicity High Cell Death? Start->High_Cytotoxicity Inconsistent_Results Inconsistent Results? Start->Inconsistent_Results Solubility_Issue Check T-β-MCA Solubility No_Effect->Solubility_Issue Yes Concentration_Issue Increase T-β-MCA Concentration No_Effect->Concentration_Issue No Reduce_Concentration Lower T-β-MCA Concentration High_Cytotoxicity->Reduce_Concentration Yes Check_DMSO Verify Final DMSO Concentration High_Cytotoxicity->Check_DMSO No Reagent_Prep Review Reagent Preparation Inconsistent_Results->Reagent_Prep Yes Assay_Protocol Standardize Assay Protocol Inconsistent_Results->Assay_Protocol No Solubility_Issue->Concentration_Issue Cell_Health_Issue Check Cell Health & Passage # Concentration_Issue->Cell_Health_Issue Reduce_Concentration->Check_DMSO Reagent_Prep->Assay_Protocol

Caption: Troubleshooting decision tree for T-β-MCA experiments.

References

Technical Support Center: Tauro-beta-muricholic Acid (T-β-MCA) Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tauro-beta-muricholic acid (T-β-MCA) in mouse models.

Frequently Asked Questions (FAQs)

Q1: What is this compound (T-β-MCA) and what is its primary mechanism of action in mice?

A1: this compound (T-β-MCA) is a taurine-conjugated primary bile acid that is naturally found in high concentrations in mice.[1] Its primary mechanism of action is as a competitive and reversible antagonist of the farnesoid X receptor (FXR), a key nuclear receptor involved in regulating bile acid, lipid, and glucose metabolism.[2][3] By antagonizing FXR, T-β-MCA can influence the expression of various target genes involved in these metabolic pathways.[4][5]

Q2: What are the common research applications for administering T-β-MCA to mice?

A2: T-β-MCA is primarily used in research to investigate the role of FXR signaling in various physiological and pathophysiological processes. Common applications include:

  • Studying the impact of FXR antagonism on metabolic diseases such as obesity, diabetes, and non-alcoholic fatty liver disease (NAFLD).

  • Investigating the interplay between the gut microbiota, bile acid metabolism, and host physiology.[4]

  • Elucidating the role of FXR in intestinal homeostasis and diseases like colorectal cancer.[6]

  • Exploring its cytoprotective effects against bile acid-induced liver injury.[7][8]

Q3: How does the gut microbiota influence T-β-MCA levels in mice?

A3: The gut microbiota plays a crucial role in regulating T-β-MCA levels. Germ-free mice have significantly higher levels of T-β-MCA compared to conventionally raised mice.[4] This is because certain gut bacteria, such as Lactobacillus johnsonii, possess bile salt hydrolase (BSH) activity, which deconjugates T-β-MCA to β-muricholic acid and taurine.[9] This microbial activity effectively reduces the concentration of the FXR antagonist T-β-MCA in the gut.

Troubleshooting Guide

Compound Preparation and Formulation

Q1.1: I'm having trouble dissolving T-β-MCA for my in vivo experiments. What is the recommended solvent and procedure?

A1.1: T-β-MCA sodium salt has limited solubility in aqueous buffers. The recommended procedure for preparing a solution for oral gavage is to first dissolve the compound in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it with an aqueous buffer such as phosphate-buffered saline (PBS). For example, a 1:4 solution of DMSO:PBS (pH 7.2) can be used. It is important to note that aqueous solutions of T-β-MCA are not recommended for storage for more than one day.

Here is a suggested workflow for preparing a T-β-MCA solution for oral gavage:

cluster_prep T-β-MCA Solution Preparation Weigh T-β-MCA Weigh T-β-MCA Dissolve in DMSO Dissolve in DMSO Weigh T-β-MCA->Dissolve in DMSO Initial dissolution Dilute with PBS Dilute with PBS Dissolve in DMSO->Dilute with PBS Create 1:4 DMSO:PBS solution Vortex Vortex Dilute with PBS->Vortex Ensure homogeneity Administer promptly Administer promptly Vortex->Administer promptly Use within 24 hours

Preparation of T-β-MCA for Oral Gavage.

Q1.2: My T-β-MCA solution appears cloudy or has precipitates after dilution with PBS. What should I do?

A1.2: Cloudiness or precipitation indicates that the solubility limit has been exceeded. Here are a few troubleshooting steps:

  • Increase the proportion of DMSO: You can try a slightly higher ratio of DMSO to PBS, for example, 1:3. However, be mindful of the potential toxicity of DMSO in your animal model.

  • Gently warm the solution: Warming the solution to 37°C may help dissolve the compound. Ensure the solution cools to room temperature before administration to the animal.

  • Prepare a lower concentration: If possible, reduce the final concentration of T-β-MCA in your dosing solution.

  • Consider alternative vehicles: For chronic studies, incorporating T-β-MCA into the chow is a common alternative to oral gavage.

Administration via Oral Gavage

Q2.1: What is a standard protocol for oral gavage of T-β-MCA in mice?

Experimental Protocol: Oral Gavage in Mice

  • Animal Restraint: Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement.

  • Gavage Needle Measurement: Measure the appropriate length for the gavage needle by holding it alongside the mouse, with the tip at the corner of the mouth and the end of the needle reaching the last rib. Mark the needle to ensure you do not insert it too far.

  • Insertion: Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth. The mouse should swallow the needle as it passes into the esophagus. Do not force the needle.

  • Administration: Once the needle is correctly positioned in the esophagus, slowly administer the T-β-MCA solution.

  • Withdrawal: Gently remove the gavage needle along the same path of insertion.

  • Monitoring: Monitor the mouse for several minutes after the procedure for any signs of distress, such as labored breathing.

Restrain Mouse Restrain Mouse Measure Gavage Needle Measure Gavage Needle Restrain Mouse->Measure Gavage Needle Insert Needle Insert Needle Measure Gavage Needle->Insert Needle Administer T-β-MCA Administer T-β-MCA Insert Needle->Administer T-β-MCA Slowly Withdraw Needle Withdraw Needle Administer T-β-MCA->Withdraw Needle Monitor Mouse Monitor Mouse Withdraw Needle->Monitor Mouse

Oral Gavage Experimental Workflow.

Q2.2: I am observing signs of stress or discomfort in my mice after oral gavage. How can I minimize this?

A2.2: Minimizing stress is crucial for animal welfare and data quality. Here are some tips:

  • Proper Training: Ensure all personnel performing oral gavage are thoroughly trained and proficient in the technique.

  • Habituation: Handle the mice for a few days prior to the experiment to acclimate them to being restrained.

  • Correct Needle Size: Use the appropriate gauge and length of a ball-tipped gavage needle for the size of the mouse.[10][11][12][13]

  • Vehicle Volume: Keep the gavage volume to a minimum, typically not exceeding 10 ml/kg body weight.[12]

  • Alternatives to Gavage: For long-term studies, consider administering T-β-MCA in the diet or drinking water if feasible.

Dosing and Expected Outcomes

Q3.1: What is a typical dose of T-β-MCA to achieve FXR antagonism in mice?

A3.1: The effective dose of T-β-MCA can vary depending on the experimental model, duration of treatment, and desired level of FXR antagonism. In vitro studies show an IC50 of approximately 40 µM for FXR.[2][3] For in vivo studies, doses of a related glycine-conjugated β-muricholic acid (Gly-MCA) have been used in the range of 10-50 mg/kg to achieve intestinal FXR inhibition.[14] It is recommended to perform a pilot study with a dose-response to determine the optimal concentration for your specific experimental setup.

Q3.2: How can I confirm that T-β-MCA is effectively antagonizing FXR in my mouse model?

A3.2: To confirm FXR antagonism, you can measure the expression of known FXR target genes in the ileum and liver. In the intestine, FXR activation induces the expression of Fibroblast growth factor 15 (Fgf15) and Small heterodimer partner (Shp).[15] Therefore, successful FXR antagonism by T-β-MCA should lead to a decrease in the mRNA levels of these genes.

Table 1: Expected Changes in FXR Target Gene Expression with T-β-MCA Administration

TissueTarget GeneExpected Change with T-β-MCA
IleumFgf15
IleumShp
LiverCyp7a1

Note: The increase in hepatic Cyp7a1 expression is an indirect effect of reduced intestinal Fgf15 signaling to the liver.

Potential Issues and Unexpected Results

Q4.1: I am not observing the expected metabolic phenotype after T-β-MCA administration. What could be the reason?

A4.1: Several factors could contribute to a lack of an expected phenotype:

  • Insufficient Dose: The dose of T-β-MCA may not be high enough to achieve significant FXR antagonism. Consider performing a dose-response study.

  • Gut Microbiota Composition: The composition of the gut microbiota can significantly impact the levels of active T-β-MCA due to BSH activity.[9] Variations in the microbiome between individual mice or animal facilities could lead to inconsistent results.

  • Mouse Strain Differences: Different mouse strains can have variations in their baseline bile acid profiles and metabolic responses. The C57BL/6J strain is commonly used in metabolic studies.

  • Compound Stability: Ensure that your T-β-MCA solution is freshly prepared and has not degraded.

Q4.2: Are there any known off-target effects or toxicity associated with T-β-MCA administration?

A4.2: T-β-MCA is a naturally occurring bile acid in mice and is generally considered to have low toxicity. However, administration of high doses of any bile acid can potentially lead to gastrointestinal distress. It is always recommended to monitor the animals for any adverse effects such as weight loss, diarrhea, or changes in behavior.

Signaling Pathway

T-β-MCA acts as an antagonist to the Farnesoid X Receptor (FXR). In the intestine, this prevents the transcription of FXR target genes such as Fgf15 and Shp. The reduction in Fgf15, a hormone that signals from the gut to the liver, leads to an upregulation of Cyp7a1 expression in the liver, the rate-limiting enzyme in bile acid synthesis.

cluster_intestine Intestinal Enterocyte cluster_liver Hepatocyte TBMCA T-β-MCA FXR_Int FXR TBMCA->FXR_Int Antagonizes Fgf15 Fgf15 expression FXR_Int->Fgf15 Inhibits transcription Shp_Int Shp expression FXR_Int->Shp_Int Inhibits transcription FGF15_protein FGF15 (from intestine) Fgf15->FGF15_protein Protein secretion and transport to liver FGFR4 FGFR4 FGF15_protein->FGFR4 Binds Cyp7a1 Cyp7a1 expression FGFR4->Cyp7a1 Inhibits transcription

T-β-MCA Signaling Pathway.

References

Tauro-beta-muricholic acid quality control and purity assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tauro-beta-muricholic acid (T-β-MCA).

Frequently Asked Questions (FAQs)

Q1: What is this compound (T-β-MCA) and what is its primary mechanism of action?

This compound (T-β-MCA) is a taurine-conjugated primary bile acid predominantly found in mice.[1] Its primary mechanism of action is as a competitive and reversible antagonist of the farnesoid X receptor (FXR), a key nuclear receptor involved in regulating bile acid, lipid, and glucose metabolism.[2][3] By inhibiting FXR, T-β-MCA can modulate various metabolic pathways.[4][5]

Q2: What are the typical purity specifications for commercially available T-β-MCA?

Commercially available T-β-MCA typically has a purity of ≥95%.[2][6] Some suppliers offer higher purity grades, such as 99.83%.[7] It is crucial to obtain a certificate of analysis for each batch to confirm its purity and identity.

Q3: How should T-β-MCA be stored to ensure its stability?

For long-term stability, T-β-MCA should be stored at -20°C.[2] Stock solutions, once prepared, should be aliquoted and stored at -80°C to prevent degradation from repeated freeze-thaw cycles.[7]

Q4: What are the common isomers of T-β-MCA that I should be aware of during analysis?

The most common isomers of T-β-MCA are Tauro-alpha-muricholic acid (T-α-MCA) and Tauro-omega-muricholic acid (T-ω-MCA).[8][9] These isomers can have similar chromatographic behavior, making their separation a critical aspect of analytical method development.[10]

Troubleshooting Guides

Chromatographic and Mass Spectrometric Analysis

Q5: I am observing poor peak shape and resolution for T-β-MCA in my LC-MS analysis. What are the potential causes and solutions?

Poor peak shape and resolution are common issues in bile acid analysis. Here are some potential causes and solutions:

  • Suboptimal Mobile Phase: The pH and composition of the mobile phase are critical. Experiment with different gradients of acetonitrile or methanol and aqueous buffers containing additives like formic acid or ammonium acetate to improve separation.[11]

  • Inappropriate Column Chemistry: Standard C18 columns may not provide sufficient selectivity. Consider using a different stationary phase, such as a C8 or a phenyl-hexyl column, to achieve better separation from isomers and matrix components.[10]

  • Column Overload: Injecting too much sample can lead to broad and asymmetric peaks. Try reducing the sample concentration or injection volume.[11]

  • Sample Solvent Mismatch: Dissolving the sample in a solvent stronger than the initial mobile phase can cause peak distortion. If possible, dissolve the sample in the initial mobile phase.[11]

Q6: My T-β-MCA signal intensity is low and inconsistent in my LC-MS/MS analysis. How can I troubleshoot this?

Low and inconsistent signal intensity is often due to matrix effects or suboptimal MS parameters.

  • Matrix Effects: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of T-β-MCA.[12]

    • Improve Sample Preparation: Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering substances.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for a related bile acid, like Taurocholic Acid-d4, can help correct for variations in sample preparation and matrix effects.[13]

    • Matrix-Matched Calibrators: Prepare calibration standards in a matrix similar to your samples (e.g., charcoal-stripped serum) to compensate for matrix effects.[14]

  • Suboptimal MS Parameters:

    • Ionization Mode: Negative ion mode electrospray ionization (ESI) is typically more sensitive for bile acids.[11]

    • Source Parameters: Optimize the ESI source parameters, including capillary voltage, gas flow, and temperature, to maximize the signal for T-β-MCA.[11]

Q7: I am having difficulty separating T-β-MCA from its isomers, T-α-MCA and T-ω-MCA. What can I do?

Separating bile acid isomers is challenging due to their similar structures.

  • Optimize Chromatography: A shallow gradient elution with a long run time is often necessary to resolve isomers. Experiment with different mobile phase compositions and column temperatures.[10]

  • High-Resolution Mass Spectrometry: While not a separation technique, high-resolution MS can help distinguish between isomers if they have slightly different mass-to-charge ratios, though this is not the case for these isomers.

  • Reference Standards: Use certified reference standards for T-β-MCA, T-α-MCA, and T-ω-MCA to confirm their retention times and aid in method development.

Data Presentation

Table 1: Purity and IC50 Values for this compound (T-β-MCA)

ParameterTypical ValueReference(s)
Purity≥95% to 99.83%[2][6][7]
IC50 for FXR Antagonism40 µM[2][7]

Table 2: Typical Quantitative Analysis Parameters for T-β-MCA

ParameterValueReference(s)
Lower Limit of Quantification (LLOQ)2.5 - 20 nM[15]
Intraday Precision (%CV)< 8.6%[15]
Interday Precision (%CV)< 16.0%[15]
Accuracy (Relative Error)-11.9% to 8.6%[15]

Experimental Protocols

Protocol 1: General LC-MS/MS Method for T-β-MCA Quantification in Serum

This protocol provides a general framework for the analysis of T-β-MCA in serum samples. Optimization will be required for specific instruments and applications.

1. Sample Preparation (Protein Precipitation): [16]

  • To 50 µL of serum, add 200 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., Taurocholic Acid-d4).
  • Vortex for 1 minute to precipitate proteins.
  • Centrifuge at 13,000 rpm for 10 minutes.
  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).

2. LC-MS/MS Conditions: [15][16][17]

  • HPLC System: A UHPLC system is recommended for better resolution.
  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.9 µm particle size).
  • Mobile Phase A: Water with 0.1% formic acid and/or 5 mM ammonium acetate.
  • Mobile Phase B: Acetonitrile/Methanol (e.g., 90:10 v/v) with 0.1% formic acid.
  • Gradient: A shallow gradient from ~30% B to 95% B over 15-20 minutes.
  • Flow Rate: 0.3 - 0.5 mL/min.
  • Column Temperature: 40 - 50 °C.
  • Injection Volume: 5 - 10 µL.
  • Mass Spectrometer: A triple quadrupole mass spectrometer.
  • Ionization Mode: Negative Electrospray Ionization (ESI-).
  • MRM Transitions: Monitor the specific precursor and product ions for T-β-MCA and the internal standard.

Protocol 2: NMR for Structural Confirmation of T-β-MCA

NMR is a powerful tool for the structural elucidation and confirmation of bile acids.[18]

1. Sample Preparation:

  • Dissolve 1-5 mg of T-β-MCA in a suitable deuterated solvent (e.g., methanol-d4, DMSO-d6).
  • Transfer the solution to an NMR tube.

2. NMR Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher).
  • Experiments:
  • 1D 1H NMR: To observe the proton signals.
  • 1D 13C NMR: To observe the carbon signals.
  • 2D COSY (Correlation Spectroscopy): To identify proton-proton couplings.
  • 2D HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.
  • 2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings, which is crucial for assigning quaternary carbons and confirming the overall structure.

Mandatory Visualization

TBMCA_FXR_Signaling TBMCA T-β-Muricholic Acid (FXR Antagonist) FXR Farnesoid X Receptor (FXR) TBMCA->FXR Inhibits FXR_RXR_complex FXR-RXR Heterodimer FXR->FXR_RXR_complex Forms complex with RXR Retinoid X Receptor (RXR) RXR->FXR_RXR_complex FXRE FXR Response Element (FXRE) in DNA FXR_RXR_complex->FXRE Binding Blocked TargetGenes Target Gene Transcription FXRE->TargetGenes Transcription Repressed SHP SHP (Small Heterodimer Partner) TargetGenes->SHP Leads to decreased BSEP BSEP (Bile Salt Export Pump) TargetGenes->BSEP Leads to decreased CYP7A1 CYP7A1 (Bile Acid Synthesis) SHP->CYP7A1 Inhibition of SHP leads to De-repression of CYP7A1 PhysiologicalEffects Physiological Effects: - Increased Bile Acid Synthesis - Altered Lipid & Glucose Metabolism CYP7A1->PhysiologicalEffects BSEP->PhysiologicalEffects Altered bile acid transport

Caption: T-β-MCA antagonism of the FXR signaling pathway.

TBMCA_Troubleshooting_Workflow start Start: Analytical Issue with T-β-MCA issue_type Identify Issue Type start->issue_type peak_shape Poor Peak Shape / Resolution issue_type->peak_shape Peak Shape signal_intensity Low / Inconsistent Signal issue_type->signal_intensity Signal isomer_separation Isomer Co-elution issue_type->isomer_separation Separation sol_peak1 Optimize Mobile Phase (pH, Gradient, Organic Modifier) peak_shape->sol_peak1 sol_peak2 Change Column Chemistry (e.g., C8, Phenyl-Hexyl) peak_shape->sol_peak2 sol_peak3 Reduce Sample Load (Concentration / Volume) peak_shape->sol_peak3 sol_signal1 Improve Sample Cleanup (e.g., SPE) signal_intensity->sol_signal1 sol_signal2 Use Stable Isotope-Labeled Internal Standard (SIL-IS) signal_intensity->sol_signal2 sol_signal3 Optimize MS Parameters (Negative ESI, Source) signal_intensity->sol_signal3 sol_isomer1 Use Shallow Gradient & Long Run Time isomer_separation->sol_isomer1 sol_isomer2 Vary Column Temperature isomer_separation->sol_isomer2 sol_isomer3 Use Certified Isomer Reference Standards isomer_separation->sol_isomer3 end Issue Resolved sol_peak1->end sol_peak2->end sol_peak3->end sol_signal1->end sol_signal2->end sol_signal3->end sol_isomer1->end sol_isomer2->end sol_isomer3->end

Caption: Troubleshooting workflow for T-β-MCA analysis.

References

Avoiding degradation of Tauro-beta-muricholic acid during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tauro-beta-muricholic acid (T-β-MCA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding degradation of T-β-MCA during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound (T-β-MCA) and why is it important in research?

A1: this compound (T-β-MCA) is a taurine-conjugated bile acid primarily found in mice.[1] It is a significant molecule in metabolic research due to its role as a potent and selective antagonist of the Farnesoid X Receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism.[2] Understanding the stability of T-β-MCA is crucial for accurate experimental outcomes in studies related to metabolic diseases and gut microbiota signaling.

Q2: What are the primary factors that can cause T-β-MCA degradation during experiments?

A2: The main factors that can lead to the degradation of T-β-MCA include:

  • pH: Both highly acidic and alkaline conditions can promote the hydrolysis of the amide bond linking β-muricholic acid to taurine.

  • Temperature: Elevated temperatures can accelerate the rate of hydrolytic and oxidative degradation.

  • Enzymatic Activity: Bile salt hydrolases (BSHs) from gut microbiota can enzymatically cleave the taurine conjugate from T-β-MCA.

  • Oxidation: The steroid nucleus of T-β-MCA can be susceptible to oxidation, although specific studies on T-β-MCA are limited, this is a known degradation pathway for other bile acids.

  • Light: Prolonged exposure to light, particularly UV light, may contribute to degradation. While specific photodegradation studies on T-β-MCA are not extensively available, it is a general good practice to protect bile acid solutions from light.

Q3: How should I properly store T-β-MCA to ensure its stability?

A3: Proper storage is critical for maintaining the integrity of T-β-MCA. Here are the recommended storage conditions:

  • Solid Form: Store the solid (powder) form of T-β-MCA at -20°C for long-term stability.

  • Stock Solutions: Prepare stock solutions in a suitable solvent such as DMSO or ethanol. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.

  • Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. If short-term storage of working solutions is necessary, store them at 2-8°C for no longer than 24 hours and protect from light.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with T-β-MCA.

Issue Possible Cause Recommended Solution
Inconsistent or unexpected experimental results. Degradation of T-β-MCA due to improper storage or handling.1. Verify Storage Conditions: Ensure that solid T-β-MCA and stock solutions are stored at the recommended temperatures (-20°C and -80°C, respectively). 2. Prepare Fresh Solutions: Always prepare fresh working solutions for each experiment. Avoid using previously prepared and stored diluted solutions. 3. Minimize Freeze-Thaw Cycles: Aliquot stock solutions to minimize the number of times the main stock is thawed.
Appearance of unknown peaks in HPLC or LC-MS/MS analysis. T-β-MCA has degraded into other products.1. Identify Potential Degradants: The primary degradation product is likely β-muricholic acid due to hydrolysis of the taurine conjugate. Other peaks could be oxidation products. 2. Optimize pH: Ensure the pH of your experimental buffers is within a stable range for T-β-MCA (ideally close to physiological pH 7.4). Avoid highly acidic or basic conditions. 3. Control Temperature: Perform experimental incubations at the lowest feasible temperature to minimize thermal degradation.
Loss of T-β-MCA activity in cell-based assays. Degradation of T-β-MCA in the cell culture medium.1. Check Medium Stability: The pH of cell culture medium can change over time. Monitor and maintain the pH of the medium. 2. Minimize Incubation Time: If possible, reduce the incubation time of T-β-MCA with cells to limit potential degradation. 3. Use Freshly Prepared Medium: Prepare the T-β-MCA containing medium immediately before adding it to the cells.
Variability in results from experiments involving gut microbiota. Enzymatic degradation of T-β-MCA by bacterial bile salt hydrolases (BSHs).1. Consider Sterile Conditions: If the experimental design allows, use sterile, germ-free, or antibiotic-treated conditions to eliminate bacterial enzymatic activity. 2. Use BSH Inhibitors: In some contexts, specific inhibitors of bile salt hydrolases could be employed, though their potential off-target effects must be considered. 3. Shorten Incubation Times: Minimize the time T-β-MCA is in contact with active microbiota to reduce the extent of deconjugation.

Quantitative Data Summary

While specific quantitative data on the degradation kinetics of T-β-MCA is limited in publicly available literature, the following tables provide an illustrative summary of expected stability trends based on general knowledge of taurine-conjugated bile acids. These should be considered as guidelines, and in-house stability studies are recommended for specific experimental conditions.

Table 1: Estimated Stability of T-β-MCA in Solution under Different pH and Temperature Conditions.

pHTemperatureExpected StabilityPrimary Degradation Pathway
< 3Room Temperature (20-25°C)LowAcid-catalyzed hydrolysis of the amide bond
3 - 6Room Temperature (20-25°C)ModerateSlow acid-catalyzed hydrolysis
6 - 8Room Temperature (20-25°C)HighMinimal degradation
> 9Room Temperature (20-25°C)LowBase-catalyzed hydrolysis of the amide bond
7.44°CHighMinimal degradation
7.437°CModerateSlow hydrolysis and potential oxidation
7.4> 60°CLowAccelerated hydrolysis and oxidation

Table 2: Solubility of this compound.

SolventSolubility
Dimethylformamide (DMF)~10 mg/mL
Dimethyl sulfoxide (DMSO)~10 mg/mL
Ethanol~1 mg/mL
DMSO:PBS (pH 7.2) (1:4)~0.1 mg/mL

Experimental Protocols

Protocol 1: Preparation of T-β-MCA Stock and Working Solutions

  • Materials:

    • This compound (solid)

    • Dimethyl sulfoxide (DMSO), sterile-filtered

    • Phosphate-buffered saline (PBS), pH 7.4, sterile-filtered

    • Sterile microcentrifuge tubes

  • Procedure for Stock Solution (10 mM):

    • Allow the solid T-β-MCA vial to equilibrate to room temperature before opening to prevent condensation.

    • Aseptically weigh the required amount of T-β-MCA powder. The molecular weight of the sodium salt is approximately 537.7 g/mol .

    • Dissolve the powder in an appropriate volume of sterile DMSO to achieve a final concentration of 10 mM. For example, dissolve 5.38 mg in 1 mL of DMSO.

    • Vortex gently until the solid is completely dissolved.

    • Aliquot the stock solution into sterile microcentrifuge tubes in volumes suitable for single-use to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C.

  • Procedure for Working Solution (e.g., 100 µM):

    • Thaw a single aliquot of the 10 mM T-β-MCA stock solution at room temperature.

    • Dilute the stock solution with sterile PBS (pH 7.4) or the appropriate experimental buffer to the desired final concentration. For example, to make 1 mL of a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of PBS.

    • Mix thoroughly by gentle vortexing or pipetting.

    • Use the working solution immediately. Do not store diluted working solutions for extended periods.

Protocol 2: Quantification of T-β-MCA using LC-MS/MS

This protocol provides a general workflow. Specific parameters should be optimized for the instrument used.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of serum or plasma sample, add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., deuterated T-β-MCA).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

    • Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

    • Transfer the supernatant to an LC-MS vial for analysis.

  • LC-MS/MS Conditions:

    • LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

    • Mass Spectrometry: Operate in negative ion mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for T-β-MCA and the internal standard. For T-β-MCA (C26H45NO7S), the precursor ion [M-H]⁻ is m/z 514.3. Product ions can be optimized but may include fragments corresponding to the taurine moiety.

Visualizations

TBMCA_Degradation_Pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation TBMCA Tauro-β-muricholic acid (T-β-MCA) BMCA β-muricholic acid TBMCA->BMCA Acidic/Basic Conditions or Bile Salt Hydrolases Taurine Taurine TBMCA->Taurine Acidic/Basic Conditions or Bile Salt Hydrolases Oxidized_BMCA Oxidized β-muricholic acid derivatives BMCA->Oxidized_BMCA Oxidizing agents FXR_Signaling_Pathway TBMCA T-β-MCA (Antagonist) FXR Farnesoid X Receptor (FXR) TBMCA->FXR Inhibits activation FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR Heterodimerizes with RXR Retinoid X Receptor (RXR) RXR->FXR_RXR FXRE FXR Response Element (FXRE) in DNA FXR_RXR->FXRE Binds to Target_Genes Target Gene Transcription (e.g., SHP, FGF15/19) FXRE->Target_Genes Regulates Metabolic_Regulation Regulation of Bile Acid, Lipid, and Glucose Metabolism Target_Genes->Metabolic_Regulation Leads to Experimental_Workflow_TBMCA start Start prep_stock Prepare T-β-MCA Stock Solution (10 mM in DMSO) start->prep_stock store_stock Aliquot and Store Stock at -80°C prep_stock->store_stock prep_working Prepare Fresh Working Solution (e.g., 100 µM in PBS) store_stock->prep_working experiment Perform Experiment (e.g., cell culture, animal study) prep_working->experiment sample_collection Collect Samples experiment->sample_collection sample_prep Prepare Samples for Analysis (e.g., protein precipitation) sample_collection->sample_prep lcms_analysis Analyze by LC-MS/MS sample_prep->lcms_analysis data_analysis Data Analysis and Interpretation lcms_analysis->data_analysis end End data_analysis->end

References

Tauro-beta-muricholic acid interference with analytical methods

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical challenges associated with Tauro-beta-muricholic acid (T-β-MCA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the quantification of T-β-MCA and other bile acids in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound (T-β-MCA) and why is its analysis important?

A1: this compound is a taurine-conjugated primary bile acid predominantly found in rodents.[1] It is an important signaling molecule involved in the regulation of lipid and glucose metabolism.[2] Accurate quantification of T-β-MCA is crucial for preclinical studies investigating liver function, metabolic disorders, and drug-induced liver injury.[3]

Q2: Which analytical methods are most commonly used for T-β-MCA quantification?

A2: The most prevalent and sensitive method for the quantification of T-β-MCA and other bile acids is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4] Other methods include Gas Chromatography-Mass Spectrometry (GC-MS), which requires derivatization, and enzymatic assays or Enzyme-Linked Immunosorbent Assays (ELISAs) for total bile acid measurement.[5]

Q3: What are the main analytical challenges associated with T-β-MCA analysis?

A3: The primary challenges in T-β-MCA analysis, particularly with LC-MS/MS, are:

  • Matrix Effects: Co-eluting endogenous compounds from the biological matrix (e.g., plasma, feces) can cause ion suppression or enhancement, leading to inaccurate quantification.[6][7]

  • Isomeric Separation: T-β-MCA has several isomers, such as Tauro-alpha-muricholic acid (T-α-MCA) and Tauro-omega-muricholic acid (T-ω-MCA), which have the same mass and can be difficult to separate chromatographically.[8]

  • Cross-reactivity in Immunoassays: For total bile acid ELISAs, the antibodies used may have varying degrees of cross-reactivity with different bile acids, potentially affecting the accuracy of total bile acid measurements when T-β-MCA is present in high concentrations.

Troubleshooting Guides

LC-MS/MS Analysis

Problem 1: Poor peak shape, inconsistent retention time, or co-elution with isomers for T-β-MCA.

Possible Causes:

  • Suboptimal chromatographic conditions.

  • Matrix effects altering retention behavior.[6]

Solutions:

  • Optimize Chromatographic Separation:

    • Column Choice: Utilize a C18 or a specialized bile acid column to enhance the separation of isomers.[3][8]

    • Mobile Phase Gradient: A shallow and extended gradient can improve the resolution of closely eluting isomers.[8]

    • Mobile Phase Additives: The use of additives like formic acid or ammonium acetate can improve peak shape and ionization efficiency.[4]

  • Sample Preparation:

    • Employ a robust sample clean-up method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[7]

Problem 2: Inaccurate or irreproducible quantification of T-β-MCA.

Possible Causes:

  • Significant matrix effects (ion suppression or enhancement).[6][9]

  • Lack of an appropriate internal standard.

Solutions:

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): The most effective way to compensate for matrix effects and variability in sample preparation and instrument response is to use a SIL-IS, such as Tauro-β-muricholic acid-d5.[10] The SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.[9]

  • Matrix Matched Calibrators: Prepare calibration standards in a matrix that is as close as possible to the study samples (e.g., charcoal-stripped serum) to mimic the matrix effects.[4]

  • Method of Standard Addition: For complex matrices, the standard addition method can be used to correct for proportional errors caused by matrix effects.[11]

ELISA / Enzymatic Assays for Total Bile Acids (TBA)

Problem: Discrepancy between TBA results and expected physiological levels in rodent studies.

Possible Cause:

  • The antibodies or enzymes used in the kit may have different affinities for the various bile acids present, including T-β-MCA. While many kits claim broad reactivity, the specific cross-reactivity with muricholic acids is often not detailed.

Solutions:

  • Method Validation: If possible, validate the TBA kit by spiking known concentrations of T-β-MCA into a sample matrix to assess its recovery.

  • Cross-Method Comparison: Compare the results from the ELISA/enzymatic assay with a more specific method like LC-MS/MS for a subset of samples to understand the correlation and potential bias.

  • Consult the Manufacturer: Contact the kit manufacturer to inquire about any available data on the cross-reactivity with T-β-MCA and other muricholic acid derivatives.

Quantitative Data Summary

The following tables summarize key quantitative parameters from validated LC-MS/MS methods for the analysis of T-β-MCA.

Table 1: LC-MS/MS Method Parameters for T-β-MCA Analysis

ParameterMethod 1[4]Method 2[12]Method 3[13]
Analyte Tauro-β-muricholic acidTauro-β-muricholic acidTauro-β-muricholic acid
Internal Standard D4-Taurocholic acidIsotope-labeled standards10 stable isotope-labeled standards
Matrix SerumSerum, Plasma, Liver TissuePlasma, Urine, Feces
Lower Limit of Quantification (LLOQ) ~6 nMNot explicitly stated for T-β-MCA10 ng/mL
Linearity (r²) >0.99>0.99>0.99
Intra-assay Precision (%CV) <15%<15%<12%
Inter-assay Precision (%CV) <15%<15%<20%
Recovery Not explicitly stated85-115%Not explicitly stated

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS/MS Analysis of Bile Acids from Serum/Plasma

This protocol is a general procedure based on protein precipitation, a common and effective method for bile acid extraction.[14]

  • Aliquoting: Transfer 100 µL of serum or plasma into a microcentrifuge tube.

  • Internal Standard Spiking: Add the appropriate amount of the stable isotope-labeled internal standard mixture (including Tauro-β-muricholic acid-d5) to each sample.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid.

  • Vortexing: Vortex the mixture vigorously for 1 minute.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Analysis: Transfer the supernatant to an LC-MS vial for injection.

Protocol 2: LC-MS/MS Method for Bile Acid Analysis

This is a representative LC-MS/MS method for the separation and detection of T-β-MCA and other bile acids.[3][12]

  • LC System: UPLC or HPLC system

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to separate the bile acid isomers (e.g., 25% to 65% B over 15 minutes).

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 55 °C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • MRM Transitions: Monitor at least two transitions for each analyte and internal standard for quantification and confirmation. For T-β-MCA, a common precursor ion is m/z 514.3.[4]

Visualizations

experimental_workflow sample Biological Sample (Plasma, Serum, etc.) is_spike Spike with Stable Isotope-Labeled Internal Standard sample->is_spike extraction Sample Preparation (e.g., Protein Precipitation) is_spike->extraction centrifugation Centrifugation extraction->centrifugation evaporation Evaporation to Dryness centrifugation->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing

Caption: A typical experimental workflow for bile acid analysis using LC-MS/MS.

troubleshooting_logic start Inaccurate T-β-MCA Quantification check_is Check Internal Standard Response start->check_is is_ok IS Response Stable? check_is->is_ok low_variable_is Low/Variable IS Response (Indicates Matrix Effects) is_ok->low_variable_is No check_chromatography Check Chromatography is_ok->check_chromatography Yes improve_cleanup Improve Sample Cleanup (SPE/LLE) low_variable_is->improve_cleanup improve_cleanup->check_is coelution Co-elution with Isomers? check_chromatography->coelution optimize_lc Optimize LC Gradient/Column coelution->optimize_lc Yes validate_method Re-validate Method coelution->validate_method No optimize_lc->check_chromatography signaling_pathway cholesterol Cholesterol primary_ba Primary Bile Acids (e.g., Cholic Acid, Chenodeoxycholic Acid) cholesterol->primary_ba Liver Synthesis tbmca Tauro-β-muricholic acid (T-β-MCA) primary_ba->tbmca Taurine Conjugation (in rodents) fxr Farnesoid X Receptor (FXR) tbmca->fxr Antagonist gene_expression Altered Gene Expression (Lipid & Glucose Metabolism) fxr->gene_expression Regulation

References

Technical Support Center: Tauro-beta-muricholic Acid (T-β-MCA) and Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering cell viability issues when working with high concentrations of Tauro-beta-muricholic acid (T-β-MCA).

Frequently Asked Questions (FAQs)

Q1: What is this compound (T-β-MCA) and what is its primary role?

This compound is a hydrophilic bile acid, predominantly found in mice and rats.[1][2] It is recognized as a competitive and reversible antagonist of the Farnesoid X receptor (FXR), a key nuclear receptor involved in bile acid homeostasis.[3][4][5] Due to its hydrophilic nature, T-β-MCA is generally considered less toxic compared to more hydrophobic bile acids.[6][7]

Q2: Is T-β-MCA expected to be cytotoxic at high concentrations?

While most bile acids can exhibit cytotoxicity at high concentrations, T-β-MCA is generally considered to be cytoprotective rather than cytotoxic.[8][9] Studies have demonstrated its ability to protect hepatocytes from apoptosis induced by more toxic, hydrophobic bile acids like glycochenodeoxycholic acid (GCDCA).[1] This protective effect is partly attributed to its ability to preserve the mitochondrial membrane potential and inhibit the translocation of the pro-apoptotic protein Bax to the mitochondria.[1] However, extremely high, non-physiological concentrations of any substance can potentially lead to cellular stress and reduced viability.

Q3: What are the known mechanisms of bile acid-induced cytotoxicity?

Hydrophobic bile acids can induce cell death through several mechanisms, including:

  • Apoptosis: Programmed cell death characterized by caspase activation.[10][11]

  • Necrosis: Uncontrolled cell death often resulting from membrane damage.[10][12]

  • Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors.[1][13]

  • Oxidative Stress: Generation of reactive oxygen species (ROS) that can damage cellular components.[12][13]

  • Endoplasmic Reticulum (ER) Stress: Disruption of protein folding and calcium homeostasis in the ER.[12]

Q4: I am observing decreased cell viability in my cultures treated with high concentrations of T-β-MCA. What could be the cause?

If you are observing unexpected cytotoxicity with T-β-MCA, consider the following possibilities:

  • Purity of the T-β-MCA compound: Impurities in the T-β-MCA preparation could be responsible for the observed toxicity.

  • Presence of other toxic bile acids: Your experimental system might contain other, more hydrophobic bile acids that are causing cell death, and the concentration of T-β-MCA may not be sufficient to exert its protective effects.

  • Cell type sensitivity: While generally protective in hepatocytes, the effects of high concentrations of T-β-MCA on other cell types may not be as well-characterized.

  • Experimental conditions: Factors such as prolonged incubation times, high cell density, or nutrient depletion in the culture medium could exacerbate cellular stress.

  • Indirect effects of FXR antagonism: As an FXR antagonist, high concentrations of T-β-MCA could disrupt normal cellular processes regulated by FXR, potentially leading to unintended consequences.[3][14]

Troubleshooting Guide

This guide provides a step-by-step approach to troubleshooting unexpected cell viability issues in experiments involving high concentrations of T-β-MCA.

Problem Possible Cause Recommended Action
Unexpectedly high cytotoxicity observed with T-β-MCA treatment. 1. Contamination of T-β-MCA stock solution.2. Presence of more toxic hydrophobic bile acids in the culture system.3. Incorrect concentration of T-β-MCA used.1. Verify the purity of the T-β-MCA compound. Prepare a fresh stock solution in the recommended solvent.2. Analyze the bile acid composition of your experimental system if possible. Include a positive control with a known toxic bile acid (e.g., GCDCA) and a negative control (vehicle only).3. Double-check all calculations for dilutions and ensure accurate pipetting. Perform a dose-response experiment to determine the IC50 of T-β-MCA in your specific cell model.
Inconsistent results between experiments. 1. Variability in cell health and passage number.2. Inconsistent incubation times or cell seeding densities.1. Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before treatment.2. Standardize all experimental parameters, including seeding density, treatment duration, and media changes.
Protective effect of T-β-MCA is not observed when co-incubated with a toxic bile acid. 1. The concentration of the toxic bile acid is too high.2. The concentration of T-β-MCA is too low to counteract the toxicity.1. Perform a dose-response experiment with the toxic bile acid to determine its IC50. Use a concentration around the IC50 for co-incubation studies.2. Test a range of T-β-MCA concentrations in your co-incubation experiments to find the optimal protective dose.

Quantitative Data Summary

The following tables summarize key quantitative data from relevant studies.

Table 1: Effect of T-β-MCA on GCDCA-Induced Apoptosis in Ntcp-HepG2 Cells

TreatmentApoptosis (% of Control)Mitochondrial Membrane Potential (% of Control)
Control100%100%
GCDCA (100 µmol/L)Increased significantly34%
GCDCA (100 µmol/L) + T-β-MCAReduced to 49% of GCDCA aloneRestored to control levels

Data synthesized from Denk et al., 2012.[1]

Table 2: Cytotoxicity of Various Bile Acids

Bile AcidRelative HydrophobicityGeneral Cytotoxicity
Tauro-β-muricholic acid (T-β-MCA)HydrophilicLow / Protective
Taurocholic acid (TCA)HydrophilicLow
Glycochenodeoxycholic acid (GCDCA)HydrophobicHigh
Taurochenodeoxycholic acid (TCDCA)HydrophobicHigh
Deoxycholic acid (DCA)HydrophobicHigh

This table provides a qualitative summary based on information from multiple sources.[6][7][8]

Experimental Protocols

1. Assessment of Cell Viability using MTT Assay

This protocol is a general guideline for assessing cell viability based on the reduction of tetrazolium salt MTT to formazan by metabolically active cells.

  • Materials:

    • Cells of interest (e.g., HepG2, HepaRG)

    • 96-well cell culture plates

    • Complete culture medium

    • T-β-MCA and other test compounds

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

    • Remove the culture medium and replace it with fresh medium containing various concentrations of T-β-MCA or other test compounds. Include appropriate vehicle controls.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

2. Measurement of Apoptosis using Caspase 3/7 Assay

This protocol provides a general method for quantifying apoptosis by measuring the activity of executioner caspases 3 and 7.

  • Materials:

    • Cells cultured in 96-well plates and treated with test compounds

    • Commercially available Caspase-Glo® 3/7 Assay kit (or similar)

    • Luminometer

  • Procedure:

    • Culture and treat cells with T-β-MCA and other compounds as described for the MTT assay.

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gently shaking the plate for 30 seconds.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Measure the luminescence of each sample using a luminometer.

    • The luminescent signal is proportional to the amount of caspase 3/7 activity and is an indicator of apoptosis.

Signaling Pathways and Experimental Workflows

Protective Mechanism of T-β-MCA against Hydrophobic Bile Acid-Induced Apoptosis

TBMCA_Protection HBA Hydrophobic Bile Acids (e.g., GCDCA) Bax_cyto Bax (Cytosol) HBA->Bax_cyto induces translocation Mito Mitochondrion Bax_mito Bax (Mitochondrion) Bax_cyto->Bax_mito MMP Loss of Mitochondrial Membrane Potential Bax_mito->MMP CytC Cytochrome c Release MMP->CytC Caspases Caspase Activation CytC->Caspases Apoptosis Apoptosis Caspases->Apoptosis TBMCA This compound (T-β-MCA) TBMCA->Bax_cyto inhibits translocation TBMCA->MMP preserves

Caption: T-β-MCA's protective role against apoptosis.

General Workflow for Investigating Bile Acid Cytotoxicity

Cytotoxicity_Workflow start Start: Hypothesis on Bile Acid Effect cell_culture Cell Culture (e.g., HepG2, HepaRG) start->cell_culture treatment Treatment with Bile Acids (Dose-Response and Time-Course) cell_culture->treatment viability_assay Cell Viability Assays (MTT, LDH) treatment->viability_assay apoptosis_assay Apoptosis Assays (Caspase, Annexin V) treatment->apoptosis_assay mito_assay Mitochondrial Function Assays (JC-1, Seahorse) treatment->mito_assay data_analysis Data Analysis and Interpretation viability_assay->data_analysis apoptosis_assay->data_analysis mito_assay->data_analysis conclusion Conclusion on Cytotoxicity and Mechanism data_analysis->conclusion

Caption: Experimental workflow for cytotoxicity assessment.

T-β-MCA's Role as an FXR Antagonist

FXR_Antagonism FXR_agonist FXR Agonist (e.g., CDCA) FXR FXR Receptor FXR_agonist->FXR activates Target_genes FXR Target Genes (e.g., SHP, FGF15/19) FXR->Target_genes regulates transcription Bile_acid_synthesis Bile Acid Synthesis Target_genes->Bile_acid_synthesis inhibits TBMCA This compound (T-β-MCA) TBMCA->FXR antagonizes

Caption: T-β-MCA as an antagonist of the FXR signaling pathway.

References

Technical Support Center: Interpreting Unexpected Results in Tauro-beta-muricholic Acid (T-β-MCA) Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in experiments involving Tauro-beta-muricholic acid (T-β-MCA).

Frequently Asked Questions (FAQs)

Q1: What is this compound (T-β-MCA) and what is its primary mechanism of action?

A1: this compound (T-β-MCA) is a taurine-conjugated primary bile acid, predominantly found in mice.[1] Its primary and most well-characterized mechanism of action is the antagonism of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[2][3] T-β-MCA has been identified as a potent, naturally occurring FXR antagonist.[3]

Q2: Is T-β-MCA expected to have any off-target effects?

A2: While the primary target of T-β-MCA is FXR, bile acids can sometimes interact with other receptors. The interaction of T-β-MCA with the Takeda G protein-coupled receptor 5 (TGR5) is not definitively established, with some reports suggesting it may not be a potent agonist.[4] However, given the promiscuity of some bile acids, off-target effects on other nuclear receptors (e.g., PXR, VDR) or signaling pathways cannot be entirely ruled out and should be considered when interpreting unexpected results.

Q3: What is the role of the gut microbiota in T-β-MCA's activity?

A3: The gut microbiota plays a crucial role in the metabolism of T-β-MCA.[3] Certain gut bacteria possess bile salt hydrolase (BSH) activity, which deconjugates T-β-MCA to its unconjugated form, β-muricholic acid. This metabolic conversion is critical as it can alter the FXR antagonistic activity. In germ-free mice, levels of T-β-MCA are significantly higher, leading to greater FXR antagonism in the intestine.[5]

Troubleshooting Guides

Issue 1: Inconsistent or No FXR Antagonism Observed

Q: We are using T-β-MCA in our FXR reporter assay, but we are seeing variable or no inhibition of FXR activity. What could be the cause?

A: Several factors can contribute to this issue. Please consider the following troubleshooting steps:

  • Cell Line and Receptor Expression:

    • Verification: Confirm that your cell line expresses functional FXR. Even in commonly used cell lines like HepG2 or HEK293T, FXR expression levels can vary.

    • Transfection Efficiency: If you are transiently transfecting an FXR expression vector, low or variable transfection efficiency can lead to inconsistent results. Use a co-transfected reporter (e.g., Renilla luciferase) to normalize for transfection efficiency.

  • Compound Quality and Handling:

    • Purity: Ensure the purity of your T-β-MCA. Impurities could have agonistic or other confounding activities.

    • Solubility and Stability: T-β-MCA, like other bile acids, can have limited solubility in aqueous media. Ensure it is fully dissolved in your stock solution (typically DMSO) and that the final DMSO concentration in your assay is low and consistent across all wells (e.g., <0.1%). Bile acids can also be unstable in certain media; prepare fresh dilutions from a frozen stock for each experiment.

    • Micelle Formation: At high concentrations, bile acids can form micelles, which may alter their biological activity. It's advisable to work with concentrations below the critical micelle concentration (CMC) if possible.

  • Assay Conditions:

    • Agonist Concentration: The concentration of the FXR agonist used to stimulate the reporter can influence the apparent inhibitory effect of T-β-MCA. Ensure you are using an agonist concentration that gives a robust but not saturating signal (e.g., EC50 to EC80).

    • Serum in Media: Components in fetal bovine serum (FBS) can bind to bile acids, reducing their effective concentration. Consider reducing the serum percentage or using a serum-free medium during the treatment period.

    • Cell Passage Number: High passage numbers can lead to phenotypic drift in cell lines, affecting receptor expression and signaling pathways.[2] It is recommended to use cells within a consistent and low passage number range.

Logical Troubleshooting Workflow for Inconsistent FXR Antagonism

cluster_cells Cellular Factors cluster_compound Compound Factors cluster_assay Assay Condition Factors start Start: Inconsistent FXR Antagonism check_cells Verify Cell Line and FXR Expression start->check_cells check_compound Assess T-β-MCA Quality and Handling check_cells->check_compound Cells OK cell_line_verify Confirm FXR expression (qPCR/WB) check_cells->cell_line_verify transfection Normalize for transfection efficiency check_cells->transfection passage Use low passage number cells check_cells->passage check_assay Review Assay Conditions check_compound->check_assay Compound OK purity Check T-β-MCA purity check_compound->purity solubility Ensure complete dissolution check_compound->solubility stability Prepare fresh dilutions check_compound->stability solution Consistent FXR Antagonism Achieved check_assay->solution Conditions Optimized agonist_conc Optimize agonist concentration check_assay->agonist_conc serum Test reduced/serum-free media check_assay->serum seed Seed Cells (96-well plate) transfect Co-transfect with FXR, FXRE-Luc, and Renilla plasmids seed->transfect treat Treat with T-β-MCA and FXR agonist transfect->treat lyse Lyse cells treat->lyse measure Measure Dual-Luciferase Activity lyse->measure analyze Analyze Data (% Inhibition) measure->analyze T-β-MCA T-β-MCA FXR FXR/RXR Heterodimer T-β-MCA->FXR Antagonizes FXRE FXR Response Element (FXRE) FXR->FXRE Binds TargetGenes Target Gene Expression (e.g., SHP, FGF15) FXRE->TargetGenes Regulates T-β-MCA T-β-MCA TGR5 TGR5 T-β-MCA->TGR5 Potentially Activates AC Adenylyl Cyclase TGR5->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA CREB CREB PKA->CREB Phosphorylates GeneExpression Gene Expression CREB->GeneExpression

References

Optimizing incubation time for Tauro-beta-muricholic acid treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tauro-beta-muricholic acid (T-β-MCA) treatment. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues encountered when working with T-β-MCA.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound (T-β-MCA)?

A1: this compound is a naturally occurring bile acid that functions as a competitive and reversible antagonist of the Farnesoid X Receptor (FXR), a key nuclear receptor in bile acid homeostasis.[1][2][3][4] By inhibiting FXR, T-β-MCA blocks the negative feedback mechanisms that control bile acid synthesis. Specifically, its antagonism in the ileum and liver leads to the increased expression of the enzyme Cholesterol 7α-hydroxylase (CYP7A1), a rate-limiting step in bile acid production.[1][5][6] T-β-MCA also exhibits anti-apoptotic properties by helping to maintain the mitochondrial membrane potential in hepatocytes.[2][7]

Q2: What is a recommended starting concentration for T-β-MCA in cell culture experiments?

A2: The reported IC50 value for T-β-MCA's antagonism of FXR is 40 μM.[2] This serves as an excellent starting point for dose-response experiments. However, the optimal concentration is highly dependent on the specific cell line and experimental endpoint. It is strongly recommended to perform a dose-response curve (e.g., from 1 µM to 100 µM) to determine the ideal concentration for your specific model system.

Q3: How should I prepare and store T-β-MCA solutions?

A3: Always refer to the manufacturer's specific instructions for solubility and storage. Generally, to maintain the compound's activity and ensure experimental consistency, it is advisable to prepare a concentrated stock solution in a suitable solvent (like DMSO). This stock solution should be aliquoted into single-use volumes and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[2][8] Working solutions should be freshly prepared by diluting the stock in cell culture medium for each experiment.

Troubleshooting and Optimization Guide

This guide addresses specific issues that may arise during the optimization of T-β-MCA incubation time.

Issue 1: No or weak downstream effect observed after T-β-MCA treatment (e.g., no change in target gene expression like CYP7A1, or no effect on cell viability).

This is a common challenge when the incubation time is not aligned with the biological process being measured.

  • Possible Cause 1: Suboptimal Incubation Time. The kinetics of cellular responses vary significantly. Signaling events like receptor antagonism occur rapidly, while changes in gene expression or cell proliferation take much longer.

    • Solution: Conduct a time-course experiment. Select a fixed, effective concentration of T-β-MCA and measure your endpoint at multiple time points. This is the most reliable method to determine the optimal incubation duration for your specific assay.[8][9]

  • Possible Cause 2: Inappropriate T-β-MCA Concentration. The concentration may be too low to elicit a measurable response in your specific cell line.

    • Solution: Before optimizing time, confirm your working concentration with a dose-response experiment, using the known IC50 of 40 µM as a guide.[2]

  • Possible Cause 3: Reagent Instability. The T-β-MCA may have degraded due to improper storage.

    • Solution: Always use freshly prepared working solutions from a properly stored, aliquoted stock to avoid freeze-thaw cycles.[8]

  • Possible Cause 4: Cell Line Issues. The cell line may not express FXR, or its responsiveness may have diminished due to high passage numbers.

    • Solution: Confirm FXR expression in your cell line via qPCR or Western blot. Use cells within a consistent and low passage number range and consider periodic cell line authentication.[8]

Data Presentation: Recommended Incubation Times

The ideal incubation time is critically dependent on the experimental endpoint. The table below provides recommended starting ranges for a time-course experiment.

Experimental EndpointBiological ProcessRecommended Time Points for OptimizationRationale
FXR Target Gene Expression (e.g., CYP7A1, SHP) Transcription & Translation6h, 12h, 24h, 48hRequires sufficient time for the signaling cascade to impact gene transcription and subsequent mRNA accumulation.[8][10]
Protein Level Changes Translation & Accumulation12h, 24h, 48h, 72hProtein synthesis and accumulation typically require longer periods than mRNA expression changes.[10]
Cell Viability / Proliferation (e.g., MTT, Apoptosis Assay) Cumulative Effect on Cell Health/Growth24h, 48h, 72hThese assays measure cumulative effects over time. Shorter durations may not reveal significant changes in overall cell population.[8][11]
Direct Signaling Events (e.g., Receptor Occupancy) Receptor Binding / Antagonism15min, 30min, 1h, 4hReceptor antagonism is a rapid event. Longer times are useful to assess the stability of the effect.[7][10]

Issue 2: High variability observed between replicate wells.

High variability can obscure real biological effects and make data difficult to interpret.

  • Possible Cause 1: Inconsistent Cell Seeding. Uneven cell numbers across wells is a primary source of variation.

    • Solution: Ensure a homogenous single-cell suspension before plating. Use calibrated pipettes and consistent technique. For adherent cells, allow plates to sit at room temperature for 15-20 minutes before incubation to promote even settling.

  • Possible Cause 2: Edge Effects. Wells on the perimeter of a multi-well plate are prone to evaporation, leading to altered media concentration and temperature.

    • Solution: Avoid using the outermost wells for experimental conditions. Instead, fill them with sterile PBS or media to create a humidity barrier.

  • Possible Cause 3: Cell Health and Confluency. Treating cells that are unhealthy or overly confluent can lead to unpredictable results.

    • Solution: Ensure cells are in the logarithmic growth phase and at a consistent, optimal confluency (typically 60-80%) at the time of treatment.

Experimental Protocols

Protocol: Optimizing T-β-MCA Incubation Time for Gene Expression Analysis via qPCR

This protocol provides a framework for determining the optimal treatment duration for measuring changes in the expression of an FXR target gene (e.g., CYP7A1).

  • Cell Seeding:

    • Seed your chosen cell line (e.g., HepG2) in 12-well plates at a density that will result in ~70-80% confluency on the day of the longest time point.

    • Incubate for 24 hours to allow for cell adherence and recovery.

  • Treatment Preparation:

    • Prepare fresh cell culture medium containing T-β-MCA at a predetermined optimal concentration (e.g., based on a prior dose-response experiment around the 40 µM IC50). Also, prepare a vehicle control medium (containing the same concentration of solvent, e.g., DMSO, as the T-β-MCA medium).

  • Time-Course Treatment:

    • Aspirate the old medium from the cells.

    • Add the T-β-MCA or vehicle control medium to the appropriate wells.

    • Return the plates to the incubator (37°C, 5% CO2).

    • Harvest cells at designated time points (e.g., 0h, 6h, 12h, 24h, and 48h). Harvesting involves washing the cells with PBS and then lysing them directly in the well with an appropriate RNA lysis buffer.

  • RNA Extraction and qPCR:

    • Extract total RNA from the cell lysates using a standard kit.

    • Synthesize cDNA from the extracted RNA.

    • Perform quantitative real-time PCR (qPCR) using primers for your gene of interest (e.g., CYP7A1) and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis:

    • Calculate the relative gene expression for each time point using the ΔΔCt method.

    • Plot the relative expression of the target gene against incubation time for both the T-β-MCA treated and vehicle control groups. The optimal incubation time is the point at which the most significant and consistent change in gene expression is observed.

Mandatory Visualizations

TBMCA_Signaling_Pathway cluster_feedback Negative Feedback Loop FXR FXR SHP SHP/FGF15 FXR->SHP Activates CYP7A1 CYP7A1 Gene SHP->CYP7A1 Inhibits Transcription Cholesterol Cholesterol CYP7A1->Cholesterol TBMCA T-β-MCA TBMCA->FXR BileAcids Bile Acids Cholesterol->BileAcids Synthesis

T-β-MCA antagonizes FXR, blocking negative feedback on CYP7A1.

Optimization_Workflow start Start: Define Experimental Endpoint lit_review Literature Review: Find typical concentration and time ranges start->lit_review dose_response Perform Dose-Response Experiment (e.g., 1-100 µM) to find optimal concentration lit_review->dose_response time_course Perform Time-Course Experiment (e.g., 6h-72h) at optimal concentration dose_response->time_course analyze Analyze Data: Identify time point with peak significant effect time_course->analyze optimal_time Optimal Incubation Time Determined analyze->optimal_time Troubleshooting_Tree start Issue: No or Weak Effect q_time Was a time-course experiment performed? start->q_time a_time_no Action: Perform time-course (e.g., 6h, 24h, 48h) q_time->a_time_no No q_conc Is the concentration optimized (dose-response)? q_time->q_conc Yes a_conc_no Action: Perform dose-response around 40 µM IC50 q_conc->a_conc_no No q_reagent Was reagent stored properly (aliquoted, no freeze-thaw)? q_conc->q_reagent Yes a_reagent_no Action: Use fresh aliquot of stock solution q_reagent->a_reagent_no No end Consider other issues: Cell line integrity, assay sensitivity q_reagent->end Yes

References

Validation & Comparative

Validating FXR Antagonism: A Comparative Guide to Tauro-beta-muricholic Acid and Other Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Farnesoid X Receptor (FXR), a nuclear receptor activated by bile acids, plays a pivotal role in regulating bile acid, lipid, and glucose metabolism.[1][2][3] Its intricate involvement in metabolic homeostasis has positioned it as a significant therapeutic target. While FXR agonists have been extensively studied, the therapeutic potential of FXR antagonists is a burgeoning field of research. This guide provides a comparative analysis of the FXR antagonistic activity of Tauro-beta-muricholic acid (T-β-MCA) against other known antagonists, supported by experimental data and detailed protocols for validation.

Comparative Antagonistic Activity of FXR Modulators

This compound (T-β-MCA), a naturally occurring conjugated bile acid, has been identified as a competitive and reversible antagonist of FXR.[4][5] Its ability to inhibit FXR signaling makes it a valuable tool for studying the physiological consequences of FXR antagonism and a potential therapeutic agent for metabolic disorders.[6][7] The following table summarizes the half-maximal inhibitory concentration (IC50) values for T-β-MCA and other commonly studied FXR antagonists, providing a quantitative comparison of their potencies.

CompoundTypeIC50 ValueReference(s)
Tauro-β-muricholic acid (T-β-MCA)Endogenous Bile Acid40 µM[4]
GuggulsteroneNatural Product15-17 µM
Glycine-β-muricholic acid (Gly-MCA)Modified Bile Acid~77.2 µM (for GUDCA)
Tauroursodeoxycholic acid (TUDCA)Secondary Bile Acid75.1 µM
Hyocholic acid (HCA)Primary Bile Acid70.1 µM
FLG249Synthetic, Non-steroidal32.0 nM
DY268Synthetic, Non-steroidal7.5 nM
NDBSynthetic, Non-steroidal3.4 µM

Experimental Protocols for Validating FXR Antagonism

Accurate validation of FXR antagonistic activity is crucial for drug discovery and development. The following are detailed protocols for key experiments used to characterize and quantify the inhibitory effects of compounds like T-β-MCA on the FXR signaling pathway.

FXR Luciferase Reporter Gene Assay

This cell-based assay is a cornerstone for quantifying the ability of a compound to inhibit FXR-mediated gene transcription.

Principle: HEK293T or HepG2 cells are co-transfected with an FXR expression plasmid and a reporter plasmid containing a luciferase gene under the control of an FXR response element (FXRE). In the presence of an FXR agonist, the activated FXR binds to the FXRE and drives luciferase expression. An antagonist will compete with the agonist, leading to a dose-dependent decrease in luciferase activity.

Detailed Protocol:

  • Cell Culture and Seeding:

    • Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • Seed 2 x 10^4 cells per well in a 96-well white, opaque plate and incubate overnight at 37°C in a 5% CO2 incubator.

  • Transfection:

    • Prepare a transfection mix per well containing:

      • 50 ng of FXR expression vector

      • 100 ng of FXRE-luciferase reporter vector

      • 5 ng of a control vector expressing Renilla luciferase (for normalization)

      • Transfection reagent according to the manufacturer's protocol.

    • Add the transfection mix to the cells and incubate for 4-6 hours at 37°C.

    • Replace the transfection medium with fresh complete culture medium.

  • Compound Treatment:

    • After 24 hours of transfection, treat the cells with a known FXR agonist (e.g., GW4064 at a concentration that gives ~80% of maximal activation) and varying concentrations of the test antagonist (e.g., T-β-MCA).

    • Include appropriate controls: vehicle only, agonist only, and antagonist only.

    • Incubate the plate for 16-24 hours at 37°C.

  • Luciferase Assay:

    • Equilibrate the plate and luciferase assay reagents to room temperature.

    • Lyse the cells using a passive lysis buffer.

    • Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the percentage of inhibition for each antagonist concentration relative to the agonist-only control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the antagonist concentration and fitting the data to a dose-response curve.

Quantitative Real-Time PCR (qPCR) for FXR Target Gene Expression

This assay measures the effect of an antagonist on the expression of endogenous FXR target genes in a more physiologically relevant context.

Principle: Cells or tissues are treated with an FXR agonist in the presence or absence of an antagonist. The mRNA levels of known FXR target genes, such as Small Heterodimer Partner (SHP), Bile Salt Export Pump (BSEP), and Fibroblast Growth Factor 19 (FGF19) in humans or Fibroblast Growth Factor 15 (Fgf15) in mice, are quantified using qPCR. A potent antagonist will suppress the agonist-induced expression of these genes.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Plate and culture a suitable cell line (e.g., HepG2 for liver-specific effects or Caco-2 for intestinal effects).

    • Treat cells with an FXR agonist (e.g., Chenodeoxycholic acid (CDCA) or GW4064) with or without the test antagonist for a predetermined time (e.g., 24 hours).

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the cells using a standard method (e.g., TRIzol reagent or a commercial kit).

    • Assess RNA quality and quantity.

    • Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

  • qPCR:

    • Perform qPCR using a SYBR Green-based master mix and specific primers for the target genes and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

    • Human Primer Sequences:

      • SHP (NR0B2): Forward: 5'-GCT GTC TGG AGT CCT TCT GG-3'; Reverse: 5'-GTC CTC TCT GCT GGG AAG AG-3'

      • BSEP (ABCB11): Forward: 5'-GCT GAC AAT GGC TTT GTT TG-3'; Reverse: 5'-TCC TGA GAT GAC TGG AGA CG-3'

      • FGF19: Forward: 5'-TGG GAC CAA GAC GAG GAG TA-3'; Reverse: 5'-CTG TGG GGA GTT GAG GAA TG-3'

    • Mouse Primer Sequences:

      • Shp (Nr0b2): Forward: 5'-CTG GAG TCC TTC TGG AGC TGA-3'; Reverse: 5'-TGC AGG AGG TCT GGG TAG TG-3'

      • Bsep (Abcb11): Forward: 5'-TGG CTG TGA TGG CTT TGT TC-3'; Reverse: 5'-GGC TGA GAT GAC TGG AGA CGG-3'

      • Fgf15: Commercially available validated primer pairs are recommended.

    • Use a standard thermal cycling program (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method.

    • Compare the expression levels in antagonist-treated samples to the agonist-only treated samples to determine the extent of inhibition.

Visualizing the Molecular Interactions and Experimental Processes

To better understand the underlying mechanisms and experimental designs, the following diagrams have been generated using Graphviz (DOT language).

FXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist FXR Agonist (e.g., Bile Acids) FXR_inactive Inactive FXR Agonist->FXR_inactive Activates Antagonist FXR Antagonist (e.g., T-β-MCA) Antagonist->FXR_inactive Blocks Activation FXR_active Active FXR-RXR Heterodimer FXR_inactive->FXR_active Forms Heterodimer with RXR RXR_inactive RXR RXR_inactive->FXR_active FXRE FXR Response Element (on DNA) FXR_active->FXRE Binds to TargetGenes Target Gene Transcription (SHP, BSEP, FGF19) FXRE->TargetGenes Initiates Repression Suppression of Bile Acid Synthesis TargetGenes->Repression Leads to

Caption: FXR Signaling Pathway and Point of Antagonism.

Experimental_Workflow cluster_luciferase Luciferase Reporter Assay cluster_qpcr Target Gene Expression (qPCR) A1 Seed HEK293T cells A2 Co-transfect with FXR & Reporter Plasmids A1->A2 A3 Treat with Agonist & Antagonist A2->A3 A4 Measure Luciferase Activity A3->A4 A5 Calculate IC50 A4->A5 B1 Culture HepG2/Caco-2 cells B2 Treat with Agonist & Antagonist B1->B2 B3 Extract RNA & Synthesize cDNA B2->B3 B4 Perform qPCR for SHP, BSEP, FGF19 B3->B4 B5 Analyze Relative Gene Expression B4->B5

Caption: Experimental Workflow for Validating FXR Antagonism.

References

A Comparative Analysis of Tauro-beta-muricholic Acid and Tauro-alpha-muricholic Acid in Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Tauro-beta-muricholic acid (T-β-MCA) and Tauro-alpha-muricholic acid (T-α-MCA), focusing on their roles as Farnesoid X Receptor (FXR) antagonists and their hepatoprotective effects. This analysis is supported by experimental data to aid in research and drug development.

Farnesoid X Receptor (FXR) Antagonism

Both T-β-MCA and T-α-MCA have been identified as antagonists of the Farnesoid X Receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism.[1][2][3] FXR antagonism, particularly in the intestine, has been associated with beneficial metabolic outcomes, including improvements in obesity, insulin resistance, and nonalcoholic fatty liver disease.[2]

While both molecules exhibit FXR antagonistic properties, quantitative data for a direct comparison of their potency is limited. However, Tauro-β-muricholic acid has been identified as a competitive and reversible FXR antagonist with a reported half-maximal inhibitory concentration (IC50).

Table 1: Comparative FXR Antagonistic Activity

CompoundReceptor ActivityIC50 Value
This compound (T-β-MCA) FXR Antagonist40 µM[4]
Tauro-alpha-muricholic acid (T-α-MCA) FXR AntagonistNot reported in comparative studies

Hepatoprotective Efficacy

A study directly comparing the hepatoprotective effects of T-α-MCA and T-β-MCA demonstrated their comparable efficacy in preventing liver damage induced by the toxic bile acid, taurochenodeoxycholate (TCDC). The experiment, conducted on male Wistar rats, involved intravenous infusion of TCDC alone or in combination with T-α-MCA or T-β-MCA. The results indicated that both muricholic acid derivatives were equally effective in mitigating TCDC-induced hepatotoxicity.

Table 2: Comparative Hepatoprotective Effects Against Taurochenodeoxycholate-Induced Liver Damage in Rats

ParameterTCDC Alone (Group A)TCDC + Tauroursodeoxycholate (Group B)TCDC + this compound (Group C)TCDC + Tauro-alpha-muricholic acid (Group D)
Bile Flow (1-hr) Significantly LowerSignificantly Higher than ASignificantly Higher than ASignificantly Higher than A
Bile Salt Excretion Rate (1-hr) Significantly LowerSignificantly Higher than ASignificantly Higher than ASignificantly Higher than A
Biliary Lactate Dehydrogenase (LDH) Output (1-hr) Significantly HigherSignificantly Lower than ASignificantly Lower than ASignificantly Lower than A
Biliary Albumin Output (1-hr) Significantly HigherSignificantly Lower than ASignificantly Lower than ASignificantly Lower than A
Plasma Lactate Dehydrogenase (LDH) at 1-hr 2-3 times HigherSignificantly Lower than ASignificantly Lower than ASignificantly Lower than A

Source: Adapted from Higashiyama et al., Hepatology, 1994.[5]

Experimental Protocols

Farnesoid X Receptor (FXR) Competitive Binding Assay (General Protocol)

A common method to determine the FXR antagonistic activity and IC50 value of a compound is through a competitive binding assay. While the specific protocol used to determine the IC50 of T-β-MCA is not detailed in the available literature, a general methodology is as follows:

  • Preparation of Reagents : This includes purified FXR ligand-binding domain (LBD), a fluorescently labeled FXR agonist (tracer), and the test compounds (T-β-MCA and T-α-MCA) at various concentrations.

  • Assay Reaction : The FXR-LBD is incubated with the fluorescent tracer in the presence of varying concentrations of the test compound in a suitable buffer.

  • Incubation : The reaction mixture is incubated to allow binding to reach equilibrium.

  • Detection : The amount of fluorescent tracer bound to the FXR-LBD is measured. A common technique is Fluorescence Polarization (FP), where the polarization of the emitted light is proportional to the size of the fluorescent molecule complex.

  • Data Analysis : As the concentration of the test compound (antagonist) increases, it displaces the fluorescent tracer, leading to a decrease in the fluorescence polarization signal. The IC50 value, the concentration of the antagonist that displaces 50% of the bound tracer, is then calculated by fitting the data to a dose-response curve.

Hepatoprotective Efficacy Study in Rats

The following protocol is based on the study by Higashiyama et al. (1994)[5]:

  • Animal Model : Male Wistar rats are used for the experiment.

  • Surgical Preparation : The rats are anesthetized, and their bile ducts are cannulated for bile collection. A jugular vein is cannulated for intravenous infusions.

  • Infusion Protocol :

    • Group A (Control) : Infused with taurochenodeoxycholate (TCDC) at a rate of 0.4 μmol/min/100 g body weight.

    • Group C (T-β-MCA) : Co-infused with TCDC (0.4 μmol/min/100 g) and this compound at a rate of 0.2 μmol/min/100 g.

    • Group D (T-α-MCA) : Co-infused with TCDC (0.4 μmol/min/100 g) and Tauro-alpha-muricholic acid at a rate of 0.2 μmol/min/100 g.

  • Sample Collection : Bile is collected throughout the 1-hour infusion period. At the end of the infusion, a blood sample is collected.

  • Biochemical Analysis :

    • Bile flow rate is measured.

    • Bile salt concentrations are determined to calculate the excretion rate.

    • Lactate dehydrogenase (LDH) and albumin levels are measured in both bile and plasma samples as markers of liver cell damage.

  • Statistical Analysis : The data from the different groups are compared to assess the protective effects of T-β-MCA and T-α-MCA against TCDC-induced liver injury.

Visualizations

FXR_Signaling_Pathway cluster_enterocyte Enterocyte cluster_hepatocyte Hepatocyte T_MCA T-β-MCA / T-α-MCA FXR_intestinal FXR T_MCA->FXR_intestinal Antagonizes FGF15 FGF15 FXR_intestinal->FGF15 Inhibits expression FGFR4 FGFR4 FGF15->FGFR4 Binds FGF15->FGFR4 Cholesterol Cholesterol CYP7A1 CYP7A1 Cholesterol->CYP7A1 Bile_Acids Bile Acid Synthesis CYP7A1->Bile_Acids FGFR4->CYP7A1 Inhibits

Caption: FXR signaling pathway antagonism by T-MCA in the enterohepatic circulation.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment Groups (1-hr IV Infusion) cluster_analysis Analysis Animal_Model Male Wistar Rats Surgery Anesthesia & Bile Duct/Vein Cannulation Animal_Model->Surgery Group_A TCDC Alone Group_C TCDC + T-β-MCA Group_D TCDC + T-α-MCA Sample_Collection Bile & Blood Collection Group_A->Sample_Collection Group_C->Sample_Collection Group_D->Sample_Collection Biochem_Analysis Bile Flow & Composition Plasma/Biliary LDH & Albumin Sample_Collection->Biochem_Analysis Data_Comparison Statistical Comparison of Groups Biochem_Analysis->Data_Comparison

Caption: Workflow for comparing the hepatoprotective effects of T-α-MCA and T-β-MCA.

References

A Comparative Guide to Tauro-beta-muricholic Acid and Ursodeoxycholic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive and objective comparison of the effects of Tauro-beta-muricholic acid (T-β-MCA) and Ursodeoxycholic acid (UDCA), two bile acids with significant therapeutic potential. The information presented is supported by experimental data to aid in research and development decisions.

At a Glance: Key Differences and Mechanisms of Action

This compound (T-β-MCA) and Ursodeoxycholic acid (UDCA) are both bile acids that play crucial roles in modulating metabolic and inflammatory pathways. However, their primary mechanisms of action and, consequently, their therapeutic applications, differ significantly. T-β-MCA is predominantly recognized as a potent and selective antagonist of the Farnesoid X Receptor (FXR), a key nuclear receptor in bile acid homeostasis.[1][2][3][4][5] In contrast, UDCA exerts its effects through multiple pathways. It is a hydrophilic bile acid that replaces more toxic, hydrophobic bile acids, thereby reducing cellular injury.[6][7][8] UDCA also exhibits anti-inflammatory, anti-apoptotic, and immunomodulatory properties.[9][10][11] Its interaction with FXR is complex and debated, with some evidence suggesting it can act as an agonist, particularly in the ileum, under certain conditions.[12][13][14][15]

Quantitative Comparison of Effects

The following tables summarize the quantitative effects of T-β-MCA (or its glycine conjugate, Gly-β-MCA) and UDCA from comparative preclinical studies.

Table 1: Effects on Liver Injury Markers and Fibrosis in a Mouse Model of Cholestasis
ParameterVehicle ControlGly-β-MCA TreatmentUDCA Treatment
Serum ALT (U/L) ~150~75~75
Portal Inflammation Score ~2.5~1.5~1.5
Ductular Reaction Score ~2.8~1.8~1.8
Portal Fibrosis (Sirius Red) HighModerately ReducedSlightly Reduced
Data adapted from a study on Cyp2c70 knockout mice, a model for cholestasis with a "human-like" hydrophobic bile acid pool.[8][16]
Table 2: Effects on Bile Acid Pool Composition and Size
ParameterVehicle ControlGly-β-MCA TreatmentUDCA Treatment
Total Bile Acid Pool Size BaselineSignificantly DecreasedNo Significant Change
Biliary T-β-MCA Content UndetectableEnrichedUndetectable
Biliary UDCA Content LowLowSignificantly Enriched (~65%)
Bile Acid Hydrophobicity Index HighSignificantly DecreasedSignificantly Decreased
Fecal Excretion of Hydrophobic Bile Acids BaselineIncreasedNo Significant Change
Gut Lithocholic Acid (LCA) Exposure BaselineReducedMarkedly Increased
Data adapted from studies on Cyp2c70 knockout mice.[8][14][16]

Signaling Pathways

The distinct effects of T-β-MCA and UDCA can be attributed to their differential modulation of key signaling pathways.

Farnesoid X Receptor (FXR) Signaling

T-β-MCA is a potent antagonist of FXR. By inhibiting FXR, T-β-MCA can modulate the expression of genes involved in bile acid synthesis and transport. This antagonism can lead to a decrease in the overall bile acid pool size by promoting fecal excretion.[8][16] The role of UDCA on FXR is more nuanced, with some studies indicating it can act as an agonist in the intestine, leading to the downstream signaling of FGF15.[13][14]

FXR_Signaling cluster_TBMCA T-β-MCA cluster_UDCA UDCA TBMCA T-β-MCA FXR_TBMCA FXR TBMCA->FXR_TBMCA Antagonism SHP_FGF15_TBMCA SHP / FGF15 Expression FXR_TBMCA->SHP_FGF15_TBMCA Inhibition CYP7A1_TBMCA CYP7A1 Expression (Bile Acid Synthesis) SHP_FGF15_TBMCA->CYP7A1_TBMCA De-repression UDCA UDCA FXR_UDCA FXR (Intestinal) UDCA->FXR_UDCA Agonism (Context-dependent) FGF15_UDCA FGF15 Expression FXR_UDCA->FGF15_UDCA Induction CYP7A1_UDCA CYP7A1 Expression (Bile Acid Synthesis) FGF15_UDCA->CYP7A1_UDCA Repression

Figure 1. Contrasting effects of T-β-MCA and UDCA on the FXR signaling pathway.
TGR5-YAP Signaling Pathway

UDCA has been shown to suppress the malignant progression of colorectal cancer by modulating the TGR5-YAP signaling pathway.[17] Activation of the G-protein-coupled bile acid receptor 1 (TGR5) by UDCA can lead to the inhibition of the pro-proliferative and anti-apoptotic protein YAP.

TGR5_YAP_Signaling UDCA UDCA TGR5 TGR5 UDCA->TGR5 Activation cAMP cAMP/PKA TGR5->cAMP RhoA RhoA Activity cAMP->RhoA Inhibition YAP YAP Signaling RhoA->YAP Inhibition Proliferation Cell Proliferation & Survival YAP->Proliferation Inhibition FXR_Assay_Workflow Start HEK293T Cells Transfection Co-transfect with: - FXR expression plasmid - FXRE-luciferase reporter - Renilla luciferase control Start->Transfection Treatment Treat with: - Test Compound (T-β-MCA/UDCA) - +/- FXR Agonist (for antagonist assay) Transfection->Treatment Incubation Incubate for 24-48h Treatment->Incubation Lysis Cell Lysis Incubation->Lysis Luminometry Measure Firefly & Renilla Luciferase Activity Lysis->Luminometry Analysis Normalize Firefly to Renilla Calculate Fold Activation or % Inhibition Luminometry->Analysis

References

A Comparative Guide to Tauro-beta-muricholic Acid and Synthetic Farnesoid X Receptor (FXR) Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Farnesoid X Receptor (FXR), a nuclear receptor activated by bile acids, has emerged as a critical regulator of bile acid, lipid, and glucose metabolism. Its integral role in maintaining metabolic homeostasis has positioned it as a promising therapeutic target for a spectrum of diseases, including non-alcoholic steatohepatitis (NASH), cholestasis, and metabolic syndrome. While FXR agonists have been the primary focus of drug development, there is a growing interest in the therapeutic potential of FXR antagonists. This guide provides an objective comparison of the naturally occurring FXR antagonist, Tauro-beta-muricholic acid (T-β-MCA), with a range of synthetic FXR antagonists, supported by experimental data and detailed methodologies.

Introduction to FXR Antagonism

FXR activation by endogenous bile acids in the liver and intestine initiates a signaling cascade that regulates the expression of genes involved in bile acid synthesis and transport. Antagonism of FXR can modulate these pathways, offering potential therapeutic benefits in conditions characterized by metabolic dysregulation. T-β-MCA, a murine primary bile acid, is a naturally occurring FXR antagonist.[1][2] In contrast, synthetic FXR antagonists encompass a diverse range of chemical scaffolds, including both steroidal and non-steroidal compounds, designed for improved potency, selectivity, and pharmacokinetic properties.

Comparative Efficacy: In Vitro Potency

The inhibitory potency of FXR antagonists is typically quantified by their half-maximal inhibitory concentration (IC50) in various in vitro assays. The following tables summarize the reported IC50 values for T-β-MCA and a selection of synthetic FXR antagonists.

Table 1: In Vitro Potency of this compound and Steroidal Synthetic FXR Antagonists

CompoundTypeIC50 (µM)Assay SystemReference(s)
This compound (T-β-MCA)Natural40Competitive binding assay[1]
Glycine-beta-muricholic acid (Gly-MCA)Synthetic SteroidalNot explicitly quantified as IC50, but identified as a selective high-affinity inhibitor.Molecular modeling and in vivo studies[3]
Glycoursodeoxycholic acid (GUDCA)Synthetic Steroidal77.2Not specified[4]
Tauroursodeoxycholic acid (TUDCA)Synthetic Steroidal75.1Not specified[4]
Hyocholic acid (HCA)Synthetic Steroidal70.1Not specified[4]
Compound 9a (9,11-seco-cholesterol derivative)Synthetic Steroidal4.6Cell-based luciferase reporter assay[4]

Table 2: In Vitro Potency of Non-Steroidal Synthetic FXR Antagonists

CompoundTypeIC50Assay SystemReference(s)
GuggulsteroneNatural Product15-17 µMCoactivator association assay[5]
NDBNon-steroidal3.4 µMNot specified[4]
FLG249Non-steroidal32.0 nMNot specified[4]
Compound 3fNon-steroidal0.58 µMNot specified[4]
Compound 25Non-steroidal9.2 nMNot specified[4]
Compound 24 (3-[5-(4-tert-Butylphenyl)-1H-pyrazol-3-yl]propanoic acid)Non-steroidal0.06 µMNot specified[5]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to characterize these antagonists, the following diagrams illustrate the FXR signaling pathway and a typical experimental workflow for evaluating FXR antagonists.

FXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_antagonists Antagonists Bile_Acids Bile Acids (e.g., CDCA) FXR FXR Bile_Acids->FXR Agonist Binding FXR_RXR_inactive FXR-RXR Heterodimer (Inactive) FXR->FXR_RXR_inactive Heterodimerization with RXR RXR RXR->FXR_RXR_inactive FXR_RXR_active FXR-RXR Heterodimer (Active) FXR_RXR_inactive->FXR_RXR_active Translocation to Nucleus & Activation FXRE FXR Response Element (FXRE) on DNA FXR_RXR_active->FXRE Binds to Target_Genes Target Gene Transcription (e.g., SHP, FGF15) FXRE->Target_Genes Regulates SHP SHP Target_Genes->SHP CYP7A1_repression CYP7A1 Repression (Decreased Bile Acid Synthesis) SHP->CYP7A1_repression Inhibits TBMCA T-β-MCA TBMCA->FXR Competitive Inhibition Synthetic_Antagonists Synthetic Antagonists Synthetic_Antagonists->FXR Competitive Inhibition

Caption: FXR Signaling Pathway and Mechanism of Antagonism.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies A1 Compound Synthesis/ Acquisition A2 Luciferase Reporter Assay A1->A2 A3 TR-FRET Assay A1->A3 A4 Yeast Two-Hybrid Assay A1->A4 A5 Determine IC50 & Selectivity A2->A5 A3->A5 A4->A5 B1 Animal Model Selection (e.g., Diet-Induced Obese Mice) A5->B1 Lead Compound Selection B2 Compound Administration (e.g., Oral Gavage) B1->B2 B3 Monitor Physiological Parameters (Weight, Glucose, Lipids) B2->B3 B4 Tissue Collection (Liver, Ileum) B3->B4 B5 qRT-PCR for Target Gene Expression B4->B5

Caption: Experimental Workflow for Evaluating FXR Antagonists.

Key Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of FXR antagonists. Below are detailed methodologies for key in vitro and in vivo experiments.

Luciferase Reporter Gene Assay for FXR Antagonism

This cell-based assay is a widely used method to quantify the ability of a compound to inhibit FXR activation in response to an agonist.

1. Materials:

  • Cell Line: Human Embryonic Kidney 293T (HEK293T) or Human Hepatocellular Carcinoma (HepG2) cells.

  • Expression Plasmids:

    • A plasmid encoding the human FXR protein (e.g., pcDNA3.1-hFXR).

    • A luciferase reporter plasmid containing an FXR-responsive element (FXRE) upstream of the luciferase gene (e.g., pGL4.2-FXRE-luc2).

    • A control plasmid expressing Renilla luciferase for normalization of transfection efficiency (e.g., pRL-TK).

  • Reagents:

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • Transfection reagent (e.g., Lipofectamine 3000).

    • FXR agonist (e.g., GW4064 or Chenodeoxycholic acid - CDCA).

    • Test compounds (T-β-MCA and synthetic antagonists).

    • Dual-Luciferase® Reporter Assay System.

    • Luminometer.

2. Protocol:

  • Cell Seeding: Seed HEK293T or HepG2 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the FXR expression plasmid, the FXRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 24 hours post-transfection to allow for protein expression.

  • Treatment:

    • Prepare serial dilutions of the test compounds (FXR antagonists).

    • Treat the cells with the test compounds in the presence of a fixed concentration of an FXR agonist (e.g., EC50 or EC80 concentration of GW4064 or CDCA). Include appropriate controls: vehicle control, agonist-only control, and antagonist-only controls.

  • Incubation: Incubate the treated cells for another 18-24 hours.

  • Luciferase Assay: Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

  • Data Analysis:

    • Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the percentage of inhibition of the agonist-induced luciferase activity for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the antagonist concentration and fitting the data to a dose-response curve.

In Vivo Evaluation in a Diet-Induced Obesity Mouse Model

This protocol outlines the assessment of an FXR antagonist's efficacy in a relevant disease model.

1. Animals and Diet:

  • Animal Model: Male C57BL/6J mice are a commonly used strain.

  • Diet: Induce obesity by feeding the mice a high-fat diet (HFD; e.g., 60% kcal from fat) for a specified period (e.g., 8-12 weeks) until a significant increase in body weight and metabolic abnormalities are observed compared to mice on a standard chow diet.

2. Experimental Groups:

  • Group 1: Lean control mice on a standard chow diet + Vehicle.

  • Group 2: HFD-fed obese mice + Vehicle.

  • Group 3: HFD-fed obese mice + T-β-MCA (or a comparator like Gly-MCA).

  • Group 4: HFD-fed obese mice + Synthetic FXR antagonist.

3. Compound Administration:

  • Route: Oral gavage is a common method for administering compounds.

  • Dosage and Frequency: The dose and frequency will depend on the pharmacokinetic properties of the compound and should be determined in preliminary studies. A typical regimen might be once daily for 4-8 weeks.

4. Monitoring and Endpoint Analysis:

  • Body Weight and Food Intake: Monitor and record weekly.

  • Metabolic Parameters: Perform glucose and insulin tolerance tests at baseline and at the end of the study. Collect blood samples for the analysis of plasma lipids (triglycerides, cholesterol) and liver enzymes.

  • Tissue Collection: At the end of the study, euthanize the mice and collect tissues, including the liver and ileum.

  • Histology: Fix a portion of the liver for histological analysis (H&E and Oil Red O staining) to assess steatosis and inflammation.

  • Gene Expression Analysis (qRT-PCR):

    • Isolate total RNA from the liver and ileum using a suitable method (e.g., TRIzol).

    • Synthesize cDNA from the RNA.

    • Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of FXR target genes.

      • Ileum: Fgf15 (Fibroblast growth factor 15), Shp (Small heterodimer partner).

      • Liver: Cyp7a1 (Cholesterol 7α-hydroxylase), Shp.

    • Normalize the expression of target genes to a housekeeping gene (e.g., Gapdh).

Off-Target Effects and Selectivity

A critical aspect of drug development is the assessment of a compound's selectivity for its intended target. Off-target effects can lead to unforeseen side effects and toxicity.

  • This compound: As an endogenous molecule, T-β-MCA is generally considered to have a favorable safety profile with fewer off-target effects. However, its therapeutic use may be limited by its relatively low potency and metabolic instability in the gut.[3]

  • Synthetic FXR Antagonists: Synthetic compounds, while often more potent, have a higher potential for off-target activities. For example, the widely used research tool and FXR agonist, GW4064 , has been shown to interact with histamine receptors, leading to FXR-independent effects.[4][6] Therefore, it is crucial to profile synthetic FXR antagonists against a panel of other nuclear receptors (e.g., LXR, PXR, PPARs) to determine their selectivity.[1][7]

Conclusion

Both the natural FXR antagonist T-β-MCA and a growing arsenal of synthetic antagonists present promising avenues for therapeutic intervention in metabolic diseases. T-β-MCA and its derivatives like Gly-MCA offer the advantage of being endogenous or near-endogenous molecules, potentially with better safety profiles. Synthetic antagonists, on the other hand, provide the opportunity for fine-tuning potency, selectivity, and pharmacokinetic properties. The choice between these alternatives will depend on the specific therapeutic application and a thorough evaluation of their respective efficacy, safety, and selectivity profiles using the standardized experimental protocols outlined in this guide. Future research should continue to focus on the development of highly selective and potent FXR antagonists with favorable drug-like properties to fully realize their therapeutic potential.

References

A Comparative Guide to the In Vivo and In Vitro Effects of Tauro-beta-muricholic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo and in vitro effects of Tauro-beta-muricholic acid (T-β-MCA), a naturally occurring bile acid. Its distinct physiological activities, particularly as a Farnesoid X Receptor (FXR) antagonist, position it as a molecule of significant interest in metabolic and inflammatory disease research. This document summarizes key experimental findings, details relevant methodologies, and visualizes associated signaling pathways to support further investigation and drug development efforts.

I. In Vitro Effects of this compound

The in vitro activities of T-β-MCA have been primarily characterized by its potent antagonism of the Farnesoid X Receptor (FXR) and its cytoprotective properties in hepatocytes.

Farnesoid X Receptor (FXR) Antagonism

T-β-MCA is a competitive and reversible antagonist of FXR, a key nuclear receptor involved in bile acid homeostasis, lipid metabolism, and inflammation.[1]

ParameterValueCell Line/SystemReference
IC₅₀ 40 µMNot specified[1]
Cytoprotective Effects in Hepatocytes

In vitro studies have demonstrated the ability of T-β-MCA to protect liver cells from apoptosis induced by toxic bile acids, such as glycochenodeoxycholic acid (GCDCA).

Experimental ModelTreatmentKey FindingsReference
Human Ntcp-transfected HepG2 cellsGCDCA + T-β-MCACo-incubation with T-β-MCA reduced GCDCA-induced apoptosis by 51%.[2]
Human Ntcp-transfected HepG2 cells100 µmol/L GCDCA ± T-β-MCAGCDCA reduced mitochondrial membrane potential to 34% of control; co-treatment with T-β-MCA restored it to control levels.[2]
Primary cultured rat hepatocytesTaurochenodeoxycholic acid (1 mmol/L) ± T-β-MCA (2 mmol/L)Co-administration of T-β-MCA reduced intracellular taurochenodeoxycholic acid content to half, significantly decreasing lactate dehydrogenase release.[3]

Experimental Protocol: In Vitro Hepatocyte Apoptosis Assay

  • Cell Culture: Human Ntcp-transfected HepG2 cells are cultured to confluence.

  • Treatment: Cells are incubated with the pro-apoptotic agent glycochenodeoxycholic acid (GCDCA) in the presence or absence of varying concentrations of T-β-MCA.

  • Apoptosis Quantification: Apoptosis is measured using methods such as caspase 3/7 assays or Hoechst 33342 staining to visualize nuclear morphology.[2]

  • Mitochondrial Membrane Potential (MMP) Measurement: MMP is assessed fluorometrically using probes like JC-1. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.[2]

  • Western Blot Analysis: Protein expression of key apoptosis-related markers, such as Bax, is analyzed to determine their translocation from the cytosol to the mitochondria.[2]

Signaling Pathway: T-β-MCA's Cytoprotective Mechanism

GCDCA GCDCA (Pro-apoptotic stimulus) Bax_cyto Bax (cytosol) GCDCA->Bax_cyto induces translocation TBMCA T-β-MCA TBMCA->Bax_cyto inhibits translocation Bax_mito Bax (mitochondria) Bax_cyto->Bax_mito Mito_potential Mitochondrial Membrane Potential Collapse Bax_mito->Mito_potential triggers Apoptosis Apoptosis Mito_potential->Apoptosis leads to

T-β-MCA's inhibition of GCDCA-induced apoptosis.

II. In Vivo Effects of this compound

In vivo studies, primarily in mouse models, have highlighted the role of T-β-MCA in regulating bile acid metabolism and enhancing gut barrier function through its FXR antagonistic activity.

Regulation of Bile Acid Metabolism

T-β-MCA's antagonism of intestinal FXR signaling leads to a cascade of events that ultimately influence the overall bile acid pool.

Animal ModelTreatment/ConditionKey FindingsReference
Germ-free mice-Higher levels of T-β-MCA compared to conventionally raised mice.[4]
Conventionally raised mice-Gut microbiota reduces T-β-MCA levels, thereby alleviating FXR inhibition.[4]
Cyp2c70 knockout mice5-week treatment with Glycine-β-muricholic acid (G-β-MCA), a derivative of T-β-MCAReduced total bile acid pool size and hydrophobicity; alleviated liver fibrosis.[5]

Experimental Workflow: In Vivo Bile Acid Pool Analysis

cluster_collection Sample Collection cluster_analysis Bile Acid Analysis Mouse Mouse Model (e.g., Germ-free, Conventional) Tissues Collect Tissues (Liver, Intestine, Feces) Mouse->Tissues Extraction Bile Acid Extraction Tissues->Extraction LCMS LC-MS/MS Quantification Extraction->LCMS Profiling Bile Acid Profiling LCMS->Profiling

Workflow for analyzing the in vivo bile acid pool.

Signaling Pathway: T-β-MCA's Regulation of Bile Acid Synthesis

TBMCA T-β-MCA FXR_ileum Intestinal FXR TBMCA->FXR_ileum antagonizes FXR_liver Hepatic FXR TBMCA->FXR_liver antagonizes FGF15 FGF15 FXR_ileum->FGF15 induces FGFR4 Hepatic FGFR4 FGF15->FGFR4 activates CYP7A1 CYP7A1 (Bile Acid Synthesis) FGFR4->CYP7A1 inhibits SHP SHP FXR_liver->SHP induces SHP->CYP7A1 inhibits

T-β-MCA's dual inhibitory effect on bile acid synthesis.
Improvement of Gut Barrier Function

By antagonizing intestinal FXR, T-β-MCA and its derivatives have been shown to improve gut barrier integrity.

Animal ModelTreatmentKey FindingsReference
Cyp2c70 knockout mice5-week treatment with G-β-MCAIncreased ZO-1 intensity in colon epithelial cells; significantly lower blood FITC-dextran concentration, indicating improved gut barrier function.[5]

Experimental Protocol: In Vivo Gut Permeability Assay (FITC-Dextran)

  • Animal Preparation: Mice are fasted for a defined period (e.g., 6 hours).[5]

  • FITC-Dextran Administration: A solution of fluorescein isothiocyanate (FITC)-dextran is administered by oral gavage.[5]

  • Blood Collection: Blood samples are collected at specific time points after gavage (e.g., 1 hour).[5]

  • Quantification: Plasma is separated, and the fluorescence intensity is measured using a spectrophotometer. The concentration of FITC-dextran in the plasma is calculated from a standard curve, which serves as a measure of intestinal permeability.[5]

III. Comparative Analysis with Ursodeoxycholic Acid (UDCA)

Ursodeoxycholic acid (UDCA) is a hydrophilic bile acid widely used in the treatment of cholestatic liver diseases. While both T-β-MCA and UDCA exhibit cytoprotective effects, their mechanisms and efficacy can differ.

FeatureThis compound (T-β-MCA)Ursodeoxycholic Acid (UDCA)
Primary Mechanism FXR AntagonistHydrophilic, anti-apoptotic, and immunomodulatory effects.[6]
Cytoprotection Reduces apoptosis by preserving mitochondrial membrane potential and inhibiting Bax translocation.[2]Reduces apoptosis, though the precise mechanism may differ and is not fully elucidated in all contexts.[6]
Bile Acid Pool Reduces total bile acid pool size and hydrophobicity.[5]Alters the composition of the bile acid pool, increasing the proportion of hydrophilic bile acids.
Clinical Use InvestigationalEstablished treatment for primary biliary cholangitis and other cholestatic liver diseases.

A direct comparative study in primary cultured rat hepatocytes showed that both T-β-MCA and tauroursodeoxycholic acid (TUDCA), the taurine conjugate of UDCA, can reduce the cytotoxicity of hydrophobic bile acids by decreasing their intracellular concentrations.[3]

IV. Summary and Future Directions

This compound is a potent endogenous FXR antagonist with significant cytoprotective effects in vitro and regulatory roles in bile acid metabolism and gut barrier function in vivo. Its distinct mechanism of action compared to established therapies like UDCA makes it a compelling candidate for further research, particularly in the context of metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and inflammatory bowel disease (IBD).

Future studies should focus on:

  • Elucidating the full dose-response relationship of T-β-MCA's anti-apoptotic effects in various liver cell models.

  • Conducting direct, quantitative comparisons of T-β-MCA and UDCA in models of cholestasis and gut inflammation.

  • Investigating the long-term safety and efficacy of T-β-MCA or its derivatives in preclinical models of chronic liver and intestinal diseases.

The continued exploration of T-β-MCA's multifaceted activities holds promise for the development of novel therapeutic strategies for a range of metabolic and inflammatory disorders.

References

Cross-Species Comparison of Tauro-beta-muricholic Acid Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Tauro-beta-muricholic acid (T-β-MCA) activity, primarily focusing on its role as a Farnesoid X Receptor (FXR) antagonist. This document synthesizes available experimental data to highlight species-specific differences, particularly between rodents and humans.

This compound (T-β-MCA) is a taurine-conjugated primary bile acid predominantly found in mice and rats. It is recognized as a potent natural antagonist of the farnesoid X receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism.[1][2][3][4] Understanding the species-specific activity of T-β-MCA is crucial for translating findings from rodent models to human physiology and drug development.

Key Species Differences in Bile Acid Metabolism

The most significant factor influencing the cross-species activity of T-β-MCA is the difference in bile acid composition between species. Muricholic acids (MCAs), including α-MCA and β-MCA, are major components of the bile acid pool in mice, whereas they are absent in humans.[5][6] In mice, chenodeoxycholic acid (CDCA) is converted to MCAs by the enzyme Cyp2c70, which is not present in humans.[6][7] Consequently, the bile acid pool in mice is more hydrophilic than in humans.[8] This fundamental difference means that T-β-MCA is an endogenous signaling molecule in mice but not in humans, making direct comparative studies of its natural activity challenging.[5]

Comparative Activity of T-β-MCA as an FXR Antagonist

Experimental data on the FXR antagonistic activity of T-β-MCA is primarily derived from studies in mice. In vitro assays have demonstrated its ability to competitively inhibit FXR activation.

SpeciesReceptorAssay TypeIC50 ValueReference
MouseFarnesoid X Receptor (FXR)Not Specified~40 µM[9]
HumanFarnesoid X Receptor (FXR)Coactivator Recruitment AssayAntagonistic activity confirmed, but specific IC50 not provided[6]

Signaling Pathway of T-β-MCA as an FXR Antagonist

T-β-MCA exerts its effects by binding to FXR and preventing its activation by agonist bile acids like cholic acid (CA) and chenodeoxycholic acid (CDCA). This antagonism primarily occurs in the intestine and liver, influencing the expression of FXR target genes. In the ileum, FXR activation by agonists normally induces the expression of Fibroblast Growth Factor 15 (FGF15; FGF19 in humans), which then travels to the liver to suppress bile acid synthesis by inhibiting the enzyme Cholesterol 7α-hydroxylase (CYP7A1). By antagonizing FXR, T-β-MCA prevents this negative feedback loop, leading to increased bile acid synthesis.[1][3][10] In the liver, T-β-MCA can also inhibit the FXR-mediated expression of the Small Heterodimer Partner (SHP), another key regulator of bile acid synthesis.[3][10]

T_beta_MCA_Signaling cluster_ileum Ileum cluster_liver Liver T_beta_MCA_ileum T-β-MCA FXR_ileum FXR T_beta_MCA_ileum->FXR_ileum Antagonizes FGF15 FGF15 FXR_ileum->FGF15 Inhibits Induction CYP7A1 CYP7A1 FGF15->CYP7A1 Suppresses SHP SHP SHP->CYP7A1 Suppresses FXR_liver FXR FXR_liver->SHP Inhibits Induction T_beta_MCA_liver T-β-MCA T_beta_MCA_liver->FXR_liver Antagonizes

Caption: Signaling pathway of T-β-MCA as an FXR antagonist.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of T-β-MCA activity.

In Vitro FXR Antagonist Assay (Reporter Gene Assay)

This assay determines the ability of a compound to inhibit FXR activation by an agonist.

1. Cell Culture and Transfection:

  • Human embryonic kidney 293T (HEK293T) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.

  • Cells are seeded in 96-well plates and co-transfected with expression plasmids for human or mouse FXR, a reporter plasmid containing an FXR response element driving luciferase expression (e.g., pGL4-Shp-TK), and a control plasmid for normalization (e.g., phRL-SV40).[11] Commercially available kits also provide pre-coated plates with transfection complexes.[9]

2. Compound Treatment:

  • After 24 hours of transfection, cells are treated with a known FXR agonist (e.g., GW4064 or CDCA) in the presence or absence of varying concentrations of T-β-MCA.

3. Luciferase Activity Measurement:

  • Following a 24-hour incubation period, luciferase activity is measured using a luminometer according to the manufacturer's protocol (e.g., Dual-Luciferase Reporter Assay System).

4. Data Analysis:

  • The relative luciferase activity is calculated by normalizing the firefly luciferase signal to the Renilla luciferase signal.

  • The IC50 value, representing the concentration of T-β-MCA that inhibits 50% of the agonist-induced FXR activation, is determined by non-linear regression analysis.

Bile Acid Profiling by LC-MS/MS

This method is used to quantify the levels of T-β-MCA and other bile acids in biological samples.

1. Sample Preparation:

  • Serum/Plasma: Proteins are precipitated by adding a cold organic solvent (e.g., methanol or acetonitrile) containing internal standards. After centrifugation, the supernatant is collected.[3][12]

  • Tissue: Homogenize the tissue in an extraction solvent (e.g., methanol/water) with internal standards. Perform liquid-liquid or solid-phase extraction to isolate the bile acids.[7]

2. LC-MS/MS Analysis:

  • Chromatographic separation is typically achieved using a C18 reversed-phase column with a gradient elution of mobile phases consisting of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid or ammonium acetate.[3][7][8]

  • The separated bile acids are detected by a tandem mass spectrometer operating in negative ion mode using multiple reaction monitoring (MRM) to specifically quantify each bile acid.[12]

3. Data Analysis:

  • A standard curve is generated using known concentrations of T-β-MCA and other bile acids.

  • The concentration of each bile acid in the sample is determined by comparing its peak area to the standard curve, normalized to the internal standard.

Gene Expression Analysis of FXR Target Genes (RT-qPCR)

This technique measures changes in the mRNA levels of genes regulated by FXR.

1. RNA Extraction and cDNA Synthesis:

  • Total RNA is isolated from cells or tissues using a commercial kit (e.g., RNeasy Mini Kit).

  • The concentration and purity of the RNA are determined using a spectrophotometer.

  • First-strand complementary DNA (cDNA) is synthesized from the RNA using a reverse transcription kit.

2. Quantitative PCR (qPCR):

  • qPCR is performed using a thermal cycler with a reaction mixture containing cDNA, gene-specific primers for FXR target genes (e.g., SHP, FGF15/19, BSEP), and a fluorescent dye (e.g., SYBR Green).[2]

  • The expression of a housekeeping gene (e.g., GAPDH or 18S RNA) is also measured for normalization.[11]

3. Data Analysis:

  • The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method.

  • The results are expressed as the fold change in gene expression in treated samples compared to control samples.

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the cross-species activity of T-β-MCA.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_exvivo Ex Vivo Analysis cluster_invivo In Vivo Studies (Mouse Model) start Start: Hypothesis (T-β-MCA has species-specific FXR antagonist activity) fxr_assay FXR Reporter Gene Assay (Human vs. Mouse FXR) start->fxr_assay cell_treatment Treat Primary Hepatocytes (Human vs. Mouse) start->cell_treatment animal_treatment Administer T-β-MCA to Mice start->animal_treatment data_analysis Data Analysis and Comparison fxr_assay->data_analysis gene_expression RT-qPCR for FXR Target Genes (SHP, BSEP, etc.) cell_treatment->gene_expression gene_expression->data_analysis sample_collection Collect Blood and Tissues animal_treatment->sample_collection bile_acid_analysis LC-MS/MS Bile Acid Profiling sample_collection->bile_acid_analysis in_vivo_gene_expression RT-qPCR for FXR Target Genes sample_collection->in_vivo_gene_expression bile_acid_analysis->data_analysis in_vivo_gene_expression->data_analysis conclusion Conclusion on Cross-Species Activity data_analysis->conclusion

Caption: Experimental workflow for cross-species comparison.

References

Validating the anti-apoptotic effects of Tauro-beta-muricholic acid in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the anti-apoptotic efficacy of Tauro-beta-muricholic acid (T-β-MCA) against other bile acids. It includes supporting experimental data, detailed protocols for validation, and diagrams of the key signaling pathways involved. This document is intended for researchers, scientists, and professionals in the field of drug development exploring cytoprotective agents for conditions such as cholestatic liver diseases.

Comparative Analysis of Anti-Apoptotic Efficacy

T-β-MCA, a hydrophilic bile acid found in mice and rats, has demonstrated significant cytoprotective properties by inhibiting apoptosis induced by toxic, hydrophobic bile acids like glycochenodeoxycholic acid (GCDCA) or free fatty acids like palmitate.[1][2] Its efficacy is often compared to another well-studied anti-apoptotic bile acid, Tauroursodeoxycholic acid (TUDCA). Both molecules are known to interfere with the mitochondrial pathway of apoptosis.[3][4]

The primary mechanism of T-β-MCA's protective action involves the preservation of mitochondrial integrity.[1][2] Key quantitative outcomes from studies in Ntcp-transfected HepG2 cells and primary hepatocytes are summarized below.

Table 1: Quantitative Comparison of Anti-Apoptotic Effects

ParameterApoptotic InducerCell LineEffect of T-β-MCAComparative Agent & Effect
Apoptosis Rate GCDCANtcp-HepG2Reduced apoptosis to 49% of GCDCA-only levels.[1][2]TUDCA: Known to significantly reduce apoptosis by inhibiting caspase activation.[4][5]
Mitochondrial Membrane Potential (MMP) GCDCA (100 µmol/L)Ntcp-HepG2Restored MMP to control levels , counteracting a reduction to 34% caused by GCDCA.[1][2]TUDCA: Protects against mitochondrial membrane permeabilization and stabilizes MMP.[4]
Bax Translocation GCDCANtcp-HepG2Inhibited the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria.[1][2]TUDCA: A primary mechanism is the inhibition of Bax translocation to mitochondria.[3][4]
Cytotoxicity (LDH Release) Taurochenodeoxycholic acid (TCDCA)Primary Rat HepatocytesSignificantly decreased lactate dehydrogenase (LDH) release.[6]TUDCA: Also significantly decreased TCDCA-induced LDH release.[6]

Underlying Signaling Pathways and Mechanisms

The anti-apoptotic effect of T-β-MCA is primarily attributed to its ability to interrupt the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is a critical control point for programmed cell death.

The general experimental procedure to validate the anti-apoptotic effects of a compound like T-β-MCA involves cell culture, induction of apoptosis, and subsequent measurement of various apoptotic markers.

G cluster_workflow Experimental Workflow A 1. Cell Culture (e.g., HepG2, Primary Hepatocytes) B 2. Treatment Groups - Control - Apoptotic Inducer (e.g., GCDCA) - Inducer + T-β-MCA A->B C 3. Incubation (e.g., 4-6 hours) B->C D 4. Apoptosis & Viability Assays - Annexin V/PI Staining - Caspase 3/7 Activity - MMP Measurement (JC-1) - Western Blot (Bax) C->D

Caption: A typical experimental workflow for assessing the anti-apoptotic effects of T-β-MCA.

Hydrophobic bile acids like GCDCA trigger apoptosis by causing the pro-apoptotic protein Bax to move from the cytosol to the mitochondrial membrane. This disrupts the mitochondrial membrane potential (MMP), leading to the release of cytochrome c and the activation of executioner caspases. T-β-MCA directly counteracts this by preventing Bax translocation.

G cluster_pathway Mechanism of T-β-MCA in Preventing Mitochondrial Apoptosis inducer Apoptotic Stimulus (e.g., GCDCA) bax_c Bax (Cytosol) inducer->bax_c activates bax_m Bax (Mitochondria) bax_c->bax_m translocates tbmca T-β-MCA tbmca->bax_m Inhibits mmp Loss of Mitochondrial Membrane Potential bax_m->mmp cyto Cytochrome c Release mmp->cyto caspase Caspase Activation (Caspase-3, -7) cyto->caspase apoptosis Apoptosis caspase->apoptosis

Caption: T-β-MCA inhibits apoptosis by preventing Bax translocation and preserving mitochondrial integrity.

Detailed Experimental Protocols

The following protocols are standard methodologies for quantifying apoptosis and related cellular events in response to bile acid treatment.

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer plasma membrane. Annexin V, a protein with high affinity for PS, is labeled with a fluorochrome (e.g., FITC) to detect these cells.[7] Propidium Iodide (PI) is a nuclear stain that can only enter cells with compromised membrane integrity (late apoptotic/necrotic cells).[7]

  • Procedure:

    • Cell Preparation: Seed and treat cells in 6-well plates as per the experimental design.

    • Harvesting: After treatment, collect all cells, including those floating in the supernatant and adherent cells (gently detached with trypsin).

    • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[7]

    • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10⁶ cells/mL.[7]

    • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[7]

    • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[7]

    • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.[7]

    • Interpretation:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

This assay measures the activity of the key executioner caspases, Caspase-3 and Caspase-7.

  • Principle: A luminogenic substrate containing the DEVD peptide sequence is cleaved by active caspase-3/7, releasing a substrate for luciferase that generates a light signal proportional to caspase activity.

  • Procedure:

    • Cell Plating: Seed cells in a white-walled 96-well plate and treat as required.

    • Reagent Addition: Add 100 µL of a reagent like Caspase-Glo® 3/7 to each well. This reagent typically contains the substrate, luciferase, and lysis agents.[7]

    • Incubation: Mix on an orbital shaker for 1 minute, then incubate at room temperature for 1-2 hours, protected from light.[7]

    • Measurement: Measure luminescence using a plate reader.

    • Analysis: Express results as a fold change in activity compared to the vehicle-treated control group.

  • Principle: The fluorescent dye JC-1 (5,5',6,6'-tetrachloro-1,1',3,3'-tetraethyl-benzimidazol-carbocyaniniodide) is used to measure MMP.[2] In healthy cells with high MMP, JC-1 forms aggregates in the mitochondria that fluoresce red. In apoptotic cells with low MMP, JC-1 remains as monomers in the cytoplasm and fluoresces green. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

  • Procedure:

    • Cell Culture: Culture and treat cells as described in the experimental design.

    • Staining: Incubate cells with JC-1 dye according to the manufacturer's instructions.

    • Measurement: Measure the red and green fluorescence intensity using a fluorescence microplate reader or flow cytometer.

    • Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio signifies a loss of MMP.

  • Principle: To confirm Bax translocation, the cell is fractionated into cytosolic and mitochondrial components. The amount of Bax protein in each fraction is then quantified by immunoblotting.

  • Procedure:

    • Cell Lysis & Fractionation: After treatment, harvest cells and use a mitochondrial isolation kit to separate the cytosolic and mitochondrial fractions.

    • Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.

    • SDS-PAGE: Load equal amounts of protein from each fraction onto an SDS-polyacrylamide gel and separate by electrophoresis.

    • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Block the membrane and probe with a primary antibody specific for Bax. Use antibodies for a cytosolic marker (e.g., GAPDH) and a mitochondrial marker (e.g., COX IV) to confirm the purity of the fractions.

    • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

    • Analysis: Quantify band intensity to determine the relative amount of Bax in the cytosolic versus mitochondrial fractions across different treatment groups. An increase in mitochondrial Bax in apoptotic cells and its prevention by T-β-MCA would be expected.[1][2]

References

A Comparative Analysis of Muricholic Acid Isomers in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Muricholic Acid Isomers and Their Impact on Metabolic Pathways

Muricholic acids, a family of bile acids predominantly found in mice, are gaining increasing attention in metabolic research for their distinct roles in regulating key signaling pathways that govern glucose, lipid, and energy homeostasis. Unlike human primary bile acids, muricholic acids possess a hydroxyl group at the 6-position, a structural feature that significantly alters their biological activity. This guide provides a comparative analysis of the three main muricholic acid isomers—alpha-muricholic acid (α-MCA), beta-muricholic acid (β-MCA), and omega-muricholic acid (ω-MCA)—focusing on their differential effects on metabolic signaling pathways, supported by experimental data and detailed methodologies.

Isomer-Specific Interactions with Key Metabolic Receptors

The metabolic effects of muricholic acid isomers are primarily mediated through their interactions with the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (TGR5). Notably, muricholic acids are recognized as potent natural antagonists of FXR, a nuclear receptor that plays a central role in bile acid, lipid, and glucose metabolism.[1][2] Their ability to modulate TGR5, a membrane receptor involved in energy expenditure and glucose homeostasis, is also an area of active investigation.

The following table summarizes the available quantitative data on the interaction of muricholic acid isomers and the related hyocholic acid with FXR and TGR5.

Bile Acid IsomerReceptorActivityIC50 / EC50 (µM)Reference
Tauro-β-muricholic acid (T-β-MCA)FXRAntagonist40[3]
Tauro-α-muricholic acid (T-α-MCA)FXRAntagonistNot explicitly quantified, but identified as an antagonist.[2][4]
ω-muricholic acid (ω-MCA)FXRAntagonistData not available.
Hyocholic acid (γ-muricholic acid)FXRAntagonist70.1
"Murocholic acid" (isomer not specified)TGR5AgonistPotency ranked higher than cholic acid and chenodeoxycholic acid.[5]
Hyocholic acid (γ-muricholic acid)TGR5AgonistData not available.

Note: The taurine-conjugated forms of muricholic acids are the predominant forms and are potent FXR antagonists.[6] Data on the specific TGR5 activation potency (EC50 values) for each muricholic acid isomer is currently limited in the scientific literature.

Differential Effects on Metabolic Homeostasis

The distinct receptor interaction profiles of muricholic acid isomers translate into differential effects on glucose and lipid metabolism. While direct comparative studies administering individual isomers are limited, research utilizing genetic mouse models with altered muricholic acid profiles provides significant insights.

Mice with an abundance of muricholic acids, due to the knockout of the Cyp8b1 gene, exhibit resistance to high-fat diet-induced weight gain, steatosis (fatty liver), and glucose intolerance.[7] These mice also show lower serum glucose levels during oral glucose tolerance tests and improved insulin sensitivity.[7] Furthermore, studies on mice fed a cholesterol-rich diet showed that increased levels of muricholic acids led to reduced FXR signaling, which in turn promoted the fecal and urinary elimination of cholesterol.[8] These findings suggest that muricholic acids, as a class, have beneficial effects on metabolic health. However, the specific contribution of each isomer to these effects requires further investigation.

The following table summarizes the observed effects of an enriched muricholic acid pool on key metabolic parameters in mice.

Metabolic ParameterObservation in Mice with High Muricholic Acid LevelsPotential MechanismReference
Body Weight Reduced gain on a high-fat diet.Reduced lipid absorption.[7]
Liver Fat (Steatosis) Protected from diet-induced steatosis.FXR antagonism, altered lipid metabolism.[7]
Glucose Tolerance Improved.Enhanced insulin sensitivity.[7]
Insulin Sensitivity Improved.Modulation of FXR and potentially TGR5 signaling.[7]
Plasma Cholesterol Unchanged or reduced on a cholesterol-rich diet.Increased fecal and urinary cholesterol and bile acid excretion due to FXR inhibition.[8]
Plasma Triglycerides Unchanged on a cholesterol-rich diet.Altered lipid metabolism and transport.[8]

Experimental Protocols

Accurate and reproducible quantification of muricholic acid isomers is crucial for metabolic studies. High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this analysis.

Sample Preparation (from Mouse Serum/Plasma)
  • Thawing: Thaw frozen serum or plasma samples on ice.

  • Protein Precipitation: To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing a mixture of stable isotope-labeled internal standards for each muricholic acid isomer.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Final Centrifugation: Centrifuge the reconstituted sample at 14,000 x g for 5 minutes at 4°C to remove any remaining particulate matter.

  • Transfer to Autosampler Vial: Transfer the final supernatant to an autosampler vial for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis
  • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size) is commonly used for the separation of bile acid isomers.[9]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (1:1, v/v).

  • Gradient Elution: A gradient from a lower to a higher percentage of mobile phase B is used to separate the different muricholic acid isomers based on their polarity. The specific gradient profile should be optimized for the specific column and HPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for each muricholic acid isomer and their corresponding internal standards are monitored.

The following table provides example MRM transitions for the quantification of muricholic acid isomers.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
α-Muricholic Acid407.3407.3
β-Muricholic Acid407.3407.3
ω-Muricholic Acid407.3407.3
Tauro-α-muricholic acid514.380.0
Tauro-β-muricholic acid514.380.0

Visualizing the Molecular Pathways and Experimental Workflow

To better understand the complex interactions and processes involved in the analysis of muricholic acid isomers, the following diagrams have been generated using the Graphviz DOT language.

Caption: FXR signaling pathway modulation by muricholic acid isomers.

Muricholic_Acid_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data_processing Data Processing Sample_Collection Biological Sample Collection (Serum, Plasma, Tissue) Protein_Precipitation Protein Precipitation with Acetonitrile & Internal Standards Sample_Collection->Protein_Precipitation Centrifugation1 Centrifugation Protein_Precipitation->Centrifugation1 Supernatant_Transfer Supernatant Transfer Centrifugation1->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Centrifugation2 Final Centrifugation Reconstitution->Centrifugation2 Injection Injection into HPLC Centrifugation2->Injection Chromatographic_Separation Chromatographic Separation (C18 Column) Injection->Chromatographic_Separation Mass_Spectrometry Mass Spectrometry Detection (ESI-, MRM) Chromatographic_Separation->Mass_Spectrometry Peak_Integration Peak Integration Mass_Spectrometry->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification Data_Reporting Data Reporting & Interpretation Quantification->Data_Reporting

Caption: Experimental workflow for muricholic acid isomer analysis.

Conclusion

The comparative analysis of muricholic acid isomers reveals their significant potential as modulators of metabolic diseases. Their primary role as FXR antagonists positions them as interesting candidates for therapeutic interventions aimed at improving glucose and lipid homeostasis. However, the nuanced differences between α-, β-, and ω-muricholic acids in terms of their receptor interactions and downstream metabolic effects are still being elucidated. Future research should focus on direct comparative studies of the individual isomers to fully understand their structure-activity relationships and therapeutic potential. The detailed experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to design and execute robust studies in this promising area of metabolic research.

References

Comparative Guide to Control Experiments for Studying Tauro-beta-muricholic Acid (T-β-MCA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental approaches and control strategies for investigating the biological activity of Tauro-beta-muricholic acid (T-β-MCA), a naturally occurring antagonist of the Farnesoid X Receptor (FXR). Detailed methodologies, supporting data, and visual workflows are presented to facilitate robust and reproducible research.

Introduction to this compound (T-β-MCA)

This compound is a bile acid primarily found in mice that has garnered significant interest for its role as a natural antagonist of FXR, a key nuclear receptor regulating bile acid, lipid, and glucose metabolism.[1] Unlike agonist bile acids such as chenodeoxycholic acid (CDCA), T-β-MCA does not activate FXR but instead competitively inhibits its function.[2] This antagonistic activity makes T-β-MCA a valuable tool for studying the physiological consequences of FXR inhibition and a potential starting point for the development of therapeutic agents for metabolic diseases.

In Vitro Experimental Framework: Assessing FXR Antagonism

The primary in vitro method to characterize T-β-MCA's activity is the FXR luciferase reporter assay. This assay quantifies the ability of a compound to inhibit FXR activation by a known agonist.

Key In Vitro Alternatives and Controls

Proper controls are paramount to validate the specificity of T-β-MCA's action. A comparison of essential controls and alternative compounds is presented in Table 1.

Compound/Control Role Typical Concentration Range Expected Outcome with T-β-MCA Rationale
Vehicle Control Negative Control0.1% DMSONo change in basal FXR activityEstablishes the baseline and ensures the solvent does not affect the assay.[3]
T-β-MCA Test Compound10 - 100 µMDose-dependent inhibition of agonist-induced FXR activationTo determine the potency and efficacy of T-β-MCA as an FXR antagonist.
GW4064 Positive Control (Synthetic Agonist)0.1 - 10 µMStrong activation of FXRProvides a robust and specific activation of FXR to measure antagonism against.[4]
Chenodeoxycholic Acid (CDCA) Positive Control (Natural Agonist)10 - 100 µMActivation of FXRA physiologically relevant agonist to confirm antagonism in a more natural context.
Guggulsterone Comparative Antagonist10 - 50 µMInhibition of agonist-induced FXR activationA well-characterized natural FXR antagonist for benchmarking the potency of T-β-MCA.[5]
Glycine-β-muricholic acid (Gly-MCA) Alternative Antagonist1 - 50 µMInhibition of agonist-induced FXR activationA more stable derivative of T-β-MCA, particularly useful for in vivo studies due to resistance to bacterial hydrolysis.[6][7]
Ursodeoxycholic acid (UDCA) Specificity Control (Inactive/Weak Bile Acid)10 - 100 µMMinimal to no effect on FXR activationDemonstrates that the antagonistic effect is specific to T-β-MCA and not a general property of all bile acids.[8]

Table 1: Comparison of In Vitro Controls and Alternatives for Studying T-β-MCA

Experimental Protocol: FXR Luciferase Reporter Assay

This protocol outlines the steps for assessing T-β-MCA's FXR antagonistic activity in HepG2 cells.

Materials:

  • HepG2 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • FXR expression plasmid (e.g., pCMV-hFXR)

  • FXR-responsive luciferase reporter plasmid (e.g., pGL4.1-FXRE-luc)

  • Internal control plasmid (e.g., pRL-TK expressing Renilla luciferase)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Dual-Luciferase® Reporter Assay System

  • 96-well white, clear-bottom plates

  • Test compounds (T-β-MCA, GW4064, CDCA, Guggulsterone, Gly-MCA, UDCA) dissolved in DMSO

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the FXR expression plasmid, FXRE-luciferase reporter plasmid, and the internal control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the test compounds.

    • For Antagonism Assay: Co-treat cells with a fixed concentration of an agonist (e.g., 1 µM GW4064 or 50 µM CDCA) and varying concentrations of T-β-MCA or other antagonists.

    • Controls: Include wells with vehicle only, agonist only, and antagonist only.

  • Incubation: Incubate the cells for 24 hours.

  • Luciferase Assay: Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

  • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability. Calculate the percentage of inhibition of agonist-induced activity for each concentration of the antagonist. Determine the IC50 value for T-β-MCA.

Experimental Workflow: In Vitro FXR Antagonist Assay

in_vitro_workflow cluster_prep Preparation cluster_treatment Treatment (24h) cluster_analysis Analysis cell_seeding Seed HepG2 Cells transfection Transfect with Plasmids (FXR, FXRE-Luc, Renilla) cell_seeding->transfection agonists Agonists (GW4064 or CDCA) antagonists Antagonists (T-β-MCA, Guggulsterone, Gly-MCA) controls Controls (Vehicle, UDCA) luciferase_assay Dual-Luciferase Assay agonists->luciferase_assay antagonists->luciferase_assay controls->luciferase_assay data_analysis Normalize Data & Calculate IC50 luciferase_assay->data_analysis

Workflow for In Vitro FXR Antagonist Luciferase Reporter Assay.
Quantitative Data: In Vitro FXR Antagonism

The following table summarizes the antagonistic potential of T-β-MCA in comparison to other relevant compounds.

Compound IC50 (µM) for FXR Antagonism Notes
This compound (T-β-MCA) 40[2]Natural, competitive antagonist.
Guggulsterone ~15-17 (against CDCA)Natural product with complex pharmacology.
Glycine-β-muricholic acid (Gly-MCA) Potent antagonist (specific IC50 varies)More stable in vivo than T-β-MCA.[6]

Table 2: Comparative IC50 Values for FXR Antagonists

In Vivo Experimental Framework: Investigating Physiological Effects

To understand the physiological relevance of T-β-MCA's FXR antagonism, in vivo studies in mouse models are essential. These studies typically involve administering T-β-MCA and observing its effects on FXR target gene expression in relevant tissues like the ileum and liver.

Key In Vivo Alternatives and Controls

Careful selection of controls is critical for interpreting in vivo data.

Group Treatment Rationale
Vehicle Control Vehicle (e.g., 0.5% Carboxymethylcellulose)Establishes baseline gene expression and physiological parameters.
T-β-MCA Treatment T-β-MCA in vehicleTo assess the in vivo efficacy of T-β-MCA on FXR signaling.
Agonist Control FXR Agonist (e.g., GW4064 or Taurocholic Acid)To confirm the responsiveness of the FXR pathway in the animal model.
Co-treatment Group T-β-MCA + FXR AgonistTo demonstrate that T-β-MCA can antagonize agonist-induced FXR activation in vivo.
FXR Knockout (KO) Mice T-β-MCA in vehicleA crucial negative control to confirm that the observed effects of T-β-MCA are indeed FXR-dependent.[9]
Inactive Bile Acid Control Ursodeoxycholic acid (UDCA) in vehicleTo ensure the effects are not due to a general bile acid load.[8]

Table 3: In Vivo Experimental Groups and Controls

Experimental Protocol: In Vivo Assessment of FXR Antagonism in Mice

This protocol describes a typical study to evaluate the in vivo effects of T-β-MCA.

Animals:

  • Male C57BL/6J mice, 8-10 weeks old.

  • FXR knockout mice on a C57BL/6J background.

Materials:

  • T-β-MCA, GW4064 (or other suitable agonist), UDCA

  • Vehicle (e.g., 0.5% (w/v) carboxymethylcellulose in water)

  • Oral gavage needles

  • RNA isolation and qPCR reagents

Procedure:

  • Acclimatization: Acclimate mice for at least one week before the experiment.

  • Grouping: Randomly assign mice to the experimental groups described in Table 3.

  • Administration: Administer the respective treatments via oral gavage daily for a predetermined period (e.g., 5-7 days).

  • Tissue Collection: At the end of the treatment period, euthanize the mice and collect tissues of interest, primarily the distal ileum and liver.

  • Gene Expression Analysis: Isolate total RNA from the tissues and perform quantitative real-time PCR (qPCR) to measure the mRNA levels of FXR target genes.

    • Ileum: Fgf15 (Fibroblast growth factor 15), Shp (Small heterodimer partner)

    • Liver: Cyp7a1 (Cholesterol 7α-hydroxylase), Shp

  • Data Analysis: Normalize the expression of target genes to a housekeeping gene (e.g., Gapdh). Calculate the fold change in gene expression relative to the vehicle-treated control group.

Experimental Workflow: In Vivo FXR Antagonism Study

in_vivo_workflow cluster_setup Study Setup cluster_treatment Treatment (5-7 days) cluster_analysis Endpoint Analysis acclimatize Acclimatize Mice (1 week) grouping Randomize into Treatment Groups acclimatize->grouping gavage Daily Oral Gavage grouping->gavage tissue_collection Collect Ileum & Liver gavage->tissue_collection rna_isolation RNA Isolation tissue_collection->rna_isolation qpcr qPCR for Target Genes (Fgf15, Shp, Cyp7a1) rna_isolation->qpcr data_analysis Analyze Gene Expression qpcr->data_analysis fxr_pathway cluster_intestine Intestinal Enterocyte cluster_liver Hepatocyte TBMA T-β-MCA FXR_intestinal FXR TBMA->FXR_intestinal inhibits FGF15 FGF15 FXR_intestinal->FGF15 transcription FGFR4 FGFR4 FGF15->FGFR4 activates CYP7A1 CYP7A1 FGFR4->CYP7A1 inhibits Bile_Acids Bile Acid Synthesis CYP7A1->Bile_Acids catalyzes

References

Comparing the hydrophilicity of Tauro-beta-muricholic acid to other bile acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced physicochemical properties of bile acids is paramount. This guide provides a comprehensive comparison of the hydrophilicity of Tauro-β-muricholic acid (T-β-MCA) with other key bile acids, supported by experimental data and detailed methodologies.

Tauro-β-muricholic acid, a primary bile acid in mice, is distinguished by its pronounced hydrophilic (water-attracting) character. This property significantly influences its biological functions, particularly its role as a signaling molecule. The degree of hydrophilicity among different bile acids dictates their detergency, cytotoxicity, and ability to activate specific cellular receptors, such as the farnesoid X receptor (FXR).

Comparative Hydrophilicity of Bile Acids

The hydrophilicity of bile acids is inversely related to their hydrophobicity. A commonly used metric to quantify this is the hydrophobicity index, often determined by reversed-phase high-performance liquid chromatography (HPLC). A lower hydrophobicity index indicates a more hydrophilic character. The following table summarizes the hydrophobicity indices of T-β-MCA and other common bile acids, demonstrating the comparatively hydrophilic nature of T-β-MCA.

Bile AcidAbbreviationTypeConjugationHydrophobicity Index
Tauro-β-muricholic acid T-β-MCA Primary (mouse) Taurine Highly Hydrophilic *
Taurocholic acidTCAPrimaryTaurine0.00[1]
Taurochenodeoxycholic acidTCDCAPrimaryTaurine0.46[2]
Taurodeoxycholic acidTDCASecondaryTaurine0.59[2]
Taurolithocholic acidTLCASecondaryTaurine1.00[1]
Tauroursodeoxycholic acidTUDCASecondaryTaurine-0.47[2]
Glycocholic acidGCAPrimaryGlycine0.05
Glycochenodeoxycholic acidGCDCAPrimaryGlycine0.51
Glycodeoxycholic acidGDCASecondaryGlycine0.64
Glycolithocholic acidGLCASecondaryGlycine1.05
Cholic acidCAPrimaryUnconjugated0.14
Chenodeoxycholic acidCDCAPrimaryUnconjugated0.60
Deoxycholic acidDCASecondaryUnconjugated0.73
Lithocholic acidLCASecondaryUnconjugated1.14
Ursodeoxycholic acidUDCASecondaryUnconjugated-0.33

Experimental Protocols

The determination of bile acid hydrophobicity is crucial for understanding their physiological and pharmacological properties. The most widely accepted method is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), as pioneered by Heuman.

Determination of Hydrophobicity Index by RP-HPLC (Heuman's Method)

This method establishes a relative hydrophobicity scale for bile acids based on their retention times on a C18 reversed-phase HPLC column.

1. Preparation of Standards and Mobile Phase:

  • Standards: Prepare individual standard solutions of each bile acid in methanol or a suitable organic solvent. A mixture of all standards should also be prepared for simultaneous analysis.

  • Mobile Phase: A typical mobile phase consists of a mixture of methanol and an aqueous buffer (e.g., phosphate buffer) at a specific ratio (e.g., 70:30, v/v). The pH of the aqueous component is critical and should be controlled.

2. HPLC System and Conditions:

  • Column: A C18 reversed-phase column (e.g., ODS, octadecyl silane) is used as the stationary phase.

  • Detection: Detection is typically performed using an ultraviolet (UV) detector at a low wavelength (e.g., 205-210 nm) or an evaporative light scattering detector (ELSD).

  • Flow Rate: A constant flow rate (e.g., 1.0 mL/min) is maintained throughout the analysis.

  • Temperature: The column temperature should be controlled to ensure reproducible retention times.

3. Chromatographic Analysis:

  • Inject a known volume of each standard solution and the mixed standard solution into the HPLC system.

  • Record the retention time (tR) for each bile acid. The retention time is the time it takes for a specific bile acid to travel from the injector to the detector.

  • Determine the void time (t0), which is the time it takes for an unretained compound to pass through the column. This can be measured by injecting a compound that does not interact with the stationary phase (e.g., sodium nitrate).

4. Calculation of the Hydrophobicity Index (HI):

  • Calculate the capacity factor (k') for each bile acid using the formula: k' = (tR - t0) / t0

  • The hydrophobicity index is then calculated based on the logarithm of the capacity factor. To establish a standardized scale, the hydrophobicity indices of two reference bile acids are typically set to 0 and 1 (e.g., taurocholic acid and taurolithocholic acid, respectively)[2]. The indices of other bile acids are then calculated relative to these standards.

Signaling Pathways and Experimental Workflows

The hydrophilicity of bile acids is a key determinant of their interaction with cellular receptors, most notably the farnesoid X receptor (FXR).

Farnesoid X Receptor (FXR) Signaling Pathway

FXR is a nuclear receptor that plays a central role in regulating bile acid, lipid, and glucose metabolism. More hydrophobic bile acids like chenodeoxycholic acid (CDCA) and cholic acid (CA) are potent FXR agonists. In contrast, the highly hydrophilic T-β-MCA is a known FXR antagonist.

FXR_Signaling cluster_ligands Bile Acids cluster_receptor FXR Activation cluster_downstream Gene Regulation Agonist Hydrophobic Bile Acids (e.g., CDCA, CA) FXR FXR Agonist->FXR Binds and Activates Antagonist Hydrophilic Bile Acids (e.g., T-β-MCA) Antagonist->FXR Binds and Inhibits FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR Heterodimerizes with RXR RXR RXR->FXR_RXR SHP SHP Expression FXR_RXR->SHP Induces FGF19 FGF19 Expression (Intestine) FXR_RXR->FGF19 Induces Bile_Acid_Synthesis ↓ Bile Acid Synthesis (e.g., CYP7A1) SHP->Bile_Acid_Synthesis Represses FGF19->Bile_Acid_Synthesis Represses

Caption: FXR signaling pathway activation by agonist bile acids and antagonism by T-β-MCA.

Experimental Workflow for Determining Bile Acid Hydrophilicity

The following diagram illustrates a typical workflow for the experimental determination of bile acid hydrophilicity using RP-HPLC.

Hydrophilicity_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Standards Prepare Bile Acid Standard Solutions Inject_Sample Inject Sample onto C18 Column Prep_Standards->Inject_Sample Prep_Mobile_Phase Prepare HPLC Mobile Phase Run_HPLC Isocratic Elution Prep_Mobile_Phase->Run_HPLC Inject_Sample->Run_HPLC Detect_Signal UV or ELSD Detection Run_HPLC->Detect_Signal Get_Retention_Time Determine Retention Time (tR) Detect_Signal->Get_Retention_Time Calc_Capacity_Factor Calculate Capacity Factor (k') Get_Retention_Time->Calc_Capacity_Factor Calc_HI Calculate Hydrophobicity Index (HI) Calc_Capacity_Factor->Calc_HI

Caption: Experimental workflow for determining bile acid hydrophilicity via RP-HPLC.

References

The Gut Microbiota's Decisive Role in Tauro-β-muricholic Acid Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate interplay between the gut microbiota and host metabolism is paramount. This guide provides a comprehensive comparison of Tauro-β-muricholic acid (TβMCA) metabolism in the presence and absence of gut microbiota, supported by experimental data, detailed protocols, and pathway visualizations.

Tauro-β-muricholic acid (TβMCA), a primary bile acid in mice, has garnered significant attention for its role as a potent antagonist of the farnesoid X receptor (FXR).[1][2] FXR is a critical nuclear receptor that governs bile acid, lipid, and glucose homeostasis. The metabolic fate of TβMCA is profoundly influenced by the gut microbiota, which orchestrates a significant reduction in its levels, thereby modulating host physiology. This guide dissects the evidence validating the indispensable role of the gut microbiome in TβMCA metabolism.

Comparative Analysis of TβMCA Metabolism: With and Without Gut Microbiota

Experimental evidence from studies comparing germ-free (GF) and conventionally raised (CONV-R) mice, as well as antibiotic-treated mice, unequivocally demonstrates that the gut microbiota is the primary driver of TβMCA metabolism. In the absence of a gut microbiome, TβMCA levels are dramatically elevated.

Quantitative Data Summary

The following tables summarize the stark differences in TβMCA concentrations across various biological compartments, highlighting the metabolic activity of the gut microbiota.

Table 1: Comparison of TβMCA Levels in Germ-Free vs. Conventionally Raised Mice

Biological SampleGerm-Free (GF) MiceConventionally Raised (CONV-R) MiceFold Change (GF vs. CONV-R)Reference
Cecum HighDramatically Reduced>100-fold higher in GF[1][3]
Liver Significantly HigherLow~3-fold higher in GF[4]
Gallbladder Predominant Bile AcidSignificantly Lower~40-fold higher in GF[3][4]
Serum ElevatedLowData suggests elevation in GF[1]

Table 2: Impact of Antibiotic Treatment on Hepatic TβMCA Levels in Mice

Treatment GroupHepatic TβMCA Levels (Relative to Control)Key FindingsReference
Control BaselineNormal microbial metabolism of TβMCA.[5]
Antibiotic Cocktail 5.18-fold increaseDepletion of gut bacteria leads to a significant accumulation of TβMCA.[5]
Vancomycin + Imipenem 3.02-fold increase (Serum)Antibiotic-induced dysbiosis elevates systemic TβMCA levels.[6]

Signaling Pathway and Experimental Workflow

The metabolism of TβMCA by the gut microbiota has profound implications for host signaling pathways, primarily through the regulation of FXR activity. The experimental workflows to investigate this phenomenon are well-established.

TBMCA_Metabolism_Signaling TBMCA Tauro-β-muricholic acid (TβMCA) GutMicrobiota Gut Microbiota TBMCA->GutMicrobiota Substrate for FXR Farnesoid X Receptor (FXR) in Ileum TBMCA->FXR Antagonizes Metabolism Metabolism GutMicrobiota->Metabolism ReducedTBMCA Reduced TβMCA Levels Metabolism->ReducedTBMCA ReducedTBMCA->FXR Alleviates Inhibition FGF15 Fibroblast Growth Factor 15 (FGF15) Expression FXR->FGF15 Activates Liver Liver FGF15->Liver Signals to CYP7A1 Cholesterol 7α-hydroxylase (CYP7A1) Expression FGF15->CYP7A1 Inhibits Liver->CYP7A1 BileAcidSynthesis Bile Acid Synthesis CYP7A1->BileAcidSynthesis Rate-limiting enzyme

Caption: Signaling pathway of TβMCA metabolism by gut microbiota.

Experimental_Workflow AnimalModels Animal Models (Germ-Free vs. Conventional, Antibiotic-Treated) SampleCollection Sample Collection (Liver, Serum, Cecum) AnimalModels->SampleCollection BileAcidExtraction Bile Acid Extraction SampleCollection->BileAcidExtraction GeneExpression Gene Expression Analysis (FXR, FGF15, CYP7A1) SampleCollection->GeneExpression LCMS UPLC-MS/MS Analysis BileAcidExtraction->LCMS DataAnalysis Quantitative Data Analysis (TβMCA Levels) LCMS->DataAnalysis

Caption: Experimental workflow for validating the role of gut microbiota.

Alternative Metabolic Pathways: The Host Contribution

While the gut microbiota is the primary site of TβMCA degradation, the host liver is responsible for its synthesis. In rodents, chenodeoxycholic acid is converted to muricholic acids, which are then conjugated with taurine to form TβMCA.[7] However, current evidence does not support a significant role for host enzymes in the degradation or catabolism of TβMCA independent of the gut microbiota. The dramatic accumulation of TβMCA in germ-free and antibiotic-treated animals strongly suggests that host-mediated clearance is minimal.[1][5]

Experimental Protocols

A validated and reproducible methodology is crucial for studying bile acid metabolism. The following outlines a typical experimental protocol based on published studies.

Animal Models
  • Germ-Free (GF) vs. Conventionally Raised (CONV-R) Mice: C57BL/6 mice are commonly used. GF mice are maintained in sterile isolators, while CONV-R mice are housed in standard conditions with a defined gut microbiota.[1]

  • Antibiotic Treatment: To deplete the gut microbiota, a cocktail of broad-spectrum antibiotics (e.g., vancomycin, neomycin, ampicillin, and metronidazole) is administered in the drinking water for a period of 1-4 weeks.[5][6]

Sample Collection and Preparation
  • Tissue and Fluid Collection: At the end of the experimental period, mice are euthanized, and samples of liver, serum, and cecal contents are collected and immediately snap-frozen in liquid nitrogen and stored at -80°C until analysis.[8]

  • Bile Acid Extraction from Liver Tissue:

    • Approximately 50 mg of frozen liver tissue is homogenized in a tube containing ceramic beads and cold methanol.[8]

    • An internal standard, such as Taurocholic Acid-d4, is added to each sample for accurate quantification.[9]

    • Proteins are precipitated by the addition of cold methanol and centrifugation.[8]

    • The supernatant is collected, dried under vacuum, and reconstituted in a methanol:water solution for analysis.[9]

  • Bile Acid Extraction from Serum:

    • Proteins are precipitated from serum samples (typically 25-50 µL) by adding a larger volume of ice-cold methanol containing the internal standard.[10]

    • Samples are vortexed and centrifuged to pellet the precipitated proteins.

    • The supernatant is collected for analysis.[11]

UPLC-MS/MS for TβMCA Quantification
  • Chromatography: Separation of bile acids is achieved using Ultra-Performance Liquid Chromatography (UPLC) with a C18 reversed-phase column. A gradient elution with mobile phases typically consisting of water and acetonitrile with additives like formic acid or ammonium acetate is employed.[8][10]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative ion mode with electrospray ionization (ESI) is used for detection. Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity in quantifying specific bile acids, including TβMCA.[10][12]

  • Quantification: The concentration of TβMCA in each sample is determined by comparing its peak area to that of the internal standard and referencing a standard curve generated from known concentrations of a TβMCA standard.

Conclusion

References

Safety Operating Guide

Safe Disposal of Tauro-beta-muricholic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents like Tauro-beta-muricholic acid are paramount for laboratory safety and environmental responsibility. While this compound is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard, prudent laboratory practice dictates a cautious approach to its disposal, aligning with procedures for potentially hazardous chemical waste.[1] This guide provides a detailed, step-by-step operational plan for the safe disposal of this compound, ensuring compliance and minimizing environmental impact.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to adhere to standard laboratory safety protocols. Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat, must be worn.[2] All waste handling should occur in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols. In the event of accidental contact, flush the affected area with copious amounts of water.

Key Disposal and Safety Parameters

The primary strategy for the disposal of this compound involves collection, proper storage, and disposal through your institution's certified hazardous waste program. Never dispose of this compound by flushing it down the drain or discarding it with regular trash.[3]

ParameterGuidelineRationale
Waste Classification Non-hazardous chemical waste. Treat with caution as per institutional chemical hygiene plan.While not classified as hazardous, consistent and safe waste management practices are essential for all laboratory chemicals.
Container Material Chemically compatible and sealable (e.g., High-Density Polyethylene - HDPE, Glass).[3][4]To prevent leaks, reactions, or degradation of the container.
Container Labeling Clearly label with "this compound," concentration, and quantity.Ensures proper identification and handling by waste management personnel.
Waste Segregation Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS department.[2]To prevent potentially dangerous chemical reactions.
Storage Location Designated and labeled Satellite Accumulation Area (SAA) within the laboratory.[3]For safe, localized storage at the point of generation, ensuring proper containment.
Maximum Fill Level Leave at least 10% or one inch of headspace in the container.[3]To accommodate potential vapor expansion and prevent spills.

Step-by-Step Disposal Protocol

The most critical step in the disposal of any chemical is to consult your institution's Environmental Health and Safety (EHS) department.[2] Disposal regulations can vary significantly based on location and institutional guidelines.

  • Waste Collection :

    • Carefully transfer the waste this compound (solid or in solution) into a designated, chemically compatible waste container.

    • Use a funnel or other appropriate tools to prevent spills.

  • Containerization and Labeling :

    • Ensure the waste container is clean, dry, and in good condition.

    • Securely close the container cap immediately after adding waste. Containers must remain closed at all times except when actively adding waste.[3][4]

    • Affix a clearly written label with the full chemical name ("this compound"), concentration, and approximate quantity.

  • Temporary Storage :

    • Place the sealed and labeled container in your laboratory's designated Satellite Accumulation Area (SAA).[3]

  • Arrange for Waste Pickup :

    • Once the container is full or has reached the end of its allowable accumulation time, follow your institution's established procedures to request a chemical waste pickup from the EHS department.[2][3]

    • Complete all required documentation accurately.

Protocol for Empty Container Disposal

Empty containers that previously held this compound must also be disposed of properly to remove any residual chemical.

  • Triple Rinse :

    • Rinse the empty container three times with a suitable solvent, such as water or ethanol, that can effectively dissolve any remaining residue.[3][4]

    • The first rinsate must be collected and disposed of as chemical waste. Add it to your this compound waste container.[3][4]

    • Collection of subsequent rinses may be required depending on your local regulations; consult your EHS office for specific guidance.

  • Final Disposal :

    • After triple rinsing, the clean, dry, and unlabeled container can typically be disposed of in the appropriate recycling or regular trash receptacle, as per your institution's guidelines.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_0 Preparation & Collection cluster_1 Storage & Disposal cluster_2 Empty Container Handling start Start: this compound waste generated ppe Don Appropriate PPE (Gloves, Safety Glasses, Lab Coat) start->ppe container Select & Label Waste Container ppe->container collect Collect Waste in Labeled Container container->collect store Store in Satellite Accumulation Area (SAA) collect->store empty_cont Empty Container? collect->empty_cont full Container Full or Max Time Reached? store->full full->store No pickup Request EHS Waste Pickup full->pickup Yes end End: Waste properly disposed pickup->end empty_cont->store No rinse Triple Rinse Container empty_cont->rinse Yes collect_rinse Collect First Rinsate as Chemical Waste rinse->collect_rinse dispose_cont Dispose of Clean Container (Recycle/Trash) collect_rinse->dispose_cont

Disposal Workflow for this compound

References

Essential Safety and Handling Protocols for Tauro-beta-muricholic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Safety Data Sheets (SDS) for Tauro-beta-muricholic acid and its salts present varied hazard information. While some sources classify the substance as non-hazardous, others for structurally similar bile acids indicate potential risks, including skin, eye, and respiratory irritation.[1][2][3][4] Due to this ambiguity, it is prudent to handle this compound as a potentially hazardous chemical and adhere to stringent safety protocols.[5] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[5]

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound.

Operational Plan: From Preparation to Disposal

Safe handling of this compound requires a systematic approach to minimize exposure and ensure proper disposal.

1. Preparation and Engineering Controls:

  • Ventilation: Always handle the compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required.[5]

  • Safety Equipment: Ensure an accessible safety shower and eye wash station are available before beginning work.[3]

2. Personal Protective Equipment (PPE):

  • Donning PPE: Before handling the substance, put on all required PPE as detailed in the table below. Ensure gloves are inspected for integrity and that the lab coat is fully buttoned.

3. Handling the Compound:

  • Avoid Contamination: Avoid contact with skin, eyes, and clothing.[2] Do not breathe dust or aerosols.[2][3]

  • Weighing: If weighing the solid form, do so carefully to avoid creating dust.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to prevent splashing.

4. Spill Response:

  • Immediate Action: In case of a spill, evacuate the immediate area if necessary.

  • Cleanup: For small spills, absorb with an inert material (e.g., diatomite, universal binders) and place in a sealed, labeled container for disposal.[3] Decontaminate the surface by scrubbing with alcohol.[3] Avoid generating dust during cleanup.[4]

  • Reporting: Report all spills to your laboratory supervisor and EHS department.

5. Disposal:

  • Waste Classification: Treat all this compound waste as hazardous chemical waste.[5]

  • Containers: Use designated, chemically compatible, and clearly labeled waste containers with a secure screw cap.[5]

  • Segregation: Do not mix this waste with incompatible materials like strong oxidizers, acids, or bases.[5]

  • Collection: Follow your institution's procedures for hazardous waste pickup.[5]

Personal Protective Equipment (PPE) Summary

The following table summarizes the essential PPE for handling this compound, based on a cautious approach to the compound's potential hazards.

PPE CategoryItemSpecification & Rationale
Eye & Face Safety GogglesMust have side shields to protect against splashes.[3]
Face ShieldRecommended in addition to goggles when there is a significant risk of splashes.[6][7]
Hand Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended.[5][6] Inspect for tears or holes before use. Remove and wash hands immediately after handling the compound.
Body Laboratory Coat or GownA long-sleeved lab coat is mandatory to protect skin and clothing.[5] For higher risk activities, impervious clothing or a disposable gown may be necessary.[3]
ApronAn acid-resistant apron provides an additional layer of protection.[7]
Respiratory RespiratorUse a suitable respirator (e.g., N95 or higher) if there is a risk of inhaling dust or aerosols, especially outside of a fume hood.[3][6] Fit testing is essential.[6]

Experimental Workflow: Safe Handling and Disposal

The following diagram illustrates the standard operating procedure for safely working with this compound.

prep Preparation ppe Don PPE prep->ppe 1. Assess Risks handle Chemical Handling (Weighing, Mixing) ppe->handle 2. Enter Work Area spill Spill Occurs handle->spill If Spill use Experimentation handle->use 3. Proceed cleanup Spill Cleanup spill->cleanup Follow Spill Protocol cleanup->handle Resume Work waste Waste Segregation use->waste 4. Generate Waste dispose Hazardous Waste Disposal waste->dispose 5. Await Pickup decontaminate Decontaminate Workspace & Remove PPE dispose->decontaminate 6. Complete Work

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tauro-beta-muricholic acid
Reactant of Route 2
Reactant of Route 2
Tauro-beta-muricholic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.